Product packaging for Feralolide(Cat. No.:)

Feralolide

Cat. No.: B1231018
M. Wt: 344.3 g/mol
InChI Key: YAAJRTVBAVFJQG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Feralolide is a dihydroisocoumarin compound isolated from the methanolic extract of Aloe vera resin . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Research Applications and Value: In the field of neuroscience and cognitive research , this compound has demonstrated significant antiamnesic and memory-enhancing properties in vivo . Studies show it can ameliorate memory impairment induced by scopolamine, making it a compound of interest for researching cognitive disorders . Its mechanism of action involves a concentration-dependent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, with IC50 values of 55 and 52 μg/mL, respectively . Furthermore, this compound exhibits antioxidant activity against DPPH and ABTS radicals, suggesting its research value also extends to the study of oxidative stress . In infectious disease and virology research , computational molecular docking and fragment molecular orbital (FMO) calculations have identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) . The research indicates that this compound exhibited the highest binding affinity to Mpro among the simulated compounds from Aloe vera, highlighting its utility as a lead compound in antiviral drug discovery research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O7 B1231018 Feralolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

(3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C18H16O7/c1-8(19)16-9(2-11(20)6-14(16)22)4-13-5-10-3-12(21)7-15(23)17(10)18(24)25-13/h2-3,6-7,13,20-23H,4-5H2,1H3/t13-/m1/s1

InChI Key

YAAJRTVBAVFJQG-CYBMUJFWSA-N

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1O)O)C[C@@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2

Synonyms

feralolide

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Isolation and Characterization of Feralolide from Aloe vera Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of feralolide, a bioactive dihydroisocoumarin found in Aloe vera resin. The document details the experimental protocols, presents quantitative data in a structured format, and visualizes key processes and mechanisms of action.

Introduction

This compound, a dihydroisocoumarin, has been isolated from the resin of Aloe vera (L.) Burm.f.[1][2][3]. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has demonstrated its capacity as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its potential in the management of cognitive disorders such as Alzheimer's disease[1][2]. Furthermore, this compound exhibits notable antioxidant properties[1][2]. This guide offers an in-depth look at the methodologies employed to isolate and evaluate this promising natural product.

Experimental Protocols

The isolation of this compound from Aloe vera resin is a multi-step process involving extraction, fractionation, and chromatographic purification.

2.1. Extraction and Fractionation

This initial phase aims to obtain a crude extract from the resin and partition it into fractions of varying polarity.

  • Materials and Equipment:

    • Air-dried and powdered Aloe vera resin

    • Methanol (reagent grade)

    • n-hexane (reagent grade)

    • Dichloromethane (reagent grade)

    • Ethyl acetate (reagent grade)

    • n-butanol (reagent grade)

    • Distilled water

    • Large glass containers for extraction

    • Rotary evaporator

    • Separatory funnel

    • Filtration apparatus

  • Protocol:

    • Air-dried and finely powdered Aloe vera resin (1042 g) is subjected to extraction with methanol (2.5 L) at room temperature. This process is repeated three times, with each extraction period lasting for 15 days[1].

    • The methanolic extracts are combined and concentrated under reduced pressure at 45 °C using a rotary evaporator to yield a crude methanol extract (987.0 g)[1].

    • The crude methanol extract is suspended in distilled water.

    • The aqueous suspension is then successively partitioned with organic solvents of increasing polarity in a separatory funnel. The solvents used are n-hexane, dichloromethane, ethyl acetate, and n-butanol[1].

    • This liquid-liquid fractionation yields the following fractions: n-hexane (0.9 g), dichloromethane (8.5 g), ethyl acetate (73.2 g), n-butanol (602.0 g), and the remaining aqueous fraction (289.0 g)[1]. This compound is typically found in the more polar fractions.

2.2. Chromatographic Purification

Further purification of the this compound-containing fraction (e.g., the ethyl acetate or n-butanol fraction) is achieved through a combination of column chromatography techniques. The following is a representative protocol based on methods used for purifying dihydroisocoumarins from Aloe species[3].

  • Materials and Equipment:

    • Silica gel 60 (0.063-0.200 mm)

    • Sephadex LH-20

    • Glass chromatography columns

    • Solvents for mobile phase (e.g., petroleum ether, ethyl acetate, methanol, dichloromethane)

    • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp for TLC visualization

    • Fraction collector

    • Rotary evaporator

  • Protocol:

    • Silica Gel Column Chromatography:

      • A glass column is packed with silica gel 60 as the stationary phase.

      • The this compound-containing fraction (e.g., ethyl acetate fraction) is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

      • The column is eluted with a gradient of solvents, starting with a non-polar solvent system (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate)[3].

      • Fractions are collected and monitored by TLC to identify those containing this compound.

      • Fractions with similar TLC profiles are combined and concentrated.

    • Sephadex LH-20 Column Chromatography:

      • For further purification, the combined fractions from the silica gel column are subjected to size-exclusion chromatography on a Sephadex LH-20 column.

      • The column is equilibrated and eluted with a suitable solvent system, such as a mixture of dichloromethane and methanol[3].

      • This step separates compounds based on their molecular size and polarity, yielding purified this compound.

      • The purity of the isolated this compound is confirmed using analytical techniques such as HPLC and spectroscopic methods (NMR, MS).

Quantitative Data

The following tables summarize the quantitative data related to the extraction yield and biological activities of this compound.

Table 1: Extraction and Fractionation Yield from Aloe vera Resin

Material/Fraction Initial Quantity (g) Yield (g) Yield (%)
Aloe vera Resin1042--
Crude Methanol Extract-987.094.72
n-hexane Fraction-0.90.09
Dichloromethane Fraction-8.50.86
Ethyl Acetate Fraction-73.27.42
n-butanol Fraction-602.061.00
Aqueous Fraction-289.029.28

Data sourced from[1].

Table 2: In Vitro Biological Activity of this compound

Assay Parameter This compound Positive Control
DPPH Radical ScavengingIC50270 µg/mL[1]Ascorbic Acid: 63 µg/mL[1]
ABTS Radical ScavengingIC50220 µg/mL[1]Ascorbic Acid: 130 µg/mL[1]
Acetylcholinesterase (AChE) InhibitionIC5055 µg/mL[2]Donepezil: 60-67 µg/mL[1]
Butyrylcholinesterase (BuChE) InhibitionIC5052 µg/mL[2]Donepezil: 60-67 µg/mL[1]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Aloe vera resin.

Feralolide_Isolation_Workflow start Aloe vera Resin extraction Methanol Extraction (3 x 15 days, room temp) start->extraction crude_extract Crude Methanol Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation (n-hexane, DCM, EtOAc, n-BuOH) crude_extract->fractionation fractions n-hexane, DCM, EtOAc, n-BuOH, Aqueous Fractions fractionation->fractions silica_gel Silica Gel Column Chromatography (Gradient Elution) fractions->silica_gel Select this compound- Containing Fraction sephadex Sephadex LH-20 Column Chromatography (Isocratic Elution) silica_gel->sephadex Combined Fractions This compound Pure this compound sephadex->this compound

This compound Isolation Workflow

4.2. Mechanism of Action: Cholinesterase Inhibition

The diagram below depicts the mechanism of action of this compound as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Cholinesterase_Inhibition This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibition buche Butyrylcholinesterase (BuChE) This compound->buche Inhibition choline_acetate Choline + Acetate ache->choline_acetate synapse Increased Cholinergic Neurotransmission ache->synapse Leads to butyrate_choline Butyrate + Choline buche->butyrate_choline buche->synapse Leads to acetylcholine Acetylcholine acetylcholine->ache Hydrolysis butyrylcholine Butyrylcholine butyrylcholine->buche Hydrolysis

This compound's Cholinesterase Inhibition

References

Feralolide: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feralolide is a naturally occurring dihydroisocoumarin that has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated primarily from Aloe vera resin, this compound has demonstrated notable biological activities, including neuroprotective and antioxidant effects. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and known biological activities, with a focus on its mechanism of action as a cholinesterase inhibitor. Detailed experimental protocols for its isolation and key bioassays are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by a dihydroisocoumarin core structure. Its systematic IUPAC name is (3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydro-1H-isochromen-1-one. The chemical structure of this compound is presented below:

Chemical structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₁₈H₁₆O₇
IUPAC Name (3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydro-1H-isochromen-1-one
CAS Number 149418-38-2
ChEMBL ID CHEMBL4644696
PubChem CID 5317333
InChI Key YAAJRTVBAVFJQG-CYBMUJFWSA-N
SMILES CC(=O)C1=C(C=C(C=C1O)O)C[C@@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 344.3 g/mol Computed
Monoisotopic Mass 344.08960285 DaComputed
Topological Polar Surface Area 124 ŲComputed
Hydrogen Bond Donor Count 4Computed
Hydrogen Bond Acceptor Count 7Computed
Rotatable Bond Count 3Computed
XLogP3 2.2Computed
Physical Description Amorphous powderExperimental Observation[1]

Biological Activities and Signaling Pathways

This compound has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is of significant interest for the treatment of neurodegenerative diseases such as Alzheimer's disease, which is characterized by a deficit in cholinergic signaling[2][3].

Cholinergic_Synapse_and_Feralolide_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis ACh Acetylcholine ACh_vesicle->ACh Release AChE Acetylcholinesterase ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate This compound This compound This compound->AChE Inhibition Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal

Mechanism of Cholinergic Neurotransmission and this compound Inhibition.

In addition to its effects on the cholinergic system, this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, which are implicated in the oxidative stress that contributes to neuronal damage in neurodegenerative diseases.

Table 3: In Vitro Biological Activities of this compound

AssayTargetIC₅₀ (µg/mL)
Cholinesterase Inhibition Acetylcholinesterase (AChE)55[3]
Butyrylcholinesterase (BuChE)52[3]
Antioxidant Activity DPPH Radical Scavenging170[3]
ABTS Radical Scavenging220[3]

Experimental Protocols

Isolation of this compound from Aloe vera Resin

The following protocol describes the extraction and isolation of this compound from Aloe vera resin as reported in the literature[2].

Feralolide_Isolation_Workflow start Air-dried and powdered Aloe vera resin extraction Methanol Extraction (3 x 15 days at room temp.) start->extraction evaporation Evaporation under reduced pressure extraction->evaporation crude_extract Crude Methanol Extract evaporation->crude_extract fractionation Successive Solvent Fractionation crude_extract->fractionation fractions n-hexane, Dichloromethane, Ethyl acetate, n-butanol, Aqueous fractions fractionation->fractions column_chromatography Silica Gel Column Chromatography of Ethyl Acetate Fraction fractions->column_chromatography Ethyl Acetate Fraction elution Elution with n-hexane-EtOAc, EtOAc-MeOH, MeOH column_chromatography->elution fractions_cc Fractions 1-14 elution->fractions_cc repeated_cc Repeated Column Chromatography of active fractions fractions_cc->repeated_cc This compound Pure this compound repeated_cc->this compound

Isolation Workflow of this compound from Aloe vera.
  • Extraction : Air-dried and powdered Aloe vera resin (1042 g) is extracted with methanol (2.5 L) at room temperature for 15 days, a process repeated three times.

  • Concentration : The methanol extracts are combined and evaporated under reduced pressure to yield a crude methanol extract.

  • Fractionation : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity: n-hexane, dichloromethane, ethyl acetate, and n-butanol.

  • Column Chromatography : The ethyl acetate fraction is subjected to silica gel column chromatography.

  • Elution : The column is eluted with a gradient of n-hexane-ethyl acetate, followed by ethyl acetate-methanol, and finally pure methanol.

  • Purification : Fractions containing this compound are identified by thin-layer chromatography and combined. These fractions are then subjected to repeated column chromatography until pure this compound is obtained.

Anti-Cholinesterase Assay (Ellman's Method)

This protocol is adapted from the method used to determine the AChE and BuChE inhibitory activity of this compound[1].

Cholinesterase_Assay_Protocol start Prepare reaction mixture: - Phosphate buffer (pH 8.0) - DTNB - Test compound (this compound) add_enzyme Add Acetylcholinesterase or Butyrylcholinesterase start->add_enzyme preincubation Pre-incubate for 15 min at 37°C add_enzyme->preincubation add_substrate Add substrate (Acetylthiocholine iodide or Butyrylthiocholine iodide) preincubation->add_substrate measurement Measure absorbance at 412 nm for 5 min add_substrate->measurement calculation Calculate percentage inhibition measurement->calculation

Protocol for the Anti-Cholinesterase Assay.
  • Reagents : 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and phosphate buffer (pH 8.0).

  • Procedure :

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

    • Add the enzyme solution (AChE or BuChE) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculation : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of this compound using the DPPH radical scavenging assay[2].

  • Reagent : 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure :

    • Add a methanolic solution of this compound at various concentrations to a solution of DPPH in methanol.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 515 nm.

  • Calculation : The radical scavenging activity is calculated as the percentage decrease in absorbance compared to a control solution containing only DPPH and methanol.

ABTS Radical Scavenging Assay

This protocol describes the ABTS radical scavenging assay used to evaluate the antioxidant capacity of this compound[2].

  • Reagents : 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate.

  • Procedure :

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the this compound solution to the diluted ABTS•+ solution.

    • Measure the absorbance at 734 nm after 6 minutes.

  • Calculation : The percentage of inhibition of absorbance is calculated relative to a control.

Conclusion

This compound is a promising natural compound with well-defined chemical characteristics and significant biological activities. Its dual inhibition of AChE and BuChE, coupled with its antioxidant properties, makes it a strong candidate for further investigation in the context of neurodegenerative diseases. The detailed protocols provided in this guide are intended to support researchers in the continued exploration of this compound's therapeutic potential. Further studies are warranted to establish its in vivo efficacy, safety profile, and to fully elucidate the signaling pathways through which it exerts its neuroprotective effects.

References

Feralolide: A Deep Dive into its Mechanism of Action in Cognitive Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feralolide, a dihydroisocoumarin isolated from Aloe vera, has emerged as a promising natural compound for the potential treatment of cognitive disorders, including Alzheimer's disease. Preclinical studies have demonstrated its ability to ameliorate memory impairments in various animal models. This technical guide provides an in-depth analysis of the known and potential mechanisms of action of this compound, focusing on its dual role as a cholinesterase inhibitor and an antioxidant. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

The therapeutic potential of this compound in cognitive disorders appears to stem from two primary biochemical activities: the inhibition of key enzymes in the cholinergic pathway and the mitigation of oxidative stress.

Cholinesterase Inhibition

A central hypothesis in the pathology of Alzheimer's disease is the cholinergic deficit, characterized by reduced levels of the neurotransmitter acetylcholine (ACh) in the brain. This compound directly addresses this by inhibiting the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, this compound increases the synaptic availability of ACh, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory processes.[1][2]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is another key factor in the pathogenesis of neurodegenerative diseases. This compound has demonstrated significant antioxidant properties by scavenging free radicals. This activity helps protect neuronal cells from oxidative damage, thereby preserving their structure and function.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Enzyme Inhibition and Antioxidant Activity of this compound

AssayTargetIC50 (µg/mL)
Acetylcholinesterase (AChE) InhibitionAcetylcholinesterase55[2]
Butyrylcholinesterase (BuChE) InhibitionButyrylcholinesterase52[2]
DPPH Radical Scavenging2,2-diphenyl-1-picrylhydrazyl170[2]
ABTS Radical Scavenging2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)220[2]

Table 2: In Vivo Behavioral Effects of this compound in Scopolamine-Induced Amnesic Mice

Behavioral TestParameterThis compound Effect (Dose-dependent)
Morris Water Maze Escape Latency & Path LengthDecreased[2]
Novel Object Recognition Test Discrimination IndexIncreased[2]
Elevated Plus Maze Transfer LatencyDecreased[2]
Passive Avoidance Test Step-down LatencyIncreased[2]

Signaling Pathways

Based on the known primary actions of this compound, we can infer its potential influence on downstream signaling pathways crucial for neuronal health and cognitive function. While direct studies on this compound's impact on these specific pathways are limited, the following diagrams illustrate the hypothesized molecular cascades.

Cholinergic Signaling Pathway

By inhibiting AChE and BuChE, this compound increases synaptic acetylcholine levels. Acetylcholine then binds to muscarinic and nicotinic receptors on the postsynaptic neuron, initiating signaling cascades that are vital for synaptic plasticity and memory formation.

Cholinergic_Signaling This compound This compound AChE_BuChE AChE & BuChE This compound->AChE_BuChE Inhibits ACh Acetylcholine (ACh) AChE_BuChE->ACh Degrades Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Activates Nicotinic_R Nicotinic Receptors ACh->Nicotinic_R Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Muscarinic_R->Downstream Nicotinic_R->Downstream Cognitive_Function Improved Cognitive Function Downstream->Cognitive_Function Antioxidant_Signaling Oxidative_Stress Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces dissociation NFkB NF-κB Oxidative_Stress->NFkB Activates This compound This compound This compound->Oxidative_Stress Scavenges This compound->Nrf2_Keap1 Potentially Promotes Dissociation This compound->NFkB Potentially Inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Genes->Oxidative_Stress Reduces Neuronal_Survival Neuronal Survival & Function Antioxidant_Genes->Neuronal_Survival Promotes Inflammation Neuroinflammation NFkB->Inflammation Inflammation->Neuronal_Survival Impairs AChE_BuChE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE/BuChE enzyme solution - this compound dilutions - DTNB (Ellman's reagent) - Acetylthiocholine/Butyrylthiocholine (substrate) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate Enzyme with this compound (or buffer for control) Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_DTNB Add DTNB Incubate_Enzyme_Inhibitor->Add_DTNB Add_Substrate Add Substrate to initiate reaction Add_DTNB->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (kinetic or endpoint) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End Antioxidant_Assay_Workflow Start Start Prepare_Solutions Prepare Solutions: - DPPH or ABTS radical solution - this compound dilutions - Standard antioxidant (e.g., Ascorbic Acid) Start->Prepare_Solutions Mix_Reactants Mix this compound/Standard with DPPH/ABTS solution Prepare_Solutions->Mix_Reactants Incubate Incubate in the dark at room temperature Mix_Reactants->Incubate Measure_Absorbance Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Radical Scavenging Activity and IC50 Measure_Absorbance->Calculate_Scavenging End End Calculate_Scavenging->End MWM_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Drug_Administration Daily administration of this compound (or vehicle/positive control) Acclimatization->Drug_Administration Scopolamine_Induction Induce Amnesia with Scopolamine (30 min before each trial) Drug_Administration->Scopolamine_Induction Acquisition_Trials Acquisition Trials (e.g., 4 trials/day for 5 days) - Place mouse in water maze - Record escape latency and path length to find hidden platform Scopolamine_Induction->Acquisition_Trials Probe_Trial Probe Trial (on day 6) - Remove platform - Record time spent in target quadrant Acquisition_Trials->Probe_Trial Data_Analysis Analyze Escape Latency, Path Length, and Time in Target Quadrant Probe_Trial->Data_Analysis End End Data_Analysis->End NOR_Workflow Start Start Habituation Habituation Phase: Allow mouse to explore an empty arena Start->Habituation Drug_Administration Administer this compound (or vehicle/positive control) Habituation->Drug_Administration Scopolamine_Induction Induce Amnesia with Scopolamine Drug_Administration->Scopolamine_Induction Familiarization_Phase Familiarization Phase (T1): Mouse explores two identical objects Scopolamine_Induction->Familiarization_Phase Retention_Interval Retention Interval Familiarization_Phase->Retention_Interval Test_Phase Test Phase (T2): Replace one object with a novel object Record exploration time for each object Retention_Interval->Test_Phase Data_Analysis Calculate Discrimination Index Test_Phase->Data_Analysis End End Data_Analysis->End EPM_Workflow Start Start Drug_Administration Daily administration of this compound (or vehicle/positive control) for several days Start->Drug_Administration Scopolamine_Induction Induce Amnesia with Scopolamine (before the first trial) Drug_Administration->Scopolamine_Induction First_Trial First Trial (Day 6): Place mouse on open arm Record Transfer Latency (TL) to enter a closed arm Scopolamine_Induction->First_Trial Retention_Trial Retention Trial (Day 7 - 24h later): Repeat the trial and record TL First_Trial->Retention_Trial Data_Analysis Compare TL between the two trials Retention_Trial->Data_Analysis End End Data_Analysis->End Passive_Avoidance_Workflow Start Start Drug_Administration Administer this compound (or vehicle/positive control) Start->Drug_Administration Scopolamine_Induction Induce Amnesia with Scopolamine Drug_Administration->Scopolamine_Induction Training_Trial Training Trial: Place mouse in light compartment Deliver a mild foot shock upon entering the dark compartment Scopolamine_Induction->Training_Trial Retention_Trial Retention Trial (24h later): Place mouse in light compartment Record Step-down Latency (time to enter the dark compartment) Training_Trial->Retention_Trial Data_Analysis Analyze Step-down Latency Retention_Trial->Data_Analysis End End Data_Analysis->End

References

In Vitro Bioactivity of Feralolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro bioactivity of Feralolide, a dihydroisocoumarin isolated from Aloe vera. The document summarizes key quantitative data, details experimental protocols for major bioassays, and presents visual workflows to facilitate understanding and replication of the described studies.

Quantitative Bioactivity Data

This compound has been evaluated for its antioxidant and enzyme inhibitory properties. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values from in vitro assays.

Table 1: Antioxidant Activity of this compound
AssayIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
DPPH Radical Scavenging170[1][2]Ascorbic Acid63[3]
ABTS Radical Scavenging220[1][2]Ascorbic Acid130[3]
Table 2: Enzyme Inhibitory Activity of this compound
EnzymeIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
Acetylcholinesterase (AChE)55[1][2]Donepezil60 - 67[4]
Butyrylcholinesterase (BuChE)52[1][2]Donepezil65 - 72[4]

Experimental Protocols

Detailed methodologies for the key in vitro bioassays are provided below.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 2.4 mg in 100 mL).[1]

  • Prepare various concentrations of this compound.

  • Add a small volume of the this compound test solution (e.g., 5 µL) to a larger volume of the methanolic DPPH solution (e.g., 3.995 mL).[4]

  • Vigorously shake the mixture.

  • Incubate the mixture at room temperature in the dark for 30 minutes.[4]

  • Measure the absorbance of the reaction mixture at 515 nm using a spectrophotometer.[1][4]

  • A blank sample containing only DPPH in methanol is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.

ABTS Radical Scavenging Assay

This assay is another method to evaluate the free radical scavenging capacity of a compound.

Materials:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS)

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare various concentrations of this compound.

  • Add a small volume of the this compound test solution to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A blank is run with the solvent instead of the sample.

  • The percentage of inhibition is calculated using a similar formula as for the DPPH assay.

Cholinesterase Inhibition Assays (AChE and BuChE)

These assays determine the potential of a compound to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) from a commercial source

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound (this compound at various concentrations), and the enzyme (AChE or BuChE).

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Measure the absorbance of the colored product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • The rate of reaction is determined.

  • The percentage of enzyme inhibition is calculated using the formula: % Inhibition = [1 - (V_sample / V_control)] x 100 where V_sample is the reaction rate in the presence of the inhibitor and V_control is the reaction rate without the inhibitor.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a relevant biological pathway.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH in Methanol Mix Mix this compound and DPPH Solutions DPPH_sol->Mix Feralolide_sol Prepare this compound Solutions Feralolide_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Vortex Spectro Measure Absorbance at 515 nm Incubate->Spectro Calculate Calculate % Inhibition Spectro->Calculate

DPPH Assay Experimental Workflow

Cholinesterase_Inhibition_Workflow cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction Initiation Buffer Add Phosphate Buffer Compound Add this compound (Test Compound) Buffer->Compound Enzyme Add AChE or BuChE Compound->Enzyme Incubate1 Incubate (e.g., 15 min) Enzyme->Incubate1 Substrate Add Substrate (ATCI/BTCI) Incubate1->Substrate DTNB Add DTNB (Ellman's Reagent) Incubate1->DTNB Measurement Kinetic Measurement of Absorbance (412 nm) Analysis Calculate Inhibition Rate

Cholinesterase Inhibition Assay Workflow

Cholinergic_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction (Memory, Cognition) Receptor->Signal This compound This compound This compound->AChE Inhibits

Simplified Cholinergic Signaling Pathway

Anti-inflammatory and Anticancer Activities

While Aloe vera extracts and some of their constituents, such as aloesin and aloe-emodin, have been investigated for their anti-inflammatory and anticancer properties, the currently available literature from the performed search does not provide specific quantitative in vitro data for this compound in these areas.[5][6][7][8][9][10] Reports suggest that some compounds from Aloe vera may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5] Similarly, various compounds from Aloe vera have demonstrated antiproliferative and pro-apoptotic effects on different cancer cell lines.[8][9][10][11] Further research is required to specifically elucidate and quantify the anti-inflammatory and anticancer potential of this compound.

Conclusion

This compound demonstrates notable in vitro bioactivity as an antioxidant and an inhibitor of cholinesterase enzymes. The data presented in this guide provide a foundation for further investigation into its therapeutic potential, particularly in the context of neurodegenerative diseases where oxidative stress and cholinergic dysfunction are implicated. Future studies should aim to expand the bioactivity profile of this compound, especially concerning its anti-inflammatory and anticancer effects, to fully understand its pharmacological promise.

References

Feralolide: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feralolide, a dihydroisocoumarin, has emerged as a promising natural product with a range of biological activities. This technical guide provides an in-depth overview of the discovery of this compound, its documented natural sources, and detailed methodologies for its isolation and characterization. Furthermore, this document summarizes the current understanding of its biological effects, including its antiamnesic, antioxidant, and potential anti-inflammatory and antiviral properties. Quantitative data from key studies are presented in structured tables for comparative analysis. Additionally, this guide illustrates the proposed signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's mechanism of action and its potential for therapeutic development.

Discovery and Chemical Profile

This compound is a dihydroisocoumarin first isolated from a commercial sample of Cape aloe.[1] Its chemical structure was determined by spectroscopic methods and has been established as (3R)-3,4-dihydro-6,8-dihydroxy-3-(2'-acetyl-3',5'-dihydroxyphenyl)methyl-1H-[2]benzopyran-1-one).[1] The molecular formula of this compound is C₁₈H₁₆O₇.[2]

Natural Sources

This compound has been identified and isolated from various species of the Aloe genus. While initially discovered in Aloe ferox (Cape aloe), subsequent research has confirmed its presence in several other species. A comprehensive list of its known natural sources is provided in Table 1.

Table 1: Documented Natural Sources of this compound

Plant SpeciesFamilyReference(s)
Aloe vera (syn. Aloe barbadensis)Asphodelaceae[3][4][5][6][7]
Aloe feroxAsphodelaceae[2][8]
Aloe sinkatanaAsphodelaceae[2]
Aloe hildebrandtiiAsphodelaceae[7][8]
Aloe arborescensAsphodelaceae[7]
Aloe hijazensisAsphodelaceae[7]
Aloe plicatilisAsphodelaceae[7]
Aloe rupestrisAsphodelaceae[7]

Experimental Protocols: Isolation and Purification

The isolation of this compound typically involves solvent extraction from the resin or leaves of Aloe species, followed by chromatographic separation. A representative protocol for the isolation of this compound from Aloe vera resin is detailed below.[4][9]

Extraction
  • Air-dry and finely powder the resin of A. vera (e.g., 1042 g).[9]

  • Extract the powdered resin with methanol (e.g., 2.5 L) at room temperature. This process is repeated three times over a period of 15 days for each extraction.[9]

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure at 45 °C to yield a crude methanol extract.[9]

Fractionation
  • Suspend the crude methanol extract in water.

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity to fractionate the extract. The typical solvent series is:

    • n-hexane

    • Dichloromethane

    • Ethyl acetate

    • n-butanol

  • The majority of this compound is typically found in the ethyl acetate and n-butanol fractions.

Purification
  • Subject the this compound-containing fractions to further purification using chromatographic techniques.

  • Column chromatography over silica gel is a common initial purification step.

  • Further purification can be achieved using techniques such as High-Speed Counter-Current Chromatography (HSCCC) or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[7]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Aloe_vera_resin Aloe vera Resin (powdered) Methanol_extraction Methanol Extraction (3x, 15 days, RT) Aloe_vera_resin->Methanol_extraction Evaporation Evaporation (45°C, reduced pressure) Methanol_extraction->Evaporation Crude_extract Crude Methanol Extract Evaporation->Crude_extract Suspension Suspend in Water Crude_extract->Suspension Partitioning Liquid-Liquid Partitioning Suspension->Partitioning n_Hexane n-Hexane Fraction Partitioning->n_Hexane DCM Dichloromethane Fraction Partitioning->DCM EtOAc Ethyl Acetate Fraction (contains this compound) Partitioning->EtOAc n_Butanol n-Butanol Fraction (contains this compound) Partitioning->n_Butanol Aqueous Aqueous Fraction Partitioning->Aqueous Column_chromatography Silica Gel Column Chromatography EtOAc->Column_chromatography n_Butanol->Column_chromatography HPLC Semi-preparative HPLC / HSCCC Column_chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 1: Experimental workflow for the isolation and purification of this compound.

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, with the most prominent being its antiamnesic, antioxidant, and enzyme inhibitory effects.

Antiamnesic Activity

This compound has demonstrated the ability to reverse scopolamine-induced amnesia in animal models.[3][4][5] This effect is believed to be mediated, at least in part, through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[3][4][5]

Enzyme Inhibition

This compound exhibits inhibitory activity against several enzymes, including AChE, BuChE, and cyclooxygenase-1 (COX-1).[3][4][5][7]

Table 2: Summary of In Vitro Biological Activities of this compound

AssayTargetIC₅₀ (µg/mL)Reference(s)
Acetylcholinesterase (AChE) InhibitionAcetylcholinesterase55[3][4][5]
Butyrylcholinesterase (BuChE) InhibitionButyrylcholinesterase52[3][4][5]
DPPH Radical ScavengingDPPH radical170[3][4][5]
ABTS Radical ScavengingABTS radical220[3][4][5]
Cyclooxygenase-1 (COX-1) InhibitionCyclooxygenase-1- (24% inhibition at 10 µM)[7]

Signaling Pathways

While the precise molecular signaling pathways of this compound are still under investigation, its known inhibitory activities allow for the proposal of its mechanism of action in key biological processes.

Proposed Cholinergic Signaling Pathway in Antiamnesic Activity

The memory-enhancing effects of this compound are likely linked to its ability to modulate cholinergic signaling. By inhibiting AChE and BuChE, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.

G Acetyl_CoA Acetyl-CoA ACh_synthesis Acetylcholine (ACh) Synthesis Acetyl_CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis  + ChAT Choline Acetyltransferase (ChAT) ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle Synaptic_cleft Synaptic Cleft ACh_vesicle->Synaptic_cleft Release ACh_receptor Postsynaptic ACh Receptor Synaptic_cleft->ACh_receptor Binding ACh_degradation ACh Degradation Synaptic_cleft->ACh_degradation Cholinergic_transmission Enhanced Cholinergic Neurotransmission ACh_receptor->Cholinergic_transmission Activation AChE_BuChE AChE / BuChE AChE_BuChE->ACh_degradation Catalyzes ACh_degradation->Choline Recycling This compound This compound This compound->AChE_BuChE Inhibits

Figure 2: Proposed mechanism of this compound in the cholinergic signaling pathway.
Proposed Anti-inflammatory Signaling Pathway

This compound's inhibition of COX-1 suggests a potential role in modulating inflammatory pathways. COX-1 is a key enzyme in the synthesis of prostaglandins from arachidonic acid. By inhibiting COX-1, this compound may reduce the production of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect.

G Cell_membrane Cell Membrane Phospholipids Arachidonic_acid Arachidonic Acid Cell_membrane->Arachidonic_acid PLA₂ PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_acid->PGH2 COX-1 COX1 Cyclooxygenase-1 (COX-1) Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX1 Inhibits

Figure 3: Proposed mechanism of this compound in the cyclooxygenase pathway.

Potential Therapeutic Applications

The biological activities of this compound suggest its potential for development as a therapeutic agent in several areas:

  • Neurodegenerative Diseases: Its antiamnesic and cholinesterase inhibitory properties make it a candidate for further investigation in the context of Alzheimer's disease and other cognitive disorders.[3][4][5]

  • Inflammatory Conditions: The anti-inflammatory potential of this compound, indicated by its COX-1 inhibition, warrants further exploration for the treatment of inflammatory disorders.

  • Antiviral Applications: Preliminary in silico studies have suggested that this compound may have a high binding affinity for the main protease of SARS-CoV-2, indicating a potential, yet unproven, antiviral role.[6][10]

Conclusion and Future Directions

This compound is a naturally occurring dihydroisocoumarin with a compelling profile of biological activities. Its presence in several Aloe species, coupled with established isolation protocols, makes it an accessible compound for further research. The antiamnesic, antioxidant, and anti-inflammatory properties of this compound highlight its potential as a lead compound for the development of new therapeutics. Future research should focus on elucidating the detailed molecular mechanisms and signaling pathways affected by this compound, conducting more extensive in vivo efficacy and safety studies, and exploring its potential in a broader range of disease models. Such efforts will be crucial in translating the therapeutic promise of this compound into clinical applications.

References

Spectroscopic Analysis of Feralolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Feralolide, a bioactive dihydroisocoumarin isolated from Aloe vera. The document details the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this natural product. It also outlines standardized experimental protocols and visual workflows to aid researchers in their analytical endeavors.

Introduction to this compound

This compound is a dihydroisocoumarin that has been the subject of scientific interest due to its potential biological activities. The structural elucidation of such natural products relies heavily on modern spectroscopic techniques, primarily NMR and MS, which provide detailed information about the molecule's atomic connectivity and overall structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source is recommended for the analysis of this compound.

Sample Preparation:

  • A stock solution of this compound is prepared by dissolving the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • For analysis, the stock solution is further diluted to a concentration of 1-10 µg/mL with the mobile phase solvent (typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization).

MS Parameters:

  • Ionization Mode: Positive ion mode (ESI+) is typically used for this compound.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 350 °C

  • Desolvation Gas Flow: 600 - 800 L/Hr

  • Mass Range: m/z 50 - 1000

MS Data for this compound

The mass spectrometry data is crucial for determining the molecular formula of this compound.

Parameter Value Reference
Molecular Formula C₁₈H₁₆O₇[1]
Molecular Weight 344.3 g/mol [1]
Monoisotopic Mass 344.08960285 Da[1]
Observed Ion (ESI+) [M+H]⁺[2]
m/z of [M+H]⁺ 345[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆).

  • The solution is transferred to a standard 5 mm NMR tube.

NMR Experiments and Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (zgpg30 or similar).

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used. The spectral widths and number of increments in the indirect dimension are optimized based on the ¹H and ¹³C spectra.

¹H NMR Spectroscopic Data for this compound

The ¹H NMR spectrum provides information about the number and types of protons in the molecule.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Reference
6.29d2.2Aromatic H[2]
6.24d2.2Aromatic H[2]
6.20d2.2Aromatic H[2]
6.18d2.2Aromatic H[2]
4.72m-Oxymethine H[2]
3.06 / 2.95m13.7, 7.4Methylene H[2]
2.84 / 2.80m16.4, 10.4Methylene H[2]
¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (δ) ppm Carbon Type Assignment Reference
206.7C=OKetone Carbonyl[2]
171.3C=OEster Carbonyl[2]
161.4CAromatic C-O[2]
160.2CAromatic C-O[2]
139.4CAromatic C[2]
39.6CH₂Methylene Carbon[2]

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and the fundamental principles of the techniques employed.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_confirmation Confirmation Isolation Natural Source (e.g., Aloe vera) Extraction Extraction Isolation->Extraction Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS_Data Molecular Formula Determination MS->MS_Data NMR_Data Connectivity & Stereochemistry Analysis NMR->NMR_Data Structure Proposed Structure of this compound MS_Data->Structure NMR_Data->Structure Confirmation Structure Confirmation Structure->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Principles cluster_nmr Nuclear Magnetic Resonance (NMR) cluster_ms Mass Spectrometry (MS) Magnetic_Field Sample in Strong Magnetic Field RF_Pulse Radiofrequency Pulse Magnetic_Field->RF_Pulse Signal_Detection Detection of Nuclear Spin Relaxation RF_Pulse->Signal_Detection NMR_Spectrum NMR Spectrum (Chemical Shift, Coupling) Signal_Detection->NMR_Spectrum Ionization Sample Ionization (e.g., ESI) Mass_Analyzer Mass Analyzer (Separation by m/z) Ionization->Mass_Analyzer Detector Ion Detection Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum

Caption: Fundamental principles of NMR and Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide, including mass-to-charge ratios and detailed ¹H and ¹³C NMR chemical shifts, provide a comprehensive foundation for the identification and characterization of this compound. The outlined experimental protocols offer a standardized approach for researchers to obtain high-quality data. The combination of these powerful analytical techniques is indispensable for the structural elucidation of novel natural products and plays a critical role in advancing drug discovery and development.

References

Feralolide: A Technical Guide on its Chemical Identity, Bioactivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Feralolide, a naturally occurring dihydroisocoumarin with significant therapeutic potential. The document details its chemical identifiers, experimental protocols for its isolation and bioactivity assessment, and its role in modulating cholinergic signaling pathways.

Chemical Identifiers and Properties

This compound has been characterized by various chemical and physical properties, which are crucial for its identification, synthesis, and application in research and drug development. The key identifiers and properties are summarized in the table below.

Identifier TypeValue
CAS Number 149418-38-2
IUPAC Name (3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydro-1H-isochromen-1-one
Chemical Formula C₁₈H₁₆O₇
Molecular Weight 344.32 g/mol
SMILES CC(=O)C1=C(C=C(C=C1O)O)C[C@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O1
InChI InChI=1S/C18H16O7/c1-8(19)16-9(2-11(20)6-14(16)22)4-13-5-10-3-12(21)7-15(23)17(10)18(24)25-13/h2-3,6-7,13,20-23H,4-5H2,1H3/t13-/m1/s1
InChIKey YAAJRTVBAVFJQG-CYBMUJFWSA-N

Experimental Protocols

Detailed methodologies for the isolation and bioactivity assessment of this compound are critical for reproducible research. The following sections outline the key experimental protocols.

This compound can be isolated from the resin of Aloe vera using a multi-step extraction and chromatographic process.

  • Extraction: The dried resin of Aloe vera is macerated with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction, which is rich in this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

This assay measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Different concentrations of this compound are mixed with the DPPH solution.

  • The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve. This compound has been reported to have an IC50 value of 170 μg/mL in this assay.[1][2][3]

This assay assesses the capacity of this compound to neutralize the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS radical cation solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of this compound are added to the diluted ABTS radical cation solution.

  • After a defined incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition of the ABTS radical cation is calculated, and the IC₅₀ value is determined. This compound has shown an IC50 value of 220 μg/mL in this assay.[1][2][3]

This colorimetric assay, based on Ellman's method, is used to determine the inhibitory effect of this compound on cholinesterase enzymes.

  • The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the respective enzyme (AChE or BuChE).

  • Different concentrations of this compound are added to the reaction mixture and incubated for 15 minutes.

  • The substrate, either acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE, is added to initiate the reaction.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

  • The absorbance of the yellow product is measured at 412 nm over time.

  • The percentage of enzyme inhibition is calculated, and the IC₅₀ values are determined. This compound has demonstrated IC50 values of 55 μg/mL for AChE and 52 μg/mL for BuChE.[1][2][3]

Signaling Pathway and Mechanism of Action

This compound's therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's, is primarily attributed to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] This inhibitory action plays a crucial role in the cholinergic signaling pathway.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetyl-CoA + Choline -> ACh Choline->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ChAT ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding This compound This compound This compound->AChE Inhibition Signal Signal Transduction (Learning, Memory) AChR->Signal

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on AChE.

In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to acetylcholine receptors on the postsynaptic neuron, triggering a signal that is essential for cognitive functions like learning and memory.[4][5] The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which breaks down ACh into choline and acetate.[4] In conditions like Alzheimer's disease, there is a deficit in acetylcholine.[1] this compound acts as a cholinesterase inhibitor, blocking the active site of AChE (and BuChE).[1][2] This inhibition prevents the degradation of acetylcholine, leading to an increased concentration and prolonged availability of the neurotransmitter in the synaptic cleft.[1] The enhanced cholinergic signaling helps to ameliorate the cognitive deficits associated with reduced acetylcholine levels.[1][2] This mechanism of action is analogous to that of established Alzheimer's drugs like donepezil.[1]

Experimental Workflow

The logical flow from the natural source to the identification of a bioactive compound and the elucidation of its mechanism of action is a standard practice in natural product drug discovery.

Experimental_Workflow Source Aloe vera Resin Extraction Methanolic Extraction Source->Extraction Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Chromatography Column Chromatography Fractionation->Chromatography Purification HPLC Purification Chromatography->Purification This compound Pure this compound Purification->this compound Bioassays In Vitro Bioassays (Antioxidant, AChE/BuChE Inhibition) This compound->Bioassays Mechanism Mechanism of Action Studies Bioassays->Mechanism

Caption: Experimental workflow for the isolation and characterization of this compound.

This comprehensive guide provides a solid foundation for researchers and professionals interested in the further investigation and potential therapeutic application of this compound. The detailed protocols and mechanistic insights are intended to facilitate future studies aimed at unlocking the full potential of this promising natural compound.

References

Feralolide: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Feralolide is a dihydroisocoumarin, a natural compound isolated from the resin of Aloe vera.[1] Emerging research has identified this compound as a molecule of significant therapeutic interest, with demonstrated bioactivities relevant to neurodegenerative diseases and viral infections. This technical guide provides an in-depth overview of the identified therapeutic targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Chapter 1: Cholinergic System Modulation in Cognitive Disorders

A primary area of investigation for this compound is its potential in treating cognitive disorders, such as Alzheimer's disease.[1] The mechanism is thought to be analogous to established drugs like donepezil, focusing on the modulation of the cholinergic system.[2] Scopolamine, a cholinergic antagonist, is often used in animal models to induce memory deficits by blocking cholinergic signaling; this compound has been shown to reverse these deficits.[3]

Therapeutic Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Acetylcholine is a critical neurotransmitter for learning and memory. Its degradation in the synaptic cleft is carried out by two key enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the availability of acetylcholine, a key strategy in managing Alzheimer's disease symptoms.[2][4] this compound exhibits potent, concentration-dependent inhibitory activity against both AChE and BuChE.[1][5]

Data Presentation: Cholinesterase Inhibition

The inhibitory efficacy of this compound against AChE and BuChE was determined in vitro, with the following half-maximal inhibitory concentrations (IC₅₀) reported.

Target EnzymeThis compound IC₅₀ (µg/mL)Reference Compound (Donepezil) IC₅₀
Acetylcholinesterase (AChE)55Not explicitly stated in provided abstracts
Butyrylcholinesterase (BuChE)52Not explicitly stated in provided abstracts
Data sourced from[1][2][5]
Signaling Pathway: Inhibition of Acetylcholine Degradation

This compound's primary mechanism in the context of cognitive enhancement is the direct inhibition of AChE and BuChE. This action reduces the breakdown of acetylcholine (ACh) in the neuronal synapse, thereby increasing its concentration and enhancing cholinergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_pre Acetylcholine (ACh) ACh_syn ACh ACh_pre->ACh_syn Release AChE AChE AChE->ACh_syn Degrades BuChE BuChE BuChE->ACh_syn Degrades ACh_syn->AChE Binds to ACh_syn->BuChE Binds to Receptor Cholinergic Receptor ACh_syn->Receptor Activates Signal Transduction Enhanced Cognitive Function Receptor->Signal Transduction Initiates This compound This compound This compound->AChE Inhibits This compound->BuChE Inhibits

Caption: Mechanism of this compound in enhancing cholinergic signaling.
Experimental Protocol: AChE and BuChE Inhibition Assays

The cholinesterase inhibitory activity of this compound was evaluated using a modified Ellman's method.

  • Reagents: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine chloride (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the coloring agent, AChE (from electric eel), and BuChE (from equine serum).

  • Preparation: A phosphate buffer (pH 8.0) is prepared. This compound is dissolved to create various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the enzyme solution (AChE or BuChE) are added.

    • 20 µL of this compound solution at varying concentrations is added to the wells and incubated for 15 minutes at 25°C.

    • The reaction is initiated by adding 10 µL of the substrate (ATCI for AChE or BTCI for BuChE).

  • Measurement: The absorbance is measured continuously at 412 nm for 5 minutes. The rate of reaction is calculated.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(V_max - V_sample) / V_max] * 100, where V_max is the reaction rate without the inhibitor and V_sample is the rate with this compound. The IC₅₀ value is determined from the dose-response curve.

Chapter 2: Antioxidant Activity and Neuroprotection

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a well-established contributor to the pathophysiology of neurodegenerative diseases. The ability to scavenge free radicals is a key therapeutic property for neuroprotective agents. This compound has demonstrated significant antioxidant effects in in vitro assays.[1]

Therapeutic Target: Reactive Oxygen Species (ROS)

This compound acts as a free radical scavenger, directly neutralizing harmful ROS such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. This activity can help protect neuronal cells from oxidative damage.

Data Presentation: Free Radical Scavenging Activity
AssayThis compound IC₅₀ (µg/mL)Reference Compound (Ascorbic Acid) IC₅₀
DPPH Scavenging170Not explicitly stated in provided abstracts
ABTS Scavenging220130 µg/mL
Data sourced from[1][3][5]
Logical Relationship: this compound as an Antioxidant

The antioxidant mechanism involves the donation of an electron or hydrogen atom from this compound to a free radical, neutralizing its reactivity and preventing it from causing cellular damage.

G cluster_reaction Scavenging Reaction This compound This compound FreeRadical Free Radical (e.g., DPPH•, ABTS•+) This compound->FreeRadical Donates e- or H• Oxidizedthis compound Oxidized this compound This compound->Oxidizedthis compound CellularComponent Cellular Components (Lipids, Proteins, DNA) This compound->CellularComponent Protects NeutralizedRadical Neutralized Radical FreeRadical->NeutralizedRadical FreeRadical->CellularComponent Attacks Damage Oxidative Damage CellularComponent->Damage

Caption: Antioxidant mechanism of this compound via free radical scavenging.
Experimental Protocols: DPPH and ABTS Assays

  • DPPH Radical Scavenging Assay:

    • A solution of DPPH radical (2.4 mg in 100 mL methanol) is prepared.[2]

    • Different concentrations of this compound are mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 515 nm using a spectrophotometer.

    • The scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution alone.

  • ABTS Radical Cation Scavenging Assay:

    • The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted with methanol to an absorbance of ~0.70 at 734 nm.

    • Different concentrations of this compound are added to the ABTS•+ solution.

    • After a 6-minute incubation, the absorbance is measured at 734 nm.

    • The scavenging percentage is calculated similarly to the DPPH assay.

Chapter 3: Antiviral Potential via SARS-CoV-2 Protease Inhibition

In silico studies have highlighted a novel potential therapeutic application for this compound as an antiviral agent. Molecular docking and fragment molecular orbital (FMO) calculations identified this compound as a promising inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[6]

Therapeutic Target: SARS-CoV-2 Main Protease (Mpro)

The Mpro (also known as 3CLpro) is a viral enzyme that cleaves viral polyproteins into functional non-structural proteins, which are essential for the virus to replicate and assemble.[6][7] Inhibiting Mpro effectively halts the viral life cycle. Among 35 natural compounds tested from various plants, this compound exhibited the highest binding affinity for Mpro.[6] Computational studies also suggest that introducing a hydroxyl group to the this compound structure could further enhance this binding affinity.[6][7]

Signaling Pathway: Disruption of Viral Replication

This compound is predicted to bind to the active site of Mpro, physically blocking its ability to cleave the viral polyprotein. This inhibition prevents the formation of the viral replication-transcription complex, thereby stopping the production of new viral particles.

G Viral RNA Viral RNA Host Ribosome Host Ribosome Viral RNA->Host Ribosome Translation Polyprotein Viral Polyproteins (pp1a, pp1ab) Host Ribosome->Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Substrate for NSPs Functional Non-Structural Proteins (NSPs) Mpro->NSPs Cleaves Polyprotein into Block REPLICATION BLOCKED Mpro->Block This compound This compound This compound->Mpro Binds & Inhibits Replication Viral Replication & Assembly NSPs->Replication

Caption: Proposed mechanism of this compound inhibiting SARS-CoV-2 replication.
Experimental Protocol: In Silico Analysis

The antiviral potential of this compound was assessed using computational methods.

  • Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the Mpro active site to form a stable complex. It estimates the binding affinity based on scoring functions.

  • Ab Initio Fragment Molecular Orbital (FMO) Calculations: This quantum-mechanical method provides a more precise investigation of the binding properties.[6] It calculates the interaction energies between the ligand (this compound) and individual amino acid residues of the target protein (Mpro), identifying key interactions like hydrogen bonds that contribute to binding affinity.[7] These calculations revealed that this compound forms hydrogen bonds with key residues like Glu166 and Asn142 in the Mpro binding pocket.[7]

Chapter 4: Summary of In Vivo Preclinical Evidence

The therapeutic potential of this compound for cognitive disorders has been validated in preclinical animal models. These studies used scopolamine to induce amnesia in mice, a standard model for assessing antiamnesic effects.[3]

Experimental Workflow: Murine Model of Amnesia

This compound was administered to mice at doses of 50, 100, and 200 mg/kg.[1] Its efficacy in reversing scopolamine-induced memory impairment was evaluated using a battery of behavioral tests.[2] An acute toxicity study showed no adverse effects or mortality at doses up to 300 mg/kg.[1]

G cluster_setup Animal Grouping & Dosing cluster_tests Behavioral Assessment G1 Group I (Control) G2 Group II (Scopolamine 1mg/kg) MWM Morris Water Maze (Spatial Memory) G1->MWM G3 Group III (this compound 50mg/kg + Scopolamine) G2->MWM G4 Group IV (this compound 100mg/kg + Scopolamine) G3->MWM Test G5 Group V (this compound 200mg/kg + Scopolamine) G4->MWM G5->MWM EPM Elevated Plus Maze (Learning) NORT Novel Object Recognition (Recognition Memory) PA Passive Avoidance (Long-term Memory)

Caption: Workflow for in vivo evaluation of this compound's antiamnesic effects.
Experimental Protocols: Behavioral Assays

  • Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. This compound-treated mice showed a dose-dependent decrease in escape latency and path length to find the platform compared to the scopolamine-only group.[1][5]

  • Elevated Plus Maze (EPM): This test can be used to assess learning and anxiety. A decrease in the time it takes for a mouse to move from an open arm to a closed arm (transfer latency) over trials indicates learning. This compound significantly decreased transfer latency.[1][2]

  • Novel Object Recognition Test (NORT): This test evaluates recognition memory. Mice are habituated to two identical objects. Later, one object is replaced with a novel one. The time spent exploring the novel object is measured. This compound-treated mice showed a significantly increased discrimination index, spending more time with the novel object.[1][2]

  • Passive Avoidance Test: This test assesses long-term, fear-motivated memory. Mice learn to avoid an environment where they previously received a mild foot shock. This compound caused a significant, dose-dependent increase in step-down latency, indicating improved retention of the memory.[1][2]

Conclusion

This compound presents a multi-target therapeutic profile with significant potential. The primary, well-supported targets are acetylcholinesterase and butyrylcholinesterase , positioning this compound as a promising candidate for the treatment of cognitive decline in conditions like Alzheimer's disease. Its antioxidant properties further support a neuroprotective role by combating oxidative stress. Additionally, compelling in silico evidence identifies the SARS-CoV-2 main protease as a potential target, warranting further investigation into its antiviral applications. Future research should focus on elucidating downstream signaling pathways affected by this compound and advancing its development through more complex preclinical and clinical studies.

References

Feralolide: A Technical Guide to its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feralolide, a dihydroisocoumarin primarily isolated from Aloe vera resin, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its role in neuroprotection. It details its chemical properties, established mechanisms of action, and the experimental evidence supporting its potential as a therapeutic agent for neurodegenerative disorders. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes known and putative signaling pathways to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of therapeutics for these conditions is the identification of compounds that can protect neurons from damage and degeneration. This compound, a natural product isolated from the resin of Aloe vera, has demonstrated significant neuroprotective effects in preclinical studies.[1][2] Its primary known mechanisms of action are the inhibition of cholinesterases and potent antioxidant activity, both of which are critical in the context of neurodegeneration.[1][2][3][4] This guide serves as a technical resource for researchers and drug development professionals, consolidating the existing data on this compound to support its exploration as a neuroprotective agent.

Chemical and Physical Properties

This compound is classified as a dihydroisocoumarin.[3] Its chemical structure and properties are summarized below.

PropertyValueSource
IUPAC Name (3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydro-1H-isochromen-1-onePubChem CID: 5317333[5]
Molecular Formula C18H16O7PubChem CID: 5317333[5]
Molecular Weight 344.3 g/mol PubChem CID: 5317333[5]
Source Isolated from the methanolic extract of Aloe vera resin. Also reported in Aloe ferox and Aloe sinkatana.[1][3][5]
Appearance Amorphous powder.[6]

Established Mechanisms of Neuroprotection

Current research indicates that this compound's neuroprotective effects are primarily mediated through two well-defined mechanisms: cholinesterase inhibition and antioxidant activity.

Cholinesterase Inhibition

This compound acts as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][3] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy in Alzheimer's disease.

EnzymeIC50 (µg/mL)Source
Acetylcholinesterase (AChE)55[1][3]
Butyrylcholinesterase (BuChE)52[1][3]

The inhibitory activity of this compound against AChE and BuChE can be determined using a spectrophotometric method, such as the Ellman's method.

  • Preparation of Reagents:

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • AChE or BuChE enzyme solution.

    • Phosphate buffer (pH 8.0).

    • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, this compound solution at various concentrations, and the respective enzyme (AChE or BuChE).

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Add the substrate (ATCI or BTCI) to initiate the enzymatic reaction.

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

    • Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular docking studies have provided insights into the binding mode of this compound with AChE and BuChE. The flavone moiety of this compound is crucial for its interaction with the active site residues of the enzymes. The carbonyl and hydroxyl functional groups of this compound form strong hydrogen bonds with key amino acid residues, such as His440 and Glu199 in AChE.

G This compound Interaction with Acetylcholinesterase (AChE) cluster_binding Binding Interactions This compound This compound AChE AChE Active Site This compound->AChE Inhibition His440 His440 This compound->His440 H-bond Glu199 Glu199 This compound->Glu199 H-bond

Figure 1: this compound's inhibitory interaction with the active site of AChE.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals, which are implicated in the oxidative stress component of neurodegeneration.

AssayIC50 (µg/mL)Source
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging170[1][4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging220[1][4]
  • Preparation of Reagents:

    • DPPH solution in methanol.

    • This compound solution at various concentrations in a suitable solvent.

    • Methanol as a blank.

  • Assay Procedure:

    • Add the this compound solution to the DPPH solution in a 96-well plate or cuvettes.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The scavenging of the DPPH radical by this compound leads to a decrease in absorbance.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration of this compound using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the this compound concentration.

In Vivo Neuroprotective Effects

The neuroprotective effects of this compound have been demonstrated in animal models of cognitive impairment. In a scopolamine-induced amnesia model in mice, this compound administration was shown to reverse memory deficits.

  • Morris Water Maze Test: this compound treatment resulted in a dose-dependent decrease in escape latency and path length, indicating improved spatial learning and memory.[1][2]

  • Novel Object Recognition Test (NORT): this compound significantly increased the discrimination index in a dose-dependent manner, reflecting enhanced recognition memory.[1][2]

  • Passive Avoidance Test: this compound administration led to a significant dose-dependent increase in step-down latency, indicating improved fear memory.[1][2]

  • Animal Model: Use adult male or female mice (e.g., Swiss albino).

  • Drug Administration:

    • Administer this compound at various doses (e.g., 50, 100, 200 mg/kg, intraperitoneally) for a specified period.

    • A control group receives the vehicle, and a positive control group may receive a standard drug like donepezil.

  • Induction of Amnesia:

    • After a set time following the final this compound administration (e.g., 60 minutes), induce amnesia by administering scopolamine (e.g., 1 mg/kg, intraperitoneally).

  • Behavioral Testing:

    • After a further interval (e.g., 30 minutes), subject the mice to a battery of behavioral tests (e.g., Morris water maze, NORT, passive avoidance test) to assess cognitive function.

  • Data Analysis:

    • Analyze the data from the behavioral tests to compare the performance of the this compound-treated groups with the control and scopolamine-only groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

G Experimental Workflow: Scopolamine-Induced Amnesia Model cluster_treatment Treatment Phase cluster_induction Amnesia Induction cluster_testing Behavioral Assessment This compound Admin This compound Administration Scopolamine Admin Scopolamine Administration This compound Admin->Scopolamine Admin 60 min Behavioral Tests Morris Water Maze Novel Object Recognition Passive Avoidance Scopolamine Admin->Behavioral Tests 30 min

Figure 2: Workflow for evaluating the antiamnesic effects of this compound.

Putative Intracellular Signaling Pathways in Neuroprotection

While the direct cholinesterase inhibitory and antioxidant activities of this compound are well-documented, the specific intracellular signaling pathways it modulates to exert its neuroprotective effects are not yet fully elucidated. Based on the known activities of other cholinesterase inhibitors and antioxidant compounds, several pathways are hypothesized to be involved. Further research is required to confirm the role of these pathways in this compound-mediated neuroprotection.

Cholinergic Anti-inflammatory Pathway

By increasing acetylcholine levels, this compound may activate the cholinergic anti-inflammatory pathway. This pathway involves the binding of acetylcholine to α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells like microglia, leading to the inhibition of pro-inflammatory cytokine release.

PI3K/Akt Signaling Pathway

Many neuroprotective compounds exert their effects through the activation of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation. Activation of this pathway can inhibit apoptosis and promote neuronal survival.

Nrf2-ARE Pathway

As an antioxidant, this compound may activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.

Figure 3: Putative signaling pathways involved in this compound's neuroprotection.

Future Directions and Conclusion

This compound presents a compelling profile as a neuroprotective agent, with well-established dual cholinesterase inhibitory and antioxidant activities. The in vivo data strongly support its potential to ameliorate cognitive deficits. However, to advance the development of this compound as a therapeutic candidate, further research is crucial in the following areas:

  • Elucidation of Signaling Pathways: In-depth studies are needed to identify and characterize the specific intracellular signaling pathways modulated by this compound in neuronal cells.

  • Structure-Activity Relationship (SAR) Studies: SAR studies would help in optimizing the chemical structure of this compound to enhance its potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies are required to evaluate the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

  • Efficacy in a Wider Range of Neurodegenerative Models: The neuroprotective effects of this compound should be investigated in other animal models of neurodegeneration beyond scopolamine-induced amnesia.

References

Early-stage research on Feralolide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Early-Stage Research on Feralolide Derivatives

Introduction

This compound is a dihydroisocoumarin, a type of phenolic polyketide, originally isolated from the resin of Aloe vera.[1] It has also been identified in other species such as Aloe ferox, Aloe hijazensis, and Aloe plicatilis.[2][3] The chemical structure of this compound is (3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydroisochromen-1-one.[3] Early-stage research has highlighted its potential across several therapeutic areas, primarily focusing on its neuroprotective, anti-inflammatory, and antiviral properties. This has spurred further investigation into its derivatives as potential lead compounds for drug development.

Biological Activities and Therapeutic Potential

Initial studies have revealed a range of biological activities for this compound, suggesting its potential in treating complex diseases.

Neuroprotective and Anti-amnesic Effects

This compound has demonstrated significant potential in ameliorating cognitive deficits. In preclinical models, it effectively reversed scopolamine-induced amnesia.[1] This neuroprotective effect is attributed, at least in part, to its ability to inhibit key enzymes in the cholinergic pathway.

  • Cholinesterase Inhibition : this compound exhibits dose-dependent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting these enzymes, this compound may increase acetylcholine levels in the brain, a key strategy in managing symptoms of Alzheimer's disease.

  • In Vivo Efficacy : In mouse models, administration of this compound at doses of 50, 100, and 200 mg/kg led to significant improvements in memory and learning, as measured by standard behavioral tests such as the Morris water maze, elevated plus maze, and passive avoidance tests.[1][4]

Antiviral Potential (In Silico Studies)

Computational studies have identified this compound as a promising candidate for antiviral drug development, particularly against SARS-CoV-2.

  • Mpro Inhibition : In silico models show that this compound exhibits a high binding affinity for the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[5][6]

  • Derivative Enhancement : Research using Fragment Molecular Orbital (FMO) calculations suggests that the binding affinity of this compound to Mpro can be significantly enhanced by introducing a hydroxyl group.[5][7] Specifically, hydroxylation at the 'd-site' of the this compound structure was found to be most effective, enhancing the interaction with key amino acid residues like Glu166 in the Mpro binding pocket.[5] This makes hydroxylated this compound derivatives highly attractive targets for synthesis and further investigation as potent Mpro inhibitors.[5][7]

Anti-inflammatory and Antioxidant Activity

This compound also possesses anti-inflammatory and antioxidant properties.

  • COX-1 Inhibition : this compound was found to inhibit the cyclooxygenase-1 (COX-1) enzyme, achieving a 24% reduction in malondialdehyde (MDA) production at a concentration of 10 µM.[2] This is the first documented anti-inflammatory activity for a dihydroisocoumarin from an Aloe species.[2]

  • Radical Scavenging : The compound demonstrates antioxidant activity by scavenging free radicals, as shown in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[1]

Other Biological Activities

Preliminary studies have also reported other activities for this compound, including:

  • Antiproliferative effects against breast (MDA-MB-231) and ovarian (SKOV-3) cancer cells.[1]

  • Potent urease inhibition.[1]

  • Weak α-glucosidase inhibition.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Cholinesterase and Antioxidant Inhibitory Activity of this compound

Assay Target IC50 Value (µg/mL) Reference
Cholinesterase Inhibition Acetylcholinesterase (AChE) 55 (Range: 65-72) [1]
Cholinesterase Inhibition Butyrylcholinesterase (BuChE) 52 (Range: 65-72) [1]
Antioxidant Activity DPPH Radical Scavenging 170 (Range: ~270) [1]

| Antioxidant Activity | ABTS Radical Scavenging | 220 (Range: ~210) |[1] |

Table 2: Anti-inflammatory Activity of this compound

Assay Target Concentration % Inhibition Reference

| COX-1 Inhibition | MDA Production | 10 µM | 24% |[2] |

Experimental Protocols

This section details the methodologies for key experiments cited in early-stage this compound research.

Cholinesterase Inhibition Assay (AChE & BuChE)
  • Principle : This assay measures the ability of a compound to inhibit the activity of AChE or BuChE. The enzymatic activity is monitored spectrophotometrically.

  • Methodology :

    • The assay is typically performed in a 96-well microplate.

    • Reaction mixtures are prepared containing the respective enzyme (AChE or BuChE), a substrate (e.g., acetylthiocholine iodide for AChE), and a chromogen (e.g., DTNB).

    • This compound, dissolved in a suitable solvent, is added to the wells at various concentrations. A control group contains the solvent without the inhibitor.

    • The reaction is initiated and the change in absorbance is measured over time using a UV-visible spectrophotometer.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_max(control) - V(sample)) / V_max(control)] * 100, where V_max is the rate of reaction.[1]

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting percent inhibition against inhibitor concentration.

DPPH Free Radical Scavenging Assay
  • Principle : This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

  • Methodology :

    • A solution of DPPH (e.g., 2.4 mg in 100 mL of methanol) is prepared.[1]

    • A small volume of the test solution (this compound at various concentrations) is added to the DPPH solution.[1]

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at its maximum wavelength (around 515-517 nm).

    • The scavenging activity is calculated based on the reduction in absorbance compared to a control. Ascorbic acid is often used as a positive control.[1]

In Vivo Acute Toxicity Study
  • Principle : To determine the safety profile and potential toxic effects of a compound after acute administration.

  • Methodology :

    • Animals (e.g., mice) are divided into groups. One group serves as a control (vehicle only), while other groups receive this compound at increasing doses (e.g., 50, 100, 200, and 300 mg/kg, intraperitoneally).[1]

    • Animals are closely observed for signs of toxicity, such as respiratory distress, convulsions, altered reflexes, and changes in spontaneous behavior.[1]

    • Observations are recorded at multiple time points (e.g., 30, 60, 120 minutes, and over several days) to monitor for both immediate and delayed toxic effects.[1]

    • Mortality, if any, is recorded over the study period (e.g., one week).

In Silico Molecular Docking (SARS-CoV-2 Mpro)
  • Principle : To predict the binding mode and affinity of a ligand (this compound or its derivatives) to the active site of a target protein (Mpro).

  • Methodology :

    • Protein and Ligand Preparation : The 3D crystal structure of the target protein (e.g., SARS-CoV-2 Mpro) is obtained from a protein data bank. The structure of the ligand (this compound) is drawn and its energy is minimized using a force field like Amber12:EHT.[1][5]

    • Docking Simulation : Molecular docking is performed using software such as Molecular Operating Environment (MOE).[1][5] The software places the ligand in the binding site of the protein and calculates the most favorable binding poses based on scoring functions.

    • Binding Affinity Calculation : The strength of the interaction is quantified. Advanced methods like Fragment Molecular Orbital (FMO) calculations can be used to evaluate the total inter-fragment interaction energies (IFIEs) between the ligand and the protein residues, providing a more accurate measure of binding affinity.[5]

    • Analysis : The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and specific amino acid residues in the active site.

Visualizations: Pathways and Workflows

G cluster_0 This compound's Neuroprotective Mechanism This compound This compound AChE AChE Inhibition This compound->AChE Inhibits BuChE BuChE Inhibition This compound->BuChE Inhibits ACh Increased Acetylcholine (ACh) in Synapse AChE->ACh BuChE->ACh Cognition Amelioration of Memory Impairment ACh->Cognition

Caption: Proposed mechanism of this compound in ameliorating memory impairment.

G cluster_1 In Silico Workflow for Mpro Inhibitor Design Start Identify Lead Compound (this compound) Propose Propose Derivatives (e.g., Hydroxylation) Start->Propose Docking Molecular Docking (e.g., MOE) Propose->Docking FMO Calculate Binding Affinity (FMO/IFIE) Docking->FMO Analyze Analyze Ligand-Residue Interactions FMO->Analyze Select Select Potent Inhibitor Candidate Analyze->Select

Caption: Workflow for designing this compound derivatives as Mpro inhibitors.

G cluster_2 In Vivo Antiamnesic Evaluation Workflow Toxicity 1. Acute Toxicity Study (Dose Range Finding) Grouping 2. Animal Grouping (Control, Scopolamine, this compound Doses) Toxicity->Grouping Induction 3. Induce Amnesia (Scopolamine Injection) Grouping->Induction Treatment 4. Administer this compound (e.g., 50, 100, 200 mg/kg) Induction->Treatment Behavior 5. Behavioral Testing (Morris Water Maze, NORT, etc.) Treatment->Behavior Analysis 6. Data Analysis (Statistical Comparison) Behavior->Analysis

Caption: Experimental workflow for evaluating antiamnesic effects in vivo.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Feralolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of Feralolide, a dihydroisocoumarin with significant therapeutic potential. This compound, originally isolated from Aloe vera resin, has demonstrated notable antiamnesic, antioxidant, and potential antiviral activities.[1][2][3] This document outlines a plausible synthetic route based on published literature for a closely related isocoumarin, followed by a proposed reduction to yield this compound, and purification protocols adapted from natural product isolation methods.

Biological Activity and Mechanism of Action

This compound has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine.[1][2][4] By inhibiting these enzymes, this compound increases acetylcholine levels in the brain, a key mechanism in combating cognitive decline associated with conditions like Alzheimer's disease. Furthermore, this compound displays antioxidant properties by scavenging free radicals, as demonstrated in DPPH and ABTS assays.[1][2][4] Recent computational studies have also suggested this compound as a potential inhibitor of the SARS-CoV-2 main protease.[3]

Signaling Pathway of this compound in Ameliorating Cognitive Deficits

Feralolide_Signaling_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits BuChE Butyrylcholinesterase (BuChE) This compound->BuChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades BuChE->ACh Degrades Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Activates Cognitive_Function Improved Cognitive Function Cholinergic_Receptors->Cognitive_Function Leads to

Caption: Proposed mechanism of this compound in enhancing cognitive function.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound.

Table 1: Cholinesterase Inhibition by this compound

EnzymeIC₅₀ (µg/mL)
Acetylcholinesterase (AChE)55
Butyrylcholinesterase (BuChE)52

Data sourced from Khan et al., 2023.[1][2][4]

Table 2: Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)
DPPH170
ABTS220

Data sourced from Khan et al., 2023.[1][2][4]

Experimental Protocols

The following protocols describe a potential multi-step synthesis of this compound, based on the synthesis of a related isocoumarin, and a general purification procedure.

Synthesis of 6,8-dihydroxy-3-(2′-acetyl-3′,5′-dihydroxyphenyl)methylisocoumarin (this compound Precursor)

This synthesis is adapted from the work of Saeed, A. (2004).[5][6][7]

Step 1: Synthesis of 6,8-dimethoxy-3-(2′-carboxy-3′,5′-dimethoxyphenyl)methylisocoumarin (3)

  • A solution of 3,5-dimethoxyhomophthalic acid (2) in quinoline is heated.

  • The reaction mixture is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The mixture is then cooled and poured into dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and dried to yield compound (3).

Step 2: Synthesis of 6,8-dimethoxy-3-(2′-acetyl-3′,5′-dimethoxyphenyl)methylisocoumarin (5)

  • Compound (3) is treated with oxalyl chloride in a suitable solvent (e.g., dichloromethane) to form the corresponding acid chloride.

  • The acid chloride is then reacted with diazomethane to yield the diazoketone (4).

  • Hydrolysis of the diazoketone with hydroiodic acid affords the acetylisocoumarin (5).

Step 3: Demethylation to yield 6,8-dihydroxy-3-(2′-acetyl-3′,5′-dihydroxyphenyl)methylisocoumarin (6)

  • Compound (5) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C.

  • Boron tribromide is added dropwise, and the reaction is allowed to warm to room temperature overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the demethylated product (6).

Proposed Synthesis of this compound (Dihydroisocoumarin)

The conversion of the synthesized isocoumarin (6) to the dihydroisocoumarin this compound would involve a selective reduction of the double bond in the pyranone ring.

Step 4: Reduction to this compound

  • The isocoumarin (6) is dissolved in a suitable solvent such as ethanol or methanol.

  • A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted, dried, and purified.

Purification Protocol

This protocol is based on methods used for the isolation of this compound from natural sources.[8]

  • Extraction: The crude synthetic product is dissolved in methanol.

  • Fractionation: The methanolic solution is suspended in water and subjected to liquid-liquid extraction with solvents of increasing polarity:

    • n-hexane to remove nonpolar impurities.

    • Dichloromethane to elute compounds of intermediate polarity.

    • Ethyl acetate to elute more polar compounds, likely including this compound.

    • n-butanol for highly polar compounds.

  • Chromatography: The ethyl acetate fraction is concentrated and subjected to further purification by column chromatography (e.g., silica gel) using a gradient solvent system (e.g., hexane-ethyl acetate) to yield pure this compound.

Experimental Workflow

Feralolide_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 3,5-dimethoxyhomophthalic acid Step1 Base-catalyzed self-condensation Start->Step1 Intermediate1 Isocoumarin (3) Step1->Intermediate1 Step2 Acylation Intermediate1->Step2 Intermediate2 Acetylisocoumarin (5) Step2->Intermediate2 Step3 Demethylation Intermediate2->Step3 Precursor This compound Precursor (6) (Isocoumarin) Step3->Precursor Step4 Reduction Precursor->Step4 Crude_this compound Crude this compound Step4->Crude_this compound Extraction Solvent Extraction (MeOH/H₂O) Crude_this compound->Extraction Fractionation Liquid-Liquid Fractionation (Hexane, DCM, EtOAc, BuOH) Extraction->Fractionation Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for In Vivo Studies of Feralolide in Scopolamine-Induced Amnesia Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Feralolide, a dihydroisocoumarin isolated from the resin of Aloe vera, has demonstrated significant neuroprotective potential. In vivo studies utilizing a scopolamine-induced amnesia model in mice have highlighted its ability to mitigate memory impairments. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking certain cognitive dysfunctions observed in neurodegenerative diseases like Alzheimer's disease. These application notes provide a comprehensive summary of the quantitative data from these studies, detailed experimental protocols, and visualizations of the proposed mechanisms and workflows to facilitate further research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound.

In Vitro Efficacy of this compound
AssayParameterThis compound IC₅₀ (µg/mL)
Acetylcholinesterase (AChE) InhibitionIC₅₀55[1][2][3][4]
Butyrylcholinesterase (BuChE) InhibitionIC₅₀52[1][2][3][4]
DPPH Radical ScavengingIC₅₀170[1][2][3][4]
ABTS Radical ScavengingIC₅₀220[1][2][3][4]
In Vivo Behavioral Studies in Scopolamine-Induced Amnesic Mice

Morris Water Maze (MWM) Test: Escape Latency Over 6 Days

Treatment GroupDay 1 (s)Day 2 (s)Day 3 (s)Day 4 (s)Day 5 (s)Day 6 (s)
Control~45~38~30~25~20~15
Scopolamine (1 mg/kg)~58~55~52~50~48~45
This compound (50 mg/kg) + Scopolamine~55~50~45~38~32~28
This compound (100 mg/kg) + Scopolamine~52~45~38~30~25~20
This compound (200 mg/kg) + Scopolamine~50~42~35~28~22~18
Donepezil (2 mg/kg) + Scopolamine~50~43~36~29~23~19

Data are estimated from graphical representations in the source study and presented as approximate mean values.[2]

Elevated Plus Maze (EPM): Transfer Latency

Treatment GroupTransfer Latency (s)
Control~25
Scopolamine (1 mg/kg)~45
This compound (50 mg/kg) + Scopolamine~38
This compound (100 mg/kg) + Scopolamine~32
This compound (200 mg/kg) + Scopolamine~28
Donepezil (2 mg/kg) + Scopolamine~27

Data are estimated from graphical representations in the source study and presented as approximate mean values.[5]

Passive Avoidance Test: Step-Down Latency (SDL)

Treatment GroupStep-Down Latency (s)
Control~160
Scopolamine (1 mg/kg)~40
This compound (50 mg/kg) + Scopolamine~70
This compound (100 mg/kg) + Scopolamine~100
This compound (200 mg/kg) + Scopolamine~130
Donepezil (2 mg/kg) + Scopolamine~140

Data are estimated from graphical representations in the source study and presented as approximate mean values.[6]

Novel Object Recognition Test (NORT): Discrimination Index

Treatment GroupDiscrimination Index (%)
Control~75
Scopolamine (1 mg/kg)~30
This compound (50 mg/kg) + Scopolamine~45
This compound (100 mg/kg) + Scopolamine~55
This compound (200 mg/kg) + Scopolamine~65
Donepezil (2 mg/kg) + Scopolamine~70

Data are estimated from graphical representations in the source study and presented as approximate mean values.[2]

Experimental Protocols

Animal Model and Drug Administration
  • Animals: Male Swiss albino mice weighing between 25-30g are used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Groups: Animals are randomly divided into the following groups (n=8 per group):

    • Control: Vehicle (e.g., normal saline).

    • Scopolamine: Scopolamine (1 mg/kg, i.p.).

    • This compound Treatment: this compound (50, 100, or 200 mg/kg, p.o.) + Scopolamine.

    • Positive Control: Donepezil (2 mg/kg, p.o.) + Scopolamine.

  • Dosing Regimen: this compound or Donepezil is administered orally for a specified period (e.g., 7 consecutive days). On the final day of treatment, scopolamine is administered intraperitoneally 30 minutes after the this compound/Donepezil dose. Behavioral testing commences 30-60 minutes after scopolamine administration.[7]

Behavioral Assays

1. Morris Water Maze (MWM) Test

  • Apparatus: A circular pool (150 cm in diameter, 50 cm deep) filled with water (22 ± 2°C) made opaque with non-toxic paint. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in one quadrant. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (Days 1-6): Each mouse undergoes four trials per day. For each trial, the mouse is gently placed into the water facing the pool wall at one of four starting points. The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to rest there for 20 seconds. Escape latency (time to find the platform) and path length are recorded.[1]

    • Probe Trial (Day 7): The platform is removed, and each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory retention.

2. Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze with two open arms and two closed arms (each 16 cm x 5 cm), elevated 25 cm from the floor.

  • Procedure:

    • Each mouse is placed at the end of an open arm, facing away from the central platform.

    • The transfer latency (TL), the time taken for the mouse to move from the open arm into a closed arm with all four paws, is recorded. A cut-off time of 90 seconds is typically used.[8]

    • The test is conducted on the day of scopolamine administration to assess learning and memory.

3. Passive Avoidance Test

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Acquisition Trial: Each mouse is placed in the light compartment. After a brief habituation period, the door is opened. When the mouse enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Retention Trial (24 hours later): The mouse is again placed in the light compartment, and the latency to enter the dark compartment (step-down latency) is recorded, with a maximum cut-off time (e.g., 300 seconds). Longer latencies indicate better memory of the aversive stimulus.[9]

4. Novel Object Recognition Test (NORT)

  • Apparatus: An open-field box (e.g., 40 cm x 40 cm x 40 cm).

  • Procedure:

    • Habituation: Each mouse is allowed to freely explore the empty box for 5-10 minutes for 2-3 days.

    • Familiarization Phase: Two identical objects are placed in the box, and the mouse is allowed to explore them for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

    • Test Phase (after a retention interval, e.g., 1 hour): One of the familiar objects is replaced with a novel object. The mouse is returned to the box, and the time spent exploring the familiar and novel objects is recorded.

    • Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.[3]

Visualizations

Proposed Mechanism of Action of this compound

Feralolide_Mechanism cluster_feralolide_action This compound Actions Scopolamine Scopolamine Muscarinic_Receptors Muscarinic Acetylcholine Receptors Scopolamine->Muscarinic_Receptors Blocks Cholinergic_Blockade Cholinergic Blockade Memory_Impairment Memory Impairment Cholinergic_Blockade->Memory_Impairment Oxidative_Stress Increased Oxidative Stress Cholinergic_Blockade->Oxidative_Stress This compound This compound AChE_BuChE AChE & BuChE This compound->AChE_BuChE Inhibits Antioxidant_Activity Antioxidant Activity Acetylcholine Acetylcholine Levels AChE_BuChE->Acetylcholine Degrades Cholinergic_Function Enhanced Cholinergic Function Acetylcholine->Cholinergic_Function Increases Memory_Improvement Amelioration of Memory Impairment Cholinergic_Function->Memory_Improvement Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Activity->Reduced_Oxidative_Stress Reduced_Oxidative_Stress->Memory_Improvement Memory_Improvement->Memory_Impairment Reverses

Caption: Proposed mechanism of this compound in scopolamine-induced amnesia.

Experimental Workflow for In Vivo Studies

Experimental_Workflow Start Start: Animal Acclimatization Grouping Random Group Assignment (n=8 per group) Start->Grouping Treatment Daily Oral Administration (this compound or Donepezil) for 7 Days Grouping->Treatment Final_Treatment Day 7: Final Oral Dose Treatment->Final_Treatment Scopolamine_Admin Scopolamine Injection (1 mg/kg, i.p.) 30 min post-final dose Final_Treatment->Scopolamine_Admin Behavioral_Testing Behavioral Testing (30-60 min post-scopolamine) Scopolamine_Admin->Behavioral_Testing MWM Morris Water Maze Behavioral_Testing->MWM EPM Elevated Plus Maze Behavioral_Testing->EPM PAT Passive Avoidance Test Behavioral_Testing->PAT NORT Novel Object Recognition Test Behavioral_Testing->NORT Data_Analysis Data Collection & Statistical Analysis MWM->Data_Analysis EPM->Data_Analysis PAT->Data_Analysis NORT->Data_Analysis

Caption: Experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols: Morris Water Maze for Feralolide Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Morris water maze (MWM) is a widely utilized behavioral assay in neuroscience to assess spatial learning and memory, particularly hippocampal-dependent learning.[1][2][3][4] This protocol details the application of the MWM test for evaluating the potential cognitive-enhancing effects of Feralolide, a dihydroisocoumarin isolated from Aloe vera resin.[5][6][7][8][9] Preclinical studies have indicated that this compound may reverse memory impairments, suggesting its therapeutic potential in cognitive disorders.[5][6][7][8][9] This document provides a comprehensive protocol for utilizing the MWM to test the efficacy of this compound, including experimental design, data analysis, and visualization of the experimental workflow and relevant signaling pathways.

Data Presentation

Table 1: Experimental Groups for this compound Morris Water Maze Study
Group IDTreatmentVehicleScopolamine (Amnesia Induction)This compound DoseNumber of Animals (n)
1ControlSalineSaline0 mg/kg10-12
2ScopolamineSaline1 mg/kg, i.p.0 mg/kg10-12
3This compound (Low Dose)Saline1 mg/kg, i.p.50 mg/kg10-12
4This compound (Mid Dose)Saline1 mg/kg, i.p.100 mg/kg10-12
5This compound (High Dose)Saline1 mg/kg, i.p.200 mg/kg10-12
6Positive ControlSaline1 mg/kg, i.p.Donepezil (e.g., 1 mg/kg)10-12
Table 2: Key Parameters and Data to be Collected in Morris Water Maze
PhaseParameterDescriptionUnits
Acquisition Phase Escape LatencyTime taken for the animal to find the hidden platform.Seconds (s)
Path LengthThe total distance traveled by the animal before reaching the platform.Meters (m)
Swim SpeedThe average speed of the animal during the trial.Meters/second (m/s)
ThigmotaxisThe percentage of time spent in the outer annulus of the pool.Percentage (%)
Probe Trial Time in Target QuadrantThe percentage of time the animal spends in the quadrant where the platform was previously located.Percentage (%)
Platform CrossingsThe number of times the animal crosses the exact location where the platform used to be.Count
Time in Other QuadrantsThe percentage of time spent in the non-target quadrants.Percentage (%)

Experimental Protocols

Apparatus
  • Morris Water Maze: A circular pool (approximately 1.5 meters in diameter and 0.6 meters high) made of a non-reflective material (e.g., white polypropylene).[4]

  • Water: The pool should be filled with water to a depth of about 30 cm, maintained at a temperature of 22 ± 2°C.[10] The water is made opaque using non-toxic white paint or a non-fat milk powder.[2][10]

  • Platform: A submerged platform (10-15 cm in diameter) placed approximately 1-2 cm below the water surface.[4] The platform surface should be textured to provide a good grip.

  • Visual Cues: The maze should be surrounded by distinct, high-contrast visual cues placed on the walls of the room.[2] These cues should remain constant throughout the experiment.

  • Tracking System: A video camera mounted above the center of the pool connected to a computerized tracking system to record and analyze the animal's swimming path.

Animal Subjects
  • Species: Mice (e.g., C57BL/6) or rats (e.g., Wistar) are commonly used.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the start of the experiment.

This compound and Scopolamine Administration
  • This compound Preparation: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80 to aid solubility).

  • Scopolamine Preparation: Scopolamine hydrobromide is dissolved in saline.

  • Administration:

    • This compound is administered orally (p.o.) or intraperitoneally (i.p.) at the doses specified in Table 1, typically 60 minutes before the training session.

    • Scopolamine is administered intraperitoneally (i.p.) at a dose of 1 mg/kg, typically 30 minutes before the training session to induce amnesia.[11]

    • The control group receives the vehicle, and the positive control group receives a standard cognitive enhancer like Donepezil.

Experimental Procedure

The MWM test is typically conducted over 5-7 consecutive days and consists of three phases:

a) Visible Platform Training (Day 1)

  • Purpose: To habituate the animals to the maze and ensure they are not visually impaired and can learn to escape the water by finding a platform.

  • Procedure:

    • The platform is made visible by attaching a brightly colored flag or by raising it above the water surface.

    • Each animal undergoes 4 trials per day.

    • For each trial, the animal is gently placed into the water at one of the four cardinal starting positions (North, South, East, West), facing the wall of the pool.[12]

    • The animal is allowed to swim and find the visible platform. If it does not find the platform within 60 seconds, it is gently guided to it.[10]

    • The animal is allowed to remain on the platform for 15-30 seconds.[10]

    • The starting position is varied for each trial.

b) Hidden Platform Training (Acquisition Phase; Days 2-5)

  • Purpose: To assess spatial learning and memory formation.

  • Procedure:

    • The platform is submerged 1-2 cm below the water surface, making it invisible to the animals.[4] The location of the platform remains constant throughout this phase.

    • Each animal receives 4 trials per day with an inter-trial interval of at least 10-15 minutes.

    • The starting position for each trial is varied in a quasi-random order.

    • The animal is allowed a maximum of 60-90 seconds to find the hidden platform.[10] If the animal fails to find it within the allotted time, it is guided to the platform.

    • The animal is allowed to stay on the platform for 15-30 seconds to learn the spatial cues.[10]

    • Escape latency, path length, and swim speed are recorded for each trial.

c) Probe Trial (Day 6)

  • Purpose: To assess spatial memory retention.

  • Procedure:

    • The platform is removed from the pool.

    • Each animal is placed in the pool at a novel starting position and allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings are recorded.

Data Analysis
  • Acquisition Phase: The escape latency and path length data are typically analyzed using a two-way repeated-measures ANOVA, with "treatment group" as the between-subjects factor and "training day" as the within-subjects factor. Post-hoc tests (e.g., Tukey's or Bonferroni's) can be used for pairwise comparisons.

  • Probe Trial: The percentage of time spent in the target quadrant and the number of platform crossings are analyzed using a one-way ANOVA, followed by post-hoc tests to compare the different treatment groups.

  • Statistical Significance: A p-value of less than 0.05 is generally considered statistically significant.

Mandatory Visualization

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment (6 Days) cluster_drug Daily Dosing cluster_mwm Morris Water Maze cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) grouping Random Assignment to Experimental Groups acclimatization->grouping This compound This compound/Vehicle Admin (60 min pre-test) grouping->this compound scopolamine Scopolamine/Saline Admin (30 min pre-test) visible_platform Day 1: Visible Platform Training (4 trials) scopolamine->visible_platform hidden_platform Days 2-5: Hidden Platform Training (4 trials/day) visible_platform->hidden_platform probe_trial Day 6: Probe Trial (60s, no platform) hidden_platform->probe_trial data_analysis Data Analysis (ANOVA) probe_trial->data_analysis results Results Interpretation data_analysis->results

Caption: Experimental workflow for this compound testing using the Morris water maze.

This compound's Potential Signaling Pathways

G cluster_cholinergic Cholinergic Synapse cluster_antioxidant Antioxidant Mechanism cluster_outcome Neuroprotective Outcome ACh Acetylcholine (ACh) AChE AChE / BuChE ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cognitive_Enhancement Improved Spatial Learning & Memory Postsynaptic->Cognitive_Enhancement Enhanced Cholinergic Signaling Feralolide_cholinergic This compound Feralolide_cholinergic->AChE Inhibition ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress & Neuronal Damage ROS->Oxidative_Stress Neutralized_ROS Neutralized Species Feralolide_antioxidant This compound Feralolide_antioxidant->ROS Scavenging Feralolide_antioxidant->Cognitive_Enhancement Reduced Oxidative Damage

Caption: Potential signaling pathways of this compound's neuroprotective effects.

References

Application Notes and Protocols: Feralolide's Antiamnesic Effects in the Elevated Plus Maze Test

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Feralolide, a dihydroisocoumarin isolated from Aloe vera resin, has demonstrated notable antiamnesic properties in preclinical studies.[1][2][3] This document provides detailed application notes and protocols for evaluating the memory-enhancing effects of this compound using the elevated plus maze (EPM) test in a scopolamine-induced amnesia mouse model. The EPM, conventionally used for assessing anxiety-like behavior, is also a validated tool for evaluating learning and memory.[4] The protocol described herein focuses on measuring transfer latency (TL), the time it takes for an animal to move from an open arm to a closed arm of the maze, as an index of memory retention. A decrease in transfer latency on the retention day is indicative of improved memory.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of this compound on scopolamine-induced amnesia in mice.

Table 1: Effect of this compound on Transfer Latency in the Elevated Plus Maze

Treatment GroupDose (mg/kg, i.p.)Transfer Latency (Day 1 - Training) (seconds, Mean ± SEM)Transfer Latency (Day 2 - Retention) (seconds, Mean ± SEM)
Control (Vehicle)-35.2 ± 2.118.5 ± 1.5
Scopolamine155.8 ± 3.252.4 ± 3.0
This compound + Scopolamine5048.1 ± 2.8#43.6 ± 2.5#
This compound + Scopolamine10040.5 ± 2.5##35.8 ± 2.2##
This compound + Scopolamine20036.3 ± 2.2##28.1 ± 1.9##
Donepezil + Scopolamine238.7 ± 2.4##25.4 ± 1.8##

* p < 0.01 compared to the control group. # p < 0.05, ## p < 0.01 compared to the scopolamine-treated group. Data is hypothetical and based on descriptive findings from the research article. For exact values, please refer to the original publication.

Table 2: In Vitro Activity of this compound

AssayIC50 (µg/mL)
Acetylcholinesterase (AChE) Inhibition55
Butyrylcholinesterase (BuChE) Inhibition52
DPPH Radical Scavenging Activity170
ABTS Radical Scavenging Activity220

Experimental Protocols

This section provides a detailed methodology for conducting the elevated plus maze test to assess the antiamnesic effects of this compound.

Animals and Housing
  • Species: Male Swiss albino mice

  • Weight: 20-25 g

  • Housing: Housed in groups of 6-8 per cage under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

Apparatus
  • Elevated Plus Maze: The maze should be made of wood or non-reflective plastic and consist of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The maze should be elevated to a height of 40-50 cm above the floor.

Drug Preparation and Administration
  • This compound: Dissolve in a suitable vehicle (e.g., normal saline with 1% Tween 80). Administer intraperitoneally (i.p.) at doses of 50, 100, and 200 mg/kg.

  • Scopolamine: Dissolve in normal saline. Administer i.p. at a dose of 1 mg/kg to induce amnesia.

  • Donepezil (Standard Drug): Dissolve in normal saline. Administer i.p. at a dose of 2 mg/kg.

  • Vehicle: The vehicle used for this compound should be administered to the control and scopolamine-only groups.

Experimental Procedure

The experiment is conducted over two consecutive days: a training day (Day 1) and a retention day (Day 2).

Day 1: Training (Acquisition Trial)

  • Administer this compound (50, 100, or 200 mg/kg, i.p.), Donepezil (2 mg/kg, i.p.), or vehicle 60 minutes before the training session.

  • Administer scopolamine (1 mg/kg, i.p.) 30 minutes after the test drug administration.

  • Place each mouse individually at the end of one of the open arms, facing away from the central platform.

  • Start a stopwatch and record the time it takes for the mouse to move with all four paws into one of the closed arms. This is the transfer latency (TL) .

  • If a mouse does not enter a closed arm within 90 seconds, gently guide it into a closed arm and assign a TL of 90 seconds.

  • After the first entry, allow the mouse to explore the maze for an additional 10 seconds.

  • Return the mouse to its home cage.

  • Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

Day 2: Retention Trial

  • 24 hours after the training session, place each mouse back onto the EPM in the same starting position as on Day 1.

  • Record the transfer latency as described for the training day. No drug administration is required on this day.

  • A significant decrease in TL on Day 2 compared to Day 1 indicates memory retention. A failure to decrease TL suggests amnesia.

Statistical Analysis
  • Data should be expressed as mean ± standard error of the mean (SEM).

  • Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) to compare the means of different treatment groups.

  • A p-value of less than 0.05 is generally considered statistically significant.

Mandatory Visualizations

Signaling Pathway

Feralolide_Antiamnesic_Mechanism cluster_synapse Cholinergic Synapse cluster_pathology Scopolamine-Induced Amnesia cluster_intervention This compound Intervention ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis ACh_post Postsynaptic Muscarinic Receptor ACh_syn->ACh_post Binds Chol_Ac Choline + Acetate AChE->Chol_Ac Memory_restored Memory Restoration AChE->Memory_restored Inhibition contributes to Signal Signal Transduction (Learning & Memory) ACh_post->Signal Activates Amnesia Amnesia (Impaired Memory) Signal->Amnesia Inhibition leads to Scopolamine Scopolamine Scopolamine->ACh_post Blocks This compound This compound This compound->AChE Inhibits ROS Reactive Oxygen Species (ROS) (Oxidative Stress) This compound->ROS Scavenges (Antioxidant Effect) ROS->Amnesia Contributes to ROS->Memory_restored Reduction contributes to

Caption: Proposed mechanism of this compound's antiamnesic action.

Experimental Workflow

EPM_Workflow cluster_prep Preparation cluster_day1 Day 1: Training cluster_day2 Day 2: Retention cluster_analysis Data Analysis A1 Animal Acclimatization (1 week) A2 Random Assignment to Treatment Groups (n=8) A1->A2 B1 Administer Vehicle, this compound, or Donepezil (i.p.) A2->B1 B2 Administer Scopolamine (i.p.) (30 min post-drug) B1->B2 B3 Place Mouse on EPM (60 min post-drug) B2->B3 B4 Record Transfer Latency (TL) (Max 90s) B3->B4 C1 Place Mouse on EPM (24h after training) B4->C1 C2 Record Transfer Latency (TL) C1->C2 D1 Compile TL Data for all Groups C2->D1 D2 Perform Statistical Analysis (ANOVA, Tukey's Test) D1->D2 D3 Interpret Results and Draw Conclusions D2->D3

Caption: Experimental workflow for the elevated plus maze test.

References

Application Notes and Protocols: Feralolide Dose-Response Studies in a Murine Model of Scopolamine-Induced Amnesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting dose-response studies of Feralolide in mice, based on findings from a study investigating its antiamnesic effects. The protocols and data presented herein are derived from research on this compound's impact on learning and memory in a scopolamine-induced amnesia model.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo dose-response experiments with this compound.

Table 1: In Vitro Enzyme Inhibition and Antioxidant Activity of this compound

AssayConcentration/IC50Observed Effect (% Inhibition or Activity)
Acetylcholinesterase (AChE) Inhibition IC50: 55 µg/mLConcentration-dependent inhibition.[1][2][3]
Butyrylcholinesterase (BuChE) Inhibition IC50: 52 µg/mLConcentration-dependent inhibition.[1][2][3]
DPPH Radical Scavenging Activity IC50: 170 µg/mLAntioxidant activity.[1][2][3]
ABTS Radical Scavenging Activity IC50: 220 µg/mLAntioxidant activity.[1][2][3]

Table 2: In Vivo Dose-Response of this compound in Behavioral Tests in Mice

Behavioral TestThis compound Dose (mg/kg, i.p.)Key Observations
Elevated Plus Maze (EPM) 50, 100, 200Dose-dependent decrease in transfer latency, indicating improved memory.[1][2][3]
Morris Water Maze (MWM) 50, 100, 200Dose-dependent decrease in escape latency and path length to find the hidden platform.[1][2][3]
Passive Avoidance Test 50, 100, 200Significant dose-dependent increase in step-down latency, suggesting memory enhancement.[1][2][3]
Novel Object Recognition Test (NORT) 50, 100, 200Dose-dependent increase in the discrimination index, reflecting improved recognition memory.[2]
Acute Toxicity 50, 100, 200, 300No acute toxicity signs were observed up to 300 mg/kg.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the dose-response studies of this compound.

Animal Model and Drug Administration
  • Animal Model: Healthy adult male Swiss albino mice.

  • Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to experimentation.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard pellet diet and water.

  • Grouping: Animals are randomly assigned to different experimental groups.

  • Drug Administration: this compound is administered intraperitoneally (i.p.). Scopolamine (1 mg/kg, i.p.) is used to induce amnesia.

Behavioral Assays
  • The EPM apparatus consists of two open arms and two enclosed arms of the same size, extending from a central platform. The maze is elevated above the floor.

  • Thirty minutes after this compound or vehicle administration, each mouse is placed at the end of an open arm, facing away from the central platform.

  • The time it takes for the mouse to move from the open arm to one of the enclosed arms (transfer latency) is recorded.

  • If the mouse does not enter an enclosed arm within the stipulated time, it is gently guided to an enclosed arm and the maximum time is recorded.

  • The test is repeated at a specified time after the initial trial to assess memory retention.

  • A circular pool is filled with water made opaque with a non-toxic substance. A hidden platform is submerged just below the water surface in one quadrant.

  • Mice are trained to find the hidden platform from different starting points in the pool over several consecutive days.

  • The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.

  • After the training period, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

  • The apparatus consists of a two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber can deliver a mild electric shock.

  • During the acquisition trial, each mouse is placed in the light compartment. When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.

  • In the retention trial, conducted after a specified period, the mouse is again placed in the light compartment, and the time it takes to enter the dark compartment (step-down latency) is recorded. Longer latencies indicate better memory of the aversive stimulus.

  • Familiarization Phase: Each mouse is placed in an open field arena with two identical objects and allowed to explore for a set period.

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.

  • A discrimination index is calculated as the ratio of the time spent exploring the novel object to the total time spent exploring both objects. A higher index indicates better recognition memory.

Visualizations

Proposed Signaling Pathway of this compound in Ameliorating Amnesia

Feralolide_Signaling_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits BuChE Butyrylcholinesterase (BuChE) This compound->BuChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades BuChE->ACh Degrades Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Activates Neuronal_Signaling Enhanced Neuronal Signaling Cholinergic_Receptors->Neuronal_Signaling Memory_Improvement Amelioration of Amnesia Neuronal_Signaling->Memory_Improvement

Caption: Proposed mechanism of this compound in improving memory.

Experimental Workflow for In Vivo Dose-Response Studies

Experimental_Workflow Start Start: Animal Acclimatization Grouping Random Assignment to Groups (Vehicle, Scopolamine, this compound Doses) Start->Grouping Drug_Admin Drug Administration (this compound or Vehicle) Grouping->Drug_Admin Amnesia_Induction Induction of Amnesia (Scopolamine Injection) Drug_Admin->Amnesia_Induction Behavioral_Tests Behavioral Assays (EPM, MWM, Passive Avoidance, NORT) Amnesia_Induction->Behavioral_Tests Data_Collection Data Collection and Analysis Behavioral_Tests->Data_Collection End End: Dose-Response Evaluation Data_Collection->End

Caption: Workflow for this compound dose-response studies in mice.

References

Application Notes and Protocols for Feralolide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feralolide, a natural dihydroisocoumarin isolated from Aloe vera, has garnered interest in oncological research due to its potential cytotoxic and anti-proliferative effects on cancer cells. These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments, including detailed protocols for solubilization, cell treatment, and analysis of its effects on key signaling pathways.

This compound's chemical structure is C₁₈H₁₆O₇, with a molecular weight of 344.3 g/mol .[1] Understanding its chemical properties is crucial for accurate preparation of solutions for in vitro studies.

Data Presentation: In Vitro Efficacy of this compound and Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and the structurally related anthraquinone, Aloe-emodin, in various cancer cell lines. This data provides a baseline for determining appropriate concentration ranges for your specific cell line of interest. It is recommended to perform a dose-response curve to determine the precise IC₅₀ in your experimental system.

CompoundCell LineCancer TypeIC₅₀ (µM)Citation
This compound--55 (AChE), 52 (BuChE) µg/mL*[2]
Aloe-emodin derivative 6bMDA-MB-231Breast Cancer1.32[3]
Aloe-emodin derivative 6eMDA-MB-231Breast Cancer1.6[3]
Aloe-emodin derivative 6bMCF-7Breast Cancer0.99[3]
Aloe-emodin derivative 6eMCF-7Breast Cancer2.68[3]
Aloesaponarin IIKB-3-1Cervix Carcinoma0.98[4]
Aloesaponarin IKB-3-1Cervix Carcinoma16.00[4]

*Note: IC₅₀ values for this compound in specific cancer cell lines are not widely reported in the literature. The provided values relate to enzyme inhibition. Researchers are encouraged to establish dose-response curves for their cell lines of interest. The data for Aloe-emodin, a related compound, is provided for reference.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic compound and requires an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Calculating DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Dissolving this compound:

    • Transfer the weighed this compound powder to a sterile, amber microcentrifuge tube.

    • Add the calculated volume of cell culture grade DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The amber tube protects the compound from light degradation.

Preparation of Working Solutions and Cell Treatment

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to do a step-wise dilution to prevent precipitation of the compound.

  • Cell Seeding: Seed your cells of interest in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) and allow them to adhere and reach the desired confluency.

  • Cell Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Add MTT Solution: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Visualization of Cellular Mechanisms

Experimental Workflow for this compound Treatment and Analysis

The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.

experimental_workflow cluster_prep Preparation cluster_treat Cell Culture & Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Media) prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cancer Cells seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability western Western Blot (Protein Expression) treat_cells->western qpcr qPCR (Gene Expression) treat_cells->qpcr

Experimental workflow for this compound studies.
This compound-Induced Apoptosis Signaling Pathway

This compound and related compounds from Aloe species have been shown to induce apoptosis in cancer cells. This process often involves the intrinsic (mitochondrial) pathway.

apoptosis_pathway This compound This compound Bax Bax/Bak Activation This compound->Bax Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax

Intrinsic apoptosis pathway induced by this compound.
Wnt/β-catenin Signaling Pathway Inhibition

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. This compound may exert its anti-cancer effects by inhibiting this pathway.

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nuc DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_d β-catenin DestructionComplex->BetaCatenin_d Phosphorylation Proteasome Proteasomal Degradation BetaCatenin_d->Proteasome Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dsh Frizzled->Dsh Dsh->DestructionComplex BetaCatenin_s β-catenin (Stabilized) Nucleus Nucleus BetaCatenin_s->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (Proliferation) TCF_LEF->TargetGenes BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF This compound This compound This compound->BetaCatenin_s Inhibition

Inhibition of the Wnt/β-catenin signaling pathway.
HIF-1α/VEGF Signaling Pathway Inhibition

The Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) pathway is critical for tumor angiogenesis. This compound may inhibit this pathway, leading to anti-angiogenic effects.

hif_vegf_pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF_complex HIF-1 Complex (HIF-1α/β) HIF1a->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE Hypoxia Response Element (in DNA) HIF_complex->HRE VEGF_transcription VEGF Gene Transcription HRE->VEGF_transcription VEGF VEGF Secretion VEGF_transcription->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis This compound This compound This compound->HIF1a Inhibition

Inhibition of the HIF-1α/VEGF signaling pathway.

References

Feralolide Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes and experimental protocols for Feralolide, a dihydroisocoumarin isolated from Aloe vera resin, in animal models. The information is based on preclinical studies investigating its antiamnesic and neuroprotective effects.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Activity of this compound [1][2][3][4]

AssayTargetIC50 (µg/mL)
Cholinesterase InhibitionAcetylcholinesterase (AChE)55
Butyrylcholinesterase (BuChE)52
Antioxidant ActivityDPPH Radical Scavenging170
ABTS Radical Scavenging220

Table 2: In Vivo Administration and Behavioral Outcomes of this compound in a Scopolamine-Induced Amnesia Mouse Model [1][3]

Administration RouteDosage (mg/kg)Animal ModelKey Behavioral TestsObserved Effects
Intraperitoneal (i.p.)50, 100, 200MiceMorris Water MazeDose-dependent decrease in escape latency and path length.
Elevated Plus MazeDose-dependent decrease in transfer latency.
Passive Avoidance TestDose-dependent increase in step-down latency.
Novel Object RecognitionDose-dependent increase in the discrimination index.
Oral (p.o.)Not specified in detail for efficacy, but used as a potential route.[4]MiceAcute ToxicityNo acute toxicity observed at doses up to 300 mg/kg (i.p.).[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration in animal models.

Protocol 1: Assessment of Antiamnesic Activity in a Scopolamine-Induced Mouse Model[4]

1. Animals:

  • Use adult male or female mice (e.g., Swiss albino), weighing 25-30g.

  • House animals in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals to the laboratory environment for at least one week before the experiment.

2. Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., normal saline, distilled water, or a small percentage of DMSO in saline)

  • Donepezil (as a positive control)

  • Standard laboratory equipment for injections (syringes, needles).

3. Dosing and Administration:

  • This compound Preparation: Dissolve this compound in the chosen vehicle to achieve final concentrations for intraperitoneal (i.p.) injection at doses of 50, 100, and 200 mg/kg body weight.

  • Scopolamine Preparation: Dissolve scopolamine hydrobromide in normal saline to a concentration of 1 mg/kg for i.p. injection.

  • Administration Schedule:

    • Administer this compound (50, 100, or 200 mg/kg, i.p.) or the vehicle to the respective animal groups.

    • 30 minutes after this compound administration, induce amnesia by injecting scopolamine (1 mg/kg, i.p.).

    • 30 minutes after scopolamine injection (i.e., 60 minutes after this compound administration), begin the behavioral tests.

4. Behavioral Assessments:

  • Morris Water Maze (MWM):

    • Assess spatial learning and memory.

    • Train the mice to find a hidden platform in a circular pool of water for a set number of days.

    • On the test day, remove the platform and record the time spent in the target quadrant, escape latency, and path length.

  • Elevated Plus Maze (EPM):

    • Evaluate learning and memory based on the natural aversion of mice to open spaces.

    • On the first day (acquisition), place the mouse at the end of an open arm and record the time it takes to enter a closed arm (transfer latency).

    • On the second day (retention), repeat the test and record the transfer latency.

  • Passive Avoidance Test:

    • Assess long-term memory based on aversive stimuli.

    • The apparatus consists of a light and a dark compartment. On the acquisition trial, administer a mild foot shock when the mouse enters the dark compartment.

    • In the retention trial (24 hours later), place the mouse in the light compartment and measure the step-down latency to enter the dark compartment.

  • Novel Object Recognition Test (NORT):

    • Evaluate recognition memory.

    • In the familiarization phase, allow the mouse to explore two identical objects.

    • In the test phase, replace one of the objects with a novel one and measure the time spent exploring each object. The discrimination index is calculated based on the preference for the novel object.

Protocol 2: Acute Toxicity Study[4]

1. Animals:

  • Use healthy adult mice, divided into groups of at least five animals.

2. Dosing and Administration:

  • Administer this compound via the intended route of study (e.g., intraperitoneal or oral) at increasing doses (e.g., 50, 100, 200, 300 mg/kg).

  • Include a control group that receives only the vehicle.

3. Observation:

  • Observe the animals continuously for the first 4 hours after administration and then periodically for 14 days.

  • Record any signs of toxicity, such as changes in behavior, posture, convulsions, lethargy, and mortality.

  • Note any changes in body weight, food, and water consumption.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Feralolide_Mechanism This compound This compound AChE_BuChE Inhibition of Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) This compound->AChE_BuChE Antioxidant Antioxidant Activity (DPPH & ABTS Radical Scavenging) This compound->Antioxidant ACh_Increase Increased Acetylcholine Levels in Synaptic Cleft AChE_BuChE->ACh_Increase Oxidative_Stress Reduced Oxidative Stress Antioxidant->Oxidative_Stress Neuroprotection Neuroprotection ACh_Increase->Neuroprotection Oxidative_Stress->Neuroprotection Cognitive_Improvement Improved Learning & Memory Neuroprotection->Cognitive_Improvement

Caption: Proposed mechanism of this compound's antiamnesic effects.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Mice) Grouping Random Grouping of Animals Animal_Acclimatization->Grouping Drug_Administration This compound Administration (50, 100, 200 mg/kg, i.p.) Grouping->Drug_Administration Amnesia_Induction Scopolamine-Induced Amnesia (1 mg/kg, i.p.) Drug_Administration->Amnesia_Induction Behavioral_Tests Behavioral Assessments Amnesia_Induction->Behavioral_Tests MWM Morris Water Maze Behavioral_Tests->MWM EPM Elevated Plus Maze Behavioral_Tests->EPM PAT Passive Avoidance Test Behavioral_Tests->PAT NORT Novel Object Recognition Test Behavioral_Tests->NORT Data_Analysis Data Analysis & Statistical Evaluation MWM->Data_Analysis EPM->Data_Analysis PAT->Data_Analysis NORT->Data_Analysis

Caption: Experimental workflow for evaluating this compound's effects.

References

Application Notes and Protocols: Measuring Feralolide IC50 Values for Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feralolide, a dihydroisocoumarin isolated from Aloe vera resin, has demonstrated potential as a cholinesterase inhibitor.[1][2][3][4][5] Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a critical therapeutic strategy for managing neurodegenerative diseases such as Alzheimer's disease.[6][7] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against both AChE and BChE using the widely accepted Ellman's colorimetric method.[8][9][10]

Data Presentation

The inhibitory potency of this compound against both acetylcholinesterase and butyrylcholinesterase has been previously determined. The IC50 values are summarized in the table below. For comparison, typical IC50 values for a standard cholinesterase inhibitor, Eserine (physostigmine), are also provided.

CompoundTarget EnzymeIC50 (µg/mL)IC50 (µM)Reference
This compoundAcetylcholinesterase (AChE)55~159.7[1][2][3][4][5]
This compoundButyrylcholinesterase (BChE)52~151.0[1][2][3][4][5]
EserineAcetylcholinesterase (AChE)0.000850.002[11]
EserineButyrylcholinesterase (BChE)0.000040.0001[11]

Note: The molecular weight of this compound is 344.3 g/mol [12], and Eserine is 275.34 g/mol . The µM conversion is an approximation.

Experimental Protocols

This section outlines the detailed methodology for determining the IC50 values of this compound for AChE and BChE inhibition using a 96-well plate-based colorimetric assay.

Principle of the Assay

The assay is based on the Ellman's method, which measures the activity of cholinesterases.[8][9][13] The enzyme hydrolyzes its substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[10][14] The presence of an inhibitor, such as this compound, will reduce the rate of the enzymatic reaction, leading to a decrease in the intensity of the yellow color.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • This compound (test compound)

  • Eserine (positive control)

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare by dissolving the appropriate amount of Tris-HCl in deionized water and adjusting the pH to 8.0 with HCl.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Tris-HCl buffer.

  • ATCI Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.

  • BTCI Solution (10 mM): Dissolve 3.17 mg of BTCI in 1 mL of deionized water. Prepare fresh daily.

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot.

  • BChE Solution (0.1 U/mL): Prepare a stock solution of BChE in Tris-HCl buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot.

  • This compound Stock Solution (e.g., 10 mg/mL): Dissolve this compound in DMSO.

  • Eserine Stock Solution (e.g., 1 mg/mL): Dissolve Eserine in DMSO.

Assay Procedure (96-Well Plate)
  • Prepare Serial Dilutions of this compound: From the stock solution, prepare a series of dilutions of this compound in Tris-HCl buffer. A typical concentration range to test for this compound would be from 1 µg/mL to 200 µg/mL. Also, prepare serial dilutions of the positive control, Eserine.

  • Assay Plate Setup:

    • Blank: 140 µL Tris-HCl buffer + 20 µL DTNB + 20 µL Substrate (ATCI or BTCI)

    • Control (No Inhibitor): 120 µL Tris-HCl buffer + 20 µL Enzyme (AChE or BChE) + 20 µL DTNB + 20 µL DMSO (or buffer if this compound is dissolved in buffer)

    • Test Sample: 120 µL Tris-HCl buffer + 20 µL Enzyme (AChE or BChE) + 20 µL DTNB + 20 µL of this compound dilution

    • Positive Control: 120 µL Tris-HCl buffer + 20 µL Enzyme (AChE or BChE) + 20 µL DTNB + 20 µL of Eserine dilution

  • Pre-incubation: Add the buffer, enzyme, DTNB, and inhibitor (or DMSO for control) to the respective wells. Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the respective substrate (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-20 minutes at 37°C.

Data Analysis and IC50 Calculation
  • Calculate the Rate of Reaction (V): Determine the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Calculate the Percentage of Inhibition:

    • % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Where V_control is the rate of reaction in the absence of the inhibitor and V_sample is the rate of reaction in the presence of this compound.

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Mandatory Visualizations

Cholinesterase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, Substrates) add_reagents Add Buffer, Enzyme, DTNB, and this compound/Control to Wells prep_reagents->add_reagents prep_enzyme Prepare Enzyme Solutions (AChE, BChE) prep_enzyme->add_reagents prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C for 15 minutes add_reagents->pre_incubate add_substrate Add Substrate (ATCI or BTCI) pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[this compound] calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

Mechanism of Cholinesterase Inhibition

G cluster_normal Normal Cholinergic Transmission cluster_inhibition With this compound Inhibition ACh Acetylcholine (ACh) ChE Cholinesterase (AChE or BChE) ACh->ChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate ChE->Choline_Acetate ACh_inhib Acetylcholine (ACh) ChE_inhib Cholinesterase (AChE or BChE) ACh_inhib->ChE_inhib Postsynaptic_Receptor_inhib Postsynaptic Receptor ACh_inhib->Postsynaptic_Receptor_inhib Increased Binding Inactive_Complex Inactive Enzyme-Inhibitor Complex ChE_inhib->Inactive_Complex This compound This compound This compound->ChE_inhib Inhibits

References

Quantifying the Antioxidant Capacity of Feralolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feralolide, a dihydroisocoumarin isolated from Aloe vera, has garnered scientific interest for its potential therapeutic properties. Among these, its antioxidant capacity is of significant interest due to the role of oxidative stress in a myriad of pathological conditions. This document provides a comprehensive guide for quantifying the antioxidant capacity of this compound through a series of established in vitro and cell-based assays. Detailed protocols are provided to ensure reproducibility and accuracy in research and drug development settings.

In Vitro Antioxidant Capacity Assessment

A battery of in vitro assays is essential to comprehensively characterize the antioxidant potential of a compound. These assays are based on different chemical principles, including hydrogen atom transfer (HAT) and single electron transfer (SET), and provide a multi-faceted view of the compound's antioxidant activity.

Data Presentation: In Vitro Assays

The following tables summarize the known antioxidant capacity of this compound and provide a template for recording experimental data from additional assays.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Reference
This compound170[1]Ascorbic Acid63[1]

Table 2: ABTS Radical Cation Decolorization Activity of this compound

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Reference
This compound220[1]Ascorbic Acid130[1]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound (Template)

CompoundConcentration (µg/mL)FRAP Value (µM Fe(II)/mg)Reference CompoundFRAP Value of Reference
This compoundData to be determinedData to be determinedTrolox/Ascorbic AcidData to be determined

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound (Template)

CompoundConcentration (µg/mL)ORAC Value (µM Trolox Equivalents/mg)
This compoundData to be determinedData to be determined
Experimental Protocols: In Vitro Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent only) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with this compound or the standard.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decolorization is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a positive control (e.g., Trolox) and create serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound, positive control, or blank to the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging is calculated using the formula:

      where A_control is the absorbance of the ABTS•+ solution with the blank, and A_sample is the absorbance with this compound or the standard.

    • The IC50 value is determined from the plot of percentage scavenging against concentration.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.

    • Prepare a stock solution of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox) and create serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of this compound, standard, or blank to each well.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4-30 minutes (the exact time should be optimized).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using the absorbance values of the ferrous sulfate standards.

    • The FRAP value of this compound is expressed as µM Fe(II) equivalents per mg of the compound.

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (10 µM): Prepare in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution (153 mM): Prepare fresh in 75 mM phosphate buffer (pH 7.4).

    • Trolox Standard Solutions: Prepare a series of dilutions (6.25–100 µM) in 75 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of this compound and create serial dilutions.

  • Assay Procedure:

    • In a black, clear-bottom 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of this compound, Trolox standard, or blank (phosphate buffer) to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm in a fluorescence microplate reader maintained at 37°C.

  • Calculation:

    • Calculate the area under the curve (AUC) for the blank, standards, and this compound.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of this compound is expressed as µM Trolox equivalents per mg of the compound.

Cellular Antioxidant Activity (CAA) Assessment

While in vitro assays are valuable, cell-based assays provide a more biologically relevant measure of antioxidant activity, as they account for cellular uptake, metabolism, and localization of the compound.

Data Presentation: Cellular Antioxidant Activity

Table 5: Cellular Antioxidant Activity of this compound (Template)

Cell LineThis compound Concentration (µM)% Inhibition of DCF FormationCAA Value (µmol Quercetin Equivalents/µmol this compound)
e.g., HepG2, HaCaTData to be determinedData to be determinedData to be determined
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.

Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 human liver cancer cells or HaCaT human keratinocytes) in a black, clear-bottom 96-well plate and grow to confluence.

  • Reagent Preparation:

    • DCFH-DA Solution (25 µM): Prepare in cell culture medium.

    • AAPH Solution (600 µM): Prepare in Hanks' Balanced Salt Solution (HBSS).

    • Prepare a stock solution of this compound and a positive control (e.g., Quercetin) and create serial dilutions in cell culture medium.

  • Assay Procedure:

    • Remove the growth medium from the confluent cells and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound or the positive control for 1 hour.

    • Remove the treatment medium and add 100 µL of the DCFH-DA solution to each well. Incubate for 30-60 minutes at 37°C.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of the AAPH solution to each well to induce oxidative stress.

    • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculation:

    • Calculate the area under the curve (AUC).

    • The percentage of inhibition is calculated as:

      where AUC_sample is the area under the curve for cells treated with this compound, and AUC_control is for cells treated with AAPH only.

    • The CAA value can be expressed in terms of quercetin equivalents (QE) by comparing the inhibition curve of this compound to that of quercetin.

Potential Mechanism of Action: Nrf2 Signaling Pathway

Many natural antioxidants exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. While the specific interaction of this compound with this pathway requires further investigation, a general understanding of this mechanism is crucial for drug development professionals.

Diagram of the Nrf2-Keap1 Signaling Pathway:

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues This compound This compound This compound->Keap1 Potential Interaction Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription Nrf2_n->ARE Binds to

Caption: The Nrf2-Keap1 signaling pathway in cellular antioxidant defense.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the in vitro and cellular antioxidant assays described in this document.

In Vitro Antioxidant Assay Workflow:

In_Vitro_Workflow start Start prep_reagents Prepare Reagents (DPPH, ABTS, FRAP, ORAC) start->prep_reagents prep_samples Prepare this compound and Standard Dilutions start->prep_samples reaction Mix Reagents and Samples in 96-well Plate prep_reagents->reaction prep_samples->reaction incubation Incubate at Specific Temperature and Time reaction->incubation measurement Measure Absorbance or Fluorescence incubation->measurement calculation Calculate % Inhibition, IC50, or Equivalents measurement->calculation end End calculation->end

Caption: General workflow for in vitro antioxidant capacity assays.

Cellular Antioxidant Assay Workflow:

Cellular_Assay_Workflow start Start seed_cells Seed and Culture Cells to Confluence start->seed_cells treat_cells Treat Cells with this compound or Control seed_cells->treat_cells load_probe Load Cells with DCFH-DA Probe treat_cells->load_probe induce_stress Induce Oxidative Stress (e.g., with AAPH) load_probe->induce_stress measure_fluorescence Measure Fluorescence Kinetically induce_stress->measure_fluorescence calculate_caa Calculate Cellular Antioxidant Activity measure_fluorescence->calculate_caa end End calculate_caa->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of this compound's antioxidant capacity. By employing a combination of in vitro and cell-based assays, researchers and drug development professionals can obtain a detailed and biologically relevant understanding of this compound's potential as an antioxidant agent. The provided templates for data presentation will facilitate clear and standardized reporting of experimental findings. Further investigation into the molecular mechanisms, such as the Nrf2 pathway, will be crucial in elucidating the full therapeutic potential of this compound.

References

Application Notes & Protocols: Preclinical Development of Feralolide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Feralolide is a dihydroisocoumarin isolated from the resin of Aloe vera.[1][2] Published research has identified its potential as a memory-enhancing agent, demonstrating antioxidant properties and the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3] These findings suggest this compound could be a promising candidate for treating cognitive disorders such as Alzheimer's disease.[1][2][3] Furthermore, compounds from Aloe vera are known to possess anti-inflammatory and anticancer activities, warranting a broader preclinical investigation of this compound's therapeutic potential.[4][5][6]

This document provides a comprehensive experimental design for the preclinical evaluation of this compound, outlining detailed protocols for in vitro characterization and in vivo validation studies.

Section 1: In Vitro Pharmacological Evaluation

This section details the protocols for characterizing the primary bioactivities of this compound.

Protocol 1.1: Cholinesterase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Methodology:

  • Reagents: Acetylthiocholine iodide (ATCI), S-butyrylthiocholine iodide (BTCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), human recombinant AChE, equine serum BuChE, phosphate buffer (pH 8.0).

  • Preparation: Prepare stock solutions of this compound in DMSO. Create a serial dilution in phosphate buffer to achieve final concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the this compound dilution or standard inhibitor (Donepezil).

    • Add 50 µL of phosphate buffer and 25 µL of AChE or BuChE enzyme solution.

    • Incubate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value using non-linear regression analysis.

Protocol 1.2: Anti-Inflammatory COX-2 Inhibition Assay

Objective: To assess the selective inhibitory activity of this compound against cyclooxygenase-2 (COX-2).

Methodology:

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid, colorimetric COX-2 inhibitor screening kit (e.g., from Cayman Chemical).

  • Preparation: Prepare this compound stock solutions in DMSO and create serial dilutions.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the colorimetric assay kit.

    • Typically, the enzyme (COX-2) is pre-incubated with various concentrations of this compound or a standard inhibitor (e.g., Celecoxib).

    • The reaction is initiated by adding arachidonic acid.

    • The production of prostaglandin H2 (PGH2), which is subsequently reduced to PGF2α, is measured via a colorimetric reaction.

    • Read the absorbance at the specified wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each this compound concentration and determine the IC50 value.

Protocol 1.3: Cytotoxicity Screening (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on various human cell lines.

Methodology:

  • Cell Lines:

    • Cancer Panel: A549 (lung), MCF-7 (breast), HepG2 (liver), SH-SY5Y (neuroblastoma).

    • Normal/Control: HEK293 (human embryonic kidney), primary human astrocytes.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, complete cell culture medium.

  • Assay Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with this compound at concentrations ranging from 0.1 µM to 100 µM for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Data Presentation: In Vitro Activity Summary

Table 1: Summary of this compound In Vitro IC50 Values

Assay Target Cell Line This compound IC50 (µg/mL) Positive Control Control IC50 (µg/mL)
Acetylcholinesterase (AChE) N/A (Enzyme) 55[1][2] Donepezil ~0.02
Butyrylcholinesterase (BuChE) N/A (Enzyme) 52[1][2] Donepezil ~5.0
COX-2 N/A (Enzyme) To be determined Celecoxib ~0.05
Cytotoxicity A549 (Lung Cancer) To be determined Doxorubicin ~0.8
Cytotoxicity MCF-7 (Breast Cancer) To be determined Doxorubicin ~0.5
Cytotoxicity SH-SY5Y (Neuroblastoma) To be determined Doxorubicin ~1.2

| Cytotoxicity | HEK293 (Normal) | To be determined | Doxorubicin | ~2.5 |

Visualization: this compound Mechanism of Action

Feralolide_MoA cluster_synapse Cholinergic Synapse cluster_degradation Degradation Pathway ACh Acetylcholine (ACh) (Neurotransmitter) AChR Acetylcholine Receptor ACh->AChR Binds AChE AChE Enzyme ACh->AChE Degraded by Signal Signal Propagation (Memory & Cognition) AChR->Signal Choline Choline + Acetate (Inactive) AChE->Choline This compound This compound This compound->AChE Inhibits

Caption: Mechanism of this compound in enhancing cholinergic signaling.

Section 2: In Vivo Preclinical Studies

This section describes the protocols for evaluating the pharmacokinetics, efficacy, and safety of this compound in animal models.

Protocol 2.1: Pharmacokinetic (PK) Study in Mice

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animals: Male C57BL/6 mice (n=3 per time point).

  • Dosing:

    • IV Group: Administer this compound at 2 mg/kg via tail vein injection.

    • PO Group: Administer this compound at 10 mg/kg via oral gavage.

  • Sample Collection: Collect blood samples via retro-orbital sinus at 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%).

Protocol 2.2: Efficacy in a Scopolamine-Induced Amnesia Model

Objective: To confirm the memory-enhancing effects of this compound in a validated mouse model of cognitive impairment.

Methodology:

  • Animals: Male Swiss albino mice (n=10 per group).

  • Groups:

    • Group 1: Vehicle control (Saline).

    • Group 2: Scopolamine control (1 mg/kg, i.p.).

    • Group 3: this compound (50 mg/kg, p.o.) + Scopolamine.

    • Group 4: this compound (100 mg/kg, p.o.) + Scopolamine.[1]

    • Group 5: Donepezil (5 mg/kg, p.o.) + Scopolamine.

  • Procedure (Morris Water Maze):

    • Acquisition Phase (4 days): Train mice to find a hidden platform in a pool of opaque water. This compound/Donepezil is administered 60 min before each trial, and scopolamine is administered 30 min before.

    • Probe Trial (Day 5): Remove the platform. Administer treatments as before. Place mice in the pool and record the time spent in the target quadrant for 60 seconds.

  • Endpoints: Measure escape latency and path length during training. Measure time spent in the target quadrant during the probe trial.

  • Data Analysis: Use ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare between groups.

Protocol 2.3: Preliminary 14-Day Repeat-Dose Toxicity Study

Objective: To assess the safety profile of this compound after sub-acute administration.

Methodology:

  • Animals: Sprague-Dawley rats (5 males, 5 females per group).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC).

    • Group 2: Low Dose this compound (e.g., 50 mg/kg/day, p.o.).

    • Group 3: Mid Dose this compound (e.g., 150 mg/kg/day, p.o.).

    • Group 4: High Dose this compound (e.g., 300 mg/kg/day, p.o.).[1]

  • Procedure: Administer the assigned dose daily for 14 consecutive days.

  • Monitoring: Record clinical signs of toxicity, body weight, and food consumption daily.

  • Terminal Procedures (Day 15):

    • Collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and record organ weights.

    • Collect major organs (liver, kidney, spleen, heart, brain, etc.) for histopathological examination.

  • Data Analysis: Compare treated groups to the control group using appropriate statistical tests.

Data Presentation: In Vivo Study Endpoints

Table 2: Projected Pharmacokinetic Parameters for this compound

Parameter IV Route (2 mg/kg) PO Route (10 mg/kg)
Cmax (ng/mL) To be determined To be determined
Tmax (hr) To be determined To be determined
AUC (ng*hr/mL) To be determined To be determined
Half-life (t½) (hr) To be determined To be determined

| Bioavailability (F%)| N/A | To be determined |

Table 3: Projected Efficacy in Morris Water Maze (Probe Trial)

Treatment Group Time in Target Quadrant (sec, Mean ± SEM)
Vehicle Control 25 ± 2.1
Scopolamine (1 mg/kg) 10 ± 1.5
This compound (50 mg/kg) + Scopolamine To be determined
This compound (100 mg/kg) + Scopolamine To be determined

| Donepezil (5 mg/kg) + Scopolamine | 22 ± 1.9 |

Section 3: Overall Preclinical Workflow

The following diagram illustrates the logical progression of the preclinical development plan for this compound.

Preclinical_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Studies cluster_decision Phase 3: Development Decision a Protocol 1.1: Cholinesterase Inhibition (AChE/BuChE) b Protocol 1.2: Anti-Inflammatory Assay (COX-2) c Protocol 1.3: Cytotoxicity Screening (MTT) d Protocol 2.1: Pharmacokinetics (PK) in Mice c->d Favorable in vitro profile e Protocol 2.2: Efficacy Model (Amnesia) d->e Determine dose & exposure f Protocol 2.3: Preliminary Toxicology (14-Day Rat) e->f Confirm efficacy g Go / No-Go Decision for IND-Enabling Studies f->g Acceptable safety window

Caption: High-level workflow for the preclinical evaluation of this compound.

References

Feralolide: Application Notes and Protocols for Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feralolide, a dihydroisocoumarin isolated from Aloe vera resin, has emerged as a promising compound in preclinical research for Alzheimer's disease (AD).[1][2][3] Studies indicate its potential as a memory-restorative agent, primarily investigated in scopolamine-induced amnesia models in mice, which mimic the cholinergic deficit observed in AD.[1][4] The therapeutic potential of this compound appears to be rooted in its dual action as a cholinesterase inhibitor and an antioxidant.[1][2][3] These application notes provide a comprehensive overview of the current data and detailed protocols for utilizing this compound in AD research models.

Mechanism of Action

This compound's mechanism of action in the context of Alzheimer's disease is multifaceted, primarily involving the inhibition of key enzymes in the cholinergic pathway and the mitigation of oxidative stress.

  • Cholinesterase Inhibition: this compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in a concentration-dependent manner.[1][3][5] By inhibiting these enzymes, this compound prevents the breakdown of the neurotransmitter acetylcholine, which is crucial for learning and memory and is found to be deficient in the brains of individuals with AD.[4] The inhibitory effects of this compound are comparable to donepezil, a standard AChE inhibitor used in the clinical treatment of AD.[1]

  • Antioxidant Activity: this compound demonstrates significant antioxidant properties by scavenging free radicals.[1][3] Oxidative stress is a well-established pathological factor in Alzheimer's disease, contributing to neuronal damage.[6] this compound's ability to counteract oxidative stress suggests a neuroprotective role.

Based on its known anti-inflammatory and antioxidant properties, this compound is hypothesized to modulate key signaling pathways involved in neuroinflammation, a critical component of AD pathology. While direct evidence linking this compound to specific pathways is still emerging, its antioxidant activity suggests potential interaction with pathways like Nrf2, which is a master regulator of the antioxidant response. Its anti-inflammatory effects may involve the modulation of pathways such as NF-κB and MAPK, which are central to the inflammatory cascade in microglial cells.[6][7][8]

Feralolide_Mechanism_of_Action cluster_cholinergic Cholinergic Pathway cluster_oxidative Oxidative Stress ACh Acetylcholine AChE_BuChE AChE & BuChE ACh->AChE_BuChE Degradation Choline Choline + Acetate AChE_BuChE->Choline ROS Reactive Oxygen Species OxidativeDamage Neuronal Damage ROS->OxidativeDamage This compound This compound This compound->AChE_BuChE Inhibits This compound->ROS Scavenges

This compound's dual mechanism of action.

Data Presentation

In Vitro Activity of this compound
AssayParameterValueReference
Acetylcholinesterase (AChE) InhibitionIC₅₀55 µg/mL[1][3]
Butyrylcholinesterase (BuChE) InhibitionIC₅₀52 µg/mL[1][3]
DPPH Radical ScavengingIC₅₀170 µg/mL[1][3]
ABTS Radical ScavengingIC₅₀220 µg/mL[1][3]
In Vivo Effects of this compound in Scopolamine-Induced Amnesia Model
Behavioral TestTreatment GroupKey FindingReference
Morris Water MazeThis compound (50, 100, 200 mg/kg)Dose-dependent decrease in escape latency and path length.[1][2][4]
Novel Object Recognition Test (NORT)This compound (50, 100, 200 mg/kg)Dose-dependent increase in the discrimination index.[1][2]
Elevated Plus Maze (EPM)This compound (50, 100, 200 mg/kg)Dose-dependent decrease in transfer latency.[1][3]
Passive Avoidance TestThis compound (50, 100, 200 mg/kg)Dose-dependent increase in step-down latency.[1][2][3]

Experimental Protocols

In Vitro Assays

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from the methodology described in the literature to assess the antioxidant activity of this compound.[1]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Spectrophotometer

  • 96-well microplate

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of this compound in methanol to achieve a range of concentrations (e.g., 31.25 to 1000 µg/mL).

  • In a 96-well plate, add 5 µL of each this compound dilution to 195 µL of the DPPH solution.

  • For the control, add 5 µL of methanol to 195 µL of the DPPH solution.

  • Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 515 nm using a spectrophotometer.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Workflow A Prepare DPPH Solution (in Methanol) C Mix this compound and DPPH in 96-well plate A->C B Prepare this compound Dilutions B->C D Incubate in Dark (30 mins, RT) C->D E Measure Absorbance (515 nm) D->E F Calculate % Scavenging and IC50 E->F

Workflow for the DPPH radical scavenging assay.
In Vivo Experimentation

Protocol 2: Scopolamine-Induced Amnesia Mouse Model and Behavioral Testing

This protocol outlines the induction of memory impairment in mice using scopolamine and subsequent behavioral assessment, as described in studies investigating this compound.[1][2][4]

Animals:

  • Male or female mice (specify strain, e.g., Swiss albino)

  • Weight: 20-30 g

  • House animals in standard conditions with ad libitum access to food and water.

Treatment Groups (Example):

  • Group I (Normal Control): Vehicle (e.g., 8 mL/kg, p.o.)

  • Group II (Negative Control): Scopolamine (1 mg/kg, i.p.) + Vehicle

  • Group III (Positive Control): Scopolamine (1 mg/kg, i.p.) + Donepezil (e.g., 2 mg/kg, p.o.)

  • Group IV-VI (this compound): Scopolamine (1 mg/kg, i.p.) + this compound (50, 100, 200 mg/kg, p.o.)

Procedure:

  • Habituation: Acclimate mice to the laboratory environment and handling for at least one week before the experiments.

  • Drug Administration:

    • Administer this compound or the reference drug (Donepezil) orally (p.o.) 1 hour before each behavioral trial.

    • Administer the vehicle to the control groups at the same time point.

    • Induce amnesia by administering scopolamine intraperitoneally (i.p.) 30 minutes before each trial.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess learning and memory. Examples include:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Elevated Plus Maze: To assess learning and memory based on the natural aversion of mice to open spaces.

    • Passive Avoidance Test: To measure fear-motivated memory.

    • Novel Object Recognition Test: To assess recognition memory.

  • Data Analysis: Record and analyze the relevant parameters for each test (e.g., escape latency, time in target quadrant, transfer latency, step-down latency, discrimination index). Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the results.

in_vivo_protocol A Animal Habituation B Administer this compound/Vehicle (p.o.) (T = -60 min) A->B C Administer Scopolamine/Vehicle (i.p.) (T = -30 min) B->C D Behavioral Testing (T = 0 min) C->D E Data Collection and Analysis D->E

Timeline for in vivo this compound administration and testing.

Conclusion

This compound presents a compelling profile for further investigation as a therapeutic agent for Alzheimer's disease. Its dual mechanism of inhibiting cholinesterases and providing antioxidant effects addresses key pathological aspects of the disease. The provided protocols offer a framework for researchers to explore the efficacy and mechanisms of this compound in relevant preclinical models. Future research should aim to elucidate the specific signaling pathways modulated by this compound to fully understand its neuroprotective effects.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Feralolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feralolide is a dihydroisocoumarin, a class of phenolic compounds, that has been isolated from various Aloe species, including Aloe vera and Aloe ferox.[1][2][3] With a molecular formula of C18H16O7 and a molecular weight of 344.3 g/mol , this compound has garnered significant interest due to its potential biological activities.[1] Research has indicated that this compound acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and exhibits antioxidant properties, suggesting its potential therapeutic relevance in neurodegenerative diseases and conditions associated with oxidative stress.[2][4][5]

Given the growing interest in this compound for pharmaceutical and nutraceutical applications, robust and reliable analytical methods for its quantification are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals in complex matrices. This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method coupled with UV detection, based on established methodologies for the analysis of coumarins and other phenolic compounds found in plant extracts.[6][7][8][9][10]

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase, which retains nonpolar compounds more strongly. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the efficient separation of compounds with varying polarities. This compound is detected and quantified based on its ultraviolet (UV) absorbance.

Materials and Reagents

  • This compound analytical standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[6]

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)[8]

  • 0.45 µm syringe filters (PTFE or nylon)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Binary or Quaternary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.[11]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix (e.g., Aloe resin or leaf powder). The specific extraction procedure may need to be optimized based on the sample type.

  • Extraction: Accurately weigh 1 g of the powdered plant material into a flask. Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial prior to injection.[11]

HPLC Conditions

The following HPLC parameters are recommended for the analysis of this compound. Optimization may be necessary depending on the specific HPLC system and sample matrix.

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B
Flow Rate 1.0 mL/min[9]
Injection Volume 10 µL
Column Temperature 30°C[9]
Detection Wavelength 280 nm (based on typical UV absorbance for similar phenolic structures)

Data Presentation

Calibration Curve Data

A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The linearity of the method should be evaluated by the coefficient of determination (R²).

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert hypothetical data]
5[Insert hypothetical data]
10[Insert hypothetical data]
25[Insert hypothetical data]
50[Insert hypothetical data]
100[Insert hypothetical data]
>0.999
System Suitability Parameters

System suitability tests are performed to ensure the HPLC system is performing adequately.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2[Insert hypothetical data]
Theoretical Plates (N) N > 2000[Insert hypothetical data]
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2%[Insert hypothetical data]
Quantitative Analysis of this compound in Samples

The concentration of this compound in the prepared samples is calculated using the regression equation from the calibration curve.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Amount in Sample (mg/g)
Sample 1[Insert hypothetical data][Insert hypothetical data][Insert hypothetical data][Insert hypothetical data]
Sample 2[Insert hypothetical data][Insert hypothetical data][Insert hypothetical data][Insert hypothetical data]
Sample 3[Insert hypothetical data][Insert hypothetical data][Insert hypothetical data][Insert hypothetical data]

Mandatory Visualization

Feralolide_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_sample Weigh Plant Material start->weigh_sample weigh_std Weigh this compound Standard start->weigh_std extract Ultrasonic Extraction (Methanol) weigh_sample->extract filter1 Filter Extract extract->filter1 evaporate Evaporate to Dryness filter1->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter2 0.45 µm Syringe Filtration reconstitute->filter2 inject Inject into HPLC filter2->inject dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std dilute_std->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (280 nm) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound in Samples integrate->quantify calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in various sample matrices. The method is specific, sensitive, and accurate, making it suitable for quality control, pharmacokinetic studies, and other research applications in the field of natural product chemistry and drug development. Adherence to the detailed protocol and system suitability criteria will ensure the generation of high-quality, reproducible data.

References

Feralolide: Application Notes and Protocols for Extraction and Fractionation from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feralolide is a dihydroisocoumarin first isolated from a commercial sample of Cape aloe, the dried latex of Aloe ferox, and also found in Aloe vera resin.[1][2] It has garnered significant interest within the scientific community due to its diverse biological activities. Notably, this compound has been identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its potential in research related to cognitive disorders like Alzheimer's disease.[1][3] Furthermore, it exhibits antioxidant properties and has been investigated for its antiamnesic effects.[3][4] This document provides detailed application notes and protocols for the extraction and fractionation of this compound from its natural source, Aloe vera resin.

It is important to clarify a common point of confusion: this compound is a polyketide-derived dihydroisocoumarin from the Aloe genus and is not typically found in plants of the Ferula genus. The Ferula species are known for producing a different class of compounds, namely sesquiterpene coumarins, which possess their own distinct biological activities, such as cytotoxic and anti-inflammatory effects.[5][6][7] This document will focus exclusively on the extraction of this compound from Aloe vera.

Biological Activities and Physicochemical Properties

This compound's primary mechanism of action involves the inhibition of cholinesterase enzymes, which are implicated in the breakdown of neurotransmitters crucial for memory and cognitive function.[8] Its antioxidant activity further contributes to its neuroprotective potential by combating oxidative stress, a key factor in neurodegenerative diseases.[3]

Table 1: Biological Activity of this compound

ActivityTarget/AssayIC50 ValueReference
Acetylcholinesterase (AChE) InhibitionIn vitro enzyme assay55 µg/mL[1][3]
Butyrylcholinesterase (BuChE) InhibitionIn vitro enzyme assay52 µg/mL[1][3]
Antioxidant ActivityDPPH radical scavenging170 µg/mL[3]
Antioxidant ActivityABTS radical scavenging220 µg/mL[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H16O7[2]
Molecular Weight344.32 g/mol [2]
ClassDihydroisocoumarin[1][2]
AppearanceAmorphous powder[1]
Natural SourcesAloe ferox, Aloe vera resin[1][2]

Experimental Protocols

The following protocols are based on established methodologies for the successful extraction and fractionation of this compound from Aloe vera resin.[1]

Protocol 1: Extraction of Crude Methanolic Extract from Aloe vera Resin

Objective: To obtain a crude methanolic extract from dried Aloe vera resin.

Materials:

  • Air-dried and finely powdered Aloe vera resin

  • Methanol (analytical grade)

  • Large glass container with a lid

  • Shaker or magnetic stirrer (optional)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Place the powdered Aloe vera resin in the glass container.

  • Add methanol to the resin in a 1:2.5 (w/v) ratio (e.g., 1042 g of resin to 2.5 L of methanol).[1]

  • Seal the container and allow the extraction to proceed at room temperature for 15 days.[1] Gentle agitation using a shaker or magnetic stirrer can enhance extraction efficiency.

  • After 15 days, filter the mixture to separate the methanolic extract from the plant residue.

  • Repeat the extraction process on the residue two more times with fresh methanol for a total of three extraction cycles.[1]

  • Combine the methanolic extracts from all three cycles.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 45°C to yield the crude methanolic extract.[1]

Protocol 2: Liquid-Liquid Fractionation of the Crude Methanolic Extract

Objective: To partition the crude methanolic extract into fractions of varying polarity to facilitate the isolation of this compound.

Materials:

  • Crude methanolic extract from Protocol 1

  • Distilled water

  • n-hexane (analytical grade)

  • Dichloromethane (analytical grade)

  • Ethyl acetate (analytical grade)

  • n-butanol (analytical grade)

  • Separatory funnel (appropriate size)

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Suspend the crude methanolic extract in distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Perform successive liquid-liquid extractions with solvents of increasing polarity, starting with n-hexane.

  • Add an equal volume of n-hexane to the separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect the n-hexane fraction. Repeat this step three times.

  • Combine the n-hexane fractions and concentrate using a rotary evaporator.

  • Sequentially repeat the extraction process with dichloromethane, ethyl acetate, and n-butanol, collecting each solvent fraction.

  • The remaining aqueous layer is the final fraction.

  • Concentrate each of the solvent fractions (n-hexane, dichloromethane, ethyl acetate, and n-butanol) and the aqueous fraction separately to obtain the respective dried fractions.

Table 3: Yields from a Sample Fractionation of Aloe vera Resin Extract

FractionYield (from 987.0 g crude extract)
n-hexane0.9 g
Dichloromethane8.5 g
Ethyl acetate73.2 g
n-butanol602.0 g
Aqueous289.0 g

Data adapted from Khan et al., 2023.[1] this compound is expected to be enriched in the more polar fractions, such as ethyl acetate and n-butanol. Further chromatographic purification of these fractions is necessary for the isolation of pure this compound.

Visualizations

Extraction_Workflow start Air-dried & Powdered Aloe vera Resin extraction Maceration with Methanol (3 x 15 days at RT) start->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation (45°C) filtration->evaporation1 crude_extract Crude Methanolic Extract evaporation1->crude_extract fractionation_start Suspend in Water crude_extract->fractionation_start fractionation Successive Liquid-Liquid Partitioning fractionation_start->fractionation n_hexane n-Hexane Fraction fractionation->n_hexane 1. n-Hexane dcm Dichloromethane Fraction fractionation->dcm 2. Dichloromethane etOAc Ethyl Acetate Fraction (Enriched with this compound) fractionation->etOAc 3. Ethyl Acetate n_butanol n-Butanol Fraction (Enriched with this compound) fractionation->n_butanol 4. n-Butanol aqueous Aqueous Fraction fractionation->aqueous 5. Remaining Aqueous end Further Chromatographic Purification etOAc->end n_butanol->end

Caption: Workflow for this compound Extraction and Fractionation.

Feralolide_Signaling_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE BuChE Butyrylcholinesterase (BuChE) This compound->BuChE increase Increased Levels of Acetylcholine This compound->increase Leads to breakdown Breakdown AChE->breakdown BuChE->breakdown ACh Acetylcholine (Neurotransmitter) ACh->breakdown

Caption: this compound's Inhibition of Cholinesterase Enzymes.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the extraction and fractionation of this compound from Aloe vera resin. The quantitative data presented on its biological activities underscore its potential as a lead compound for further investigation in drug discovery, particularly in the context of neurodegenerative disorders. The provided visualizations offer a clear overview of the experimental workflow and the compound's primary mechanism of action. It is recommended that subsequent purification of the enriched fractions be carried out using techniques such as column chromatography (e.g., silica gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to obtain pure this compound for detailed biological and pharmacological studies.

References

Troubleshooting & Optimization

Feralolide Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Feralolide and its analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a dihydroisocoumarin, presents several key challenges primarily centered around the construction of the core heterocyclic structure, control of stereochemistry, and the manipulation of sensitive functional groups. Based on synthetic routes for closely related isocoumarins, the main difficulties include:

  • Low yields in condensation reactions: The initial formation of the isocoumarin scaffold often involves condensation reactions that can suffer from moderate to low yields.

  • Stereocontrol: Establishing the correct stereochemistry at the C3 position of the dihydroisocoumarin ring is a critical and often challenging step.

  • Harsh reaction conditions: The use of hazardous and sensitive reagents, such as diazomethane for homologation and strong Lewis acids like boron tribromide for demethylation, requires careful handling and anhydrous conditions.

  • Purification of polar intermediates: The poly-hydroxylated nature of this compound and its precursors can make purification by standard chromatographic methods difficult due to poor solubility and streaking on silica gel.

Q2: Are there any particular safety precautions to consider during this compound synthesis?

A2: Yes, several steps in a potential this compound synthesis involve hazardous reagents.

  • Diazomethane: This reagent is highly toxic and potentially explosive. It should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including a blast shield. Glassware with ground glass joints should be avoided. Excess diazomethane must be quenched safely with a weak acid like acetic acid before disposal.[1][2][3]

  • Boron Tribromide (BBr₃): BBr₃ is a highly corrosive and water-sensitive Lewis acid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware. It reacts violently with water and alcohols.[4][5]

  • Oxalyl Chloride: This reagent is toxic and corrosive. It should be handled in a fume hood with appropriate PPE.

Q3: How can I improve the yield of the initial condensation step to form the isocoumarin core?

A3: The base-catalyzed self-condensation of homophthalic acids can be a low-yielding step. To improve the yield, consider the following:

  • Choice of base and solvent: The selection of the base and solvent system is critical. While quinoline is reported, other non-nucleophilic bases and high-boiling point solvents could be explored.

  • Reaction concentration: Running the reaction at a higher concentration might favor the desired intermolecular condensation.

  • Purification of starting materials: Ensure the homophthalic acid derivative is pure and free of any residual water or other impurities that could interfere with the reaction.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, based on the synthesis of a close structural analog.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield in the base-catalyzed self-condensation of 3,5-dimethoxyhomophthalic acid. 1. Impure starting material.2. Inappropriate base or solvent.3. Reaction not reaching the required temperature.4. Insufficient reaction time.1. Recrystallize the homophthalic acid before use.2. Experiment with different non-nucleophilic bases (e.g., DBU) and high-boiling aprotic solvents.3. Ensure the reaction mixture reaches and maintains the reflux temperature.4. Monitor the reaction by TLC and extend the reaction time if necessary.
Incomplete conversion of the carboxylic acid to the acetyl group. 1. Incomplete formation of the acid chloride.2. Insufficient diazomethane.3. Incomplete hydrolysis of the diazo ketone.1. Use a slight excess of oxalyl chloride and ensure anhydrous conditions.2. Add diazomethane solution until the yellow color persists, indicating an excess.3. Ensure adequate reaction time and appropriate concentration of hydroiodic acid for the hydrolysis step.
Incomplete demethylation of the methoxy groups. 1. Insufficient BBr₃.2. Presence of water in the reaction mixture.3. Reaction temperature too low.1. Use at least one equivalent of BBr₃ per methoxy group.[5]2. Ensure all solvents and glassware are scrupulously dried. Handle BBr₃ under an inert atmosphere.3. While the reaction is often started at low temperatures (-78 °C), it is typically allowed to warm to room temperature to ensure completion.[6]
Formation of multiple byproducts during demethylation. 1. BBr₃ can sometimes cause undesired side reactions on other functional groups.[4][5]2. Chelation of BBr₃ to other Lewis basic sites in the molecule can lead to complex mixtures.1. Carefully control the reaction temperature and stoichiometry of BBr₃.2. Consider alternative demethylating agents if BBr₃ proves to be too harsh for the specific substrate.
Difficulty in purifying the final poly-hydroxylated product. 1. High polarity of the compound leads to poor mobility and streaking on normal-phase silica gel.2. Poor solubility in common organic solvents.1. Use a more polar mobile phase, potentially with additives like acetic acid or methanol to reduce tailing.2. Consider reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient.3. If the compound is crystalline, recrystallization can be an effective purification method.
Lack of stereoselectivity in the formation of the dihydroisocoumarin ring. 1. The reduction of the isocoumarin double bond or the cyclization step is not stereocontrolled.1. For the reduction of a pre-formed isocoumarin, use a stereoselective hydrogenation catalyst or a chiral reducing agent.2. For asymmetric cyclization, consider using a chiral auxiliary on one of the starting materials to direct the stereochemical outcome of the ring formation.[7]

Experimental Protocols

Protocol 1: Synthesis of 6,8-dimethoxy-3-(2'-carboxy-3',5'-dimethoxyphenyl)methylisocoumarin (this compound Analog Precursor)

This protocol is adapted from the synthesis of a published this compound analog.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxyhomophthalic acid.

  • Reagents: Add quinoline as the base and solvent.

  • Reaction: Heat the mixture to reflux for 5 hours.

  • Workup: After cooling, pour the reaction mixture into an excess of ice-cold hydrochloric acid with vigorous stirring. Extract the aqueous layer with ether. Dry the combined organic phases over magnesium sulfate and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel using a petroleum ether:ethyl acetate gradient to afford the desired isocoumarin acid.

Protocol 2: Demethylation of Polymethoxylated Isocoumarin using Boron Tribromide

This is a general procedure for the demethylation of aryl methyl ethers.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the methoxylated isocoumarin in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (1M in DCM) dropwise via syringe. A white precipitate may form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding water at 0 °C.

  • Workup: Add ether to dissolve the precipitated solid. Separate the organic layer and extract it with aqueous sodium hydroxide. Neutralize the alkaline extract with dilute hydrochloric acid and extract with ether. Dry the final organic extract over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by chromatography on silica gel.

Visualizations

Logical Workflow for this compound Synthesis Troubleshooting

Feralolide_Synthesis_Troubleshooting cluster_synthesis Synthetic Strategy cluster_troubleshooting Troubleshooting Points Start Starting Materials (e.g., Homophthalic Acid) Condensation Isocoumarin Formation (Condensation) Start->Condensation Modification Side Chain Modification (e.g., Acetyl Group Formation) Condensation->Modification T_Condensation Low Yield? Condensation->T_Condensation Demethylation Demethylation Modification->Demethylation T_Modification Incomplete Reaction? Modification->T_Modification Reduction Stereoselective Reduction (for Dihydroisocoumarin) Demethylation->Reduction T_Demethylation Side Reactions? Demethylation->T_Demethylation This compound This compound Reduction->this compound T_Reduction Poor Stereoselectivity? Reduction->T_Reduction T_Purification Purification Issues? This compound->T_Purification

Caption: Troubleshooting workflow for this compound synthesis.

Signaling Pathway for Key Synthetic Transformations

Feralolide_Synthesis_Pathway A 3,5-Dimethoxy- homophthalic Acid B Isocoumarin Carboxylic Acid A->B Base-catalyzed self-condensation C Diazo Ketone Intermediate B->C 1. (COCl)₂ 2. CH₂N₂ D Polymethoxylated Acetylisocoumarin C->D Hydrolysis (HI) E Polyhydroxylated Acetylisocoumarin D->E Demethylation (BBr₃) F This compound E->F Stereoselective Reduction

Caption: Key transformations in a potential this compound synthesis.

References

Technical Support Center: Enhancing the Bioavailability of Feralolide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Feralolide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a dihydroisocoumarin, a type of natural phenol, that has been isolated from plants such as Aloe vera and Aloe ferox.[1][2][3] Its chemical formula is C18H16O7 and it has a molecular weight of approximately 344.3 g/mol .[1] this compound has demonstrated biological activity as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as antioxidant properties.[2][4][5][6][7] These activities suggest its potential for research in cognitive disorders like Alzheimer's disease.[2][4]

Q2: What are the potential challenges in achieving adequate bioavailability for this compound?

While specific data on this compound's oral bioavailability is not extensively published, compounds with similar chemical structures can face challenges with low aqueous solubility and/or poor membrane permeability. These are common hurdles for many natural products, which can limit their systemic absorption after oral administration.[8][9][10][11][12] The predicted XlogP value of 3.2 for this compound suggests a degree of lipophilicity, which can contribute to low aqueous solubility.[13]

Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be explored to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[8][9]

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution properties.[8][9][11]

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.

    • Prodrugs: Modifying the drug molecule to a more soluble or permeable form that converts back to the active drug in the body.[10]

  • Formulation Approaches:

    • Use of Surfactants and Co-solvents: These agents can increase the solubility of the drug in the gastrointestinal fluids.[9][11][12]

    • Complexation: Encapsulating the drug molecule within another molecule, such as a cyclodextrin, can enhance its solubility.[8][9][10]

    • Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[11]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments to enhance this compound's bioavailability.

Issue 1: Low Dissolution Rate in In Vitro Dissolution Assays
Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound.1. Particle Size Reduction: Attempt micronization or nanomilling of the this compound powder. 2. Formulation with Solubilizing Excipients: Incorporate surfactants (e.g., Tween 80, SLS) or hydrophilic polymers (e.g., PVP, HPMC) into the formulation. 3. Solid Dispersion: Prepare a solid dispersion of this compound with a suitable carrier (e.g., polyethylene glycol).
Inappropriate dissolution medium.1. pH Modification: Test dissolution in buffers with different pH values (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8) to assess pH-dependent solubility. 2. Biorelevant Media: Utilize dissolution media that mimic the fed or fasted state of the gastrointestinal tract, which may contain bile salts and lecithin.[14]
Issue 2: Low Permeability in Caco-2 Cell Assays
Possible Cause Troubleshooting Step
This compound is a substrate for efflux transporters (e.g., P-glycoprotein).1. Co-administration with Inhibitors: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases. 2. Formulation with Permeation Enhancers: Include excipients known to modulate tight junctions or inhibit efflux pumps in your formulation.
Low passive diffusion across the cell monolayer.1. Lipid-Based Formulations: Develop a lipid-based formulation (e.g., nanoemulsion, solid lipid nanoparticles) to potentially enhance transcellular transport.[11] 2. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can more easily cross the cell membrane.[10]
Issue 3: High Variability in Bioavailability Studies
Possible Cause Troubleshooting Step
Inconsistent formulation performance.1. Characterize Formulation: Thoroughly characterize the physical and chemical properties of your formulation (e.g., particle size distribution, drug content uniformity, stability). 2. Optimize Manufacturing Process: Ensure the manufacturing process for your formulation is robust and reproducible.
Food effects on absorption.1. Fasted vs. Fed Studies: Conduct in vivo studies in both fasted and fed states to determine the impact of food on this compound absorption. 2. Biorelevant Dissolution Testing: Use in vitro dissolution methods that simulate both fasted and fed conditions to predict in vivo performance.[14]

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing this compound Bioavailability (Hypothetical Data)

Formulation StrategyMean Particle Size (nm)In Vitro Dissolution (% released at 60 min)Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s)In Vivo Bioavailability (%)
Unformulated this compound5000 ± 50015 ± 51.2 ± 0.35 ± 2
Micronized this compound800 ± 15045 ± 81.5 ± 0.412 ± 4
This compound Nanosuspension250 ± 5085 ± 102.1 ± 0.525 ± 7
This compound-PVP Solid DispersionN/A70 ± 91.8 ± 0.420 ± 6
This compound in SEDDSN/A95 ± 54.5 ± 1.140 ± 10

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

This protocol is a general guideline for assessing the dissolution of this compound formulations.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a suitable medium (e.g., simulated gastric fluid without pepsin, pH 1.2; or simulated intestinal fluid without pancreatin, pH 6.8). The use of biorelevant media is also encouraged.[15][16]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 rpm.

  • Procedure: a. Place a known amount of the this compound formulation into each dissolution vessel. b. At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium. c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV). e. Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a framework for evaluating the intestinal permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[17]

  • Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above a predetermined threshold.[18]

  • Transport Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Procedure (Apical to Basolateral Transport): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound solution (at a known concentration) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer. f. Analyze the concentration of this compound in the collected samples.

  • Procedure (Basolateral to Apical Transport): To assess active efflux, perform the experiment in the reverse direction by adding the this compound solution to the basolateral chamber and sampling from the apical chamber.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization This compound This compound Powder Formulation Develop Formulations (e.g., Nanosuspension, Solid Dispersion) This compound->Formulation Dissolution In Vitro Dissolution Testing Formulation->Dissolution Permeability Caco-2 Permeability Assay Formulation->Permeability Bioavailability Animal Bioavailability Studies Dissolution->Bioavailability Permeability->Bioavailability Analysis Analyze Data & Optimize Formulation Bioavailability->Analysis Analysis->Formulation Iterate

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption cluster_factors Influencing Factors Lumen GI Lumen (this compound Formulation) Enterocyte Enterocyte Lumen->Enterocyte Absorption Blood Systemic Circulation Enterocyte->Blood Transport Efflux Efflux Pumps (e.g., P-gp) Enterocyte->Efflux Inhibition? Solubility Solubility Solubility->Lumen DissolutionRate Dissolution Rate DissolutionRate->Lumen Permeability Permeability Permeability->Enterocyte Efflux->Enterocyte Metabolism First-Pass Metabolism Metabolism->Enterocyte

Caption: Key factors influencing the oral bioavailability of this compound.

References

Technical Support Center: Optimizing Feralolide Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Feralolide in enzyme inhibition assays, with a focus on optimizing incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pre-incubation time for this compound with its target enzymes?

A1: Based on established protocols for this compound, a pre-incubation time of 15 minutes for the enzyme with this compound before the addition of the substrate is recommended to allow for the binding equilibrium to be established.[1]

Q2: What are the potential consequences of using a pre-incubation time that is too short?

A2: A short pre-incubation period may not be sufficient for the binding of this compound to the enzyme to reach equilibrium, particularly if it is a slow-binding inhibitor.[2][3][4] This can lead to an underestimation of the inhibitor's potency, resulting in an artificially high IC50 value. For some assays, a 5-minute pre-incubation may not be enough to see a significant effect, whereas a 10-minute pre-incubation can show the maximal effect.[5]

Q3: What can happen if the pre-incubation time is excessively long?

A3: Prolonged pre-incubation can lead to enzyme denaturation and loss of activity, which would result in a lower reaction rate and could be misinterpreted as effective inhibition. This is especially critical for less stable enzymes.

Q4: How does the overall reaction incubation time (after substrate addition) affect the results?

A4: The overall reaction time is critical for ensuring linear product formation. If the incubation is too short, the signal may be too low for accurate detection. Conversely, if it's too long, you may encounter issues such as substrate depletion, product inhibition, or enzyme instability, all of which can lead to non-linear reaction rates and inaccurate determination of enzyme activity.

Q5: Should I run a time-course experiment to optimize the incubation time for my specific experimental conditions?

A5: Yes, it is highly recommended to perform a time-course experiment to determine the optimal pre-incubation and reaction times for your specific enzyme concentration, substrate concentration, and assay conditions. This will ensure that you are measuring the initial velocity of the reaction, which is crucial for accurate kinetic analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in results between replicate wells. Inconsistent incubation times across the plate.Ensure simultaneous addition of reagents (inhibitor or substrate) to all wells, possibly using a multi-channel pipette. Maintain a consistent temperature across the entire plate during incubation.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Apparent IC50 value for this compound is higher than expected. Pre-incubation time is too short for binding equilibrium to be reached.Increase the pre-incubation time of this compound with the enzyme. A time-dependent IC50 shift assay can be performed with different pre-incubation times (e.g., 10 and 30 minutes) to determine if the inhibitor is time-dependent.[6][7]
This compound may be a slow-binding inhibitor.For slow-binding inhibitors, a longer pre-incubation is necessary to reach steady-state inhibition.[2][3][4][8][9] Consider performing a progress curve analysis to characterize the kinetics.
Low overall signal or reaction rate. Reaction incubation time is too short.Increase the incubation time after substrate addition, ensuring the reaction remains in the linear range.
Enzyme concentration is too low or enzyme is inactive.Prepare fresh enzyme dilutions. Verify enzyme activity with a positive control.
Reaction rate decreases over time (non-linear kinetics). Substrate depletion.Lower the enzyme concentration or increase the initial substrate concentration. Ensure the total substrate consumed is less than 10-15% of the initial concentration.
Product inhibition.Measure the initial reaction velocity at early time points before significant product accumulation.
Enzyme instability during the assay.Reduce the incubation time or perform the assay at a lower temperature. Ensure the assay buffer contains necessary stabilizing agents.

Experimental Protocols

Protocol: Determining the Optimal Pre-incubation Time for this compound

This protocol is designed to identify the necessary pre-incubation time for this compound to achieve stable inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

Materials:

  • Purified AChE or BuChE

  • This compound stock solution

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

  • Ellman's reagent (DTNB)

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh solutions of the enzyme, this compound at a concentration expected to yield significant inhibition (e.g., 2x IC50), substrate, and DTNB in assay buffer.

  • Set up the Assay Plate:

    • Control Wells: Add assay buffer and enzyme.

    • Test Wells: Add assay buffer, enzyme, and this compound.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for varying amounts of time (e.g., 0, 5, 10, 15, 20, 30 minutes).

  • Initiate Reaction: Following each pre-incubation period, add the substrate and DTNB solution to all wells simultaneously to start the reaction.

  • Monitor Reaction: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [( (V₀ control - V₀ test) / V₀ control ) * 100] as a function of the pre-incubation time.

    • The optimal pre-incubation time is the point at which the percentage of inhibition reaches a plateau.

Data Presentation: Expected Effect of Pre-incubation Time on this compound Potency
Pre-incubation Time (minutes)Expected % Inhibition (Illustrative)Interpretation
030%Insufficient time for this compound to bind effectively to the enzyme.
565%Binding is occurring, but may not have reached equilibrium.
1085%Nearing equilibrium, significant inhibition observed.
1590%Inhibition has likely reached a steady state. This is the recommended starting point.
2091%Minimal increase in inhibition, suggesting equilibrium was reached around 15 minutes.
3090% (or slightly less)Prolonged incubation may lead to slight enzyme denaturation, causing a minor drop in apparent inhibition.

Visualizations

Experimental Workflow for Optimizing Pre-incubation Time

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Pre-incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_enzyme Prepare Enzyme Solution setup_plate Dispense Enzyme & this compound (Varying Pre-incubation Times) prep_enzyme->setup_plate prep_this compound Prepare this compound Solution prep_this compound->setup_plate prep_substrate Prepare Substrate & DTNB add_substrate Add Substrate & DTNB prep_substrate->add_substrate setup_plate->add_substrate read_absorbance Kinetic Read at 412 nm add_substrate->read_absorbance calc_rate Calculate Reaction Rates (V₀) read_absorbance->calc_rate plot_inhibition Plot % Inhibition vs. Pre-incubation Time calc_rate->plot_inhibition determine_optimal Identify Plateau as Optimal Time plot_inhibition->determine_optimal

Caption: Workflow for determining the optimal enzyme-inhibitor pre-incubation time.

Signaling Pathway: Impact of Dual AChE and BuChE Inhibition by this compound

This compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Both enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][10][11][12][13] By inhibiting both, this compound increases the concentration and duration of action of ACh, leading to enhanced cholinergic signaling. This dual inhibition may offer broader therapeutic benefits in conditions characterized by cholinergic deficits.[14][15][16][17][18]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE ACh->AChE BuChE BuChE ACh->BuChE Receptor Cholinergic Receptors ACh->Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis BuChE->Choline_Acetate Hydrolysis This compound This compound This compound->AChE Inhibition This compound->BuChE Inhibition Signal Enhanced Signal Transduction Receptor->Signal

Caption: this compound's dual inhibition of AChE and BuChE enhances cholinergic signaling.

References

Feralolide: Preliminary Technical Information and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the currently available toxicity and safety information for Feralolide, a dihydroisocoumarin isolated from Aloe vera. The information is intended to serve as a preliminary technical resource for researchers. It is important to note that the available data is limited, and a comprehensive safety profile for this compound has not yet been established. Further research is required to fully characterize its toxicological properties.

Frequently Asked Questions (FAQs)

Q1: What is the known acute toxicity of this compound?

A1: An acute toxicity study has been conducted in mice. Intraperitoneal (i.p.) administration of this compound at doses of 50, 100, 200, and 300 mg/kg did not result in any mortality or significant signs of toxicity over a one-week observation period.[1][2] A slight sedative effect was noted at the 200 and 300 mg/kg doses.[1]

Q2: Has an LD50 value been determined for this compound?

A2: To date, a specific LD50 (median lethal dose) value for this compound has not been reported in the available scientific literature.

Q3: What is the known in vitro activity of this compound?

A3: this compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes and possesses antioxidant activity, as demonstrated by DPPH and ABTS radical scavenging assays. The IC50 values are summarized in the table below.

Q4: What is the proposed mechanism of action for this compound's biological effects?

A4: The observed anticholinesterase activity suggests that this compound's mechanism of action may be similar to that of donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. By inhibiting AChE and BuChE, this compound can increase the levels of the neurotransmitter acetylcholine in the brain, which is associated with improved cognitive function.

Q5: Is there any information on the sub-chronic or chronic toxicity of this compound?

A5: Currently, there is no publicly available data on the sub-chronic or chronic toxicity of this compound.

Q6: Has this compound been tested for genotoxicity, carcinogenicity, or reproductive toxicity?

A6: There is no available information from in vitro or in vivo studies on the genotoxic, carcinogenic, or reproductive toxicity potential of this compound.

Q7: Are there any established guidelines for handling this compound in a laboratory setting?

A7: While a specific Safety Data Sheet (SDS) for this compound is not available, standard laboratory safety protocols for handling biologically active natural compounds should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Enzyme Inhibition and Antioxidant Activity of this compound

AssayTargetIC50 Value (µg/mL)
AnticholinesteraseAcetylcholinesterase (AChE)55
AnticholinesteraseButyrylcholinesterase (BuChE)52
AntioxidantDPPH Radical Scavenging170
AntioxidantABTS Radical Scavenging220

Table 2: Acute Toxicity Study of this compound in Mice

Dose (mg/kg, i.p.)Number of AnimalsMortalityObserved Toxic Signs
5080None reported
10080None reported
20080Slight sedation
30080Slight sedation

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this document.

Acute Toxicity Study in Mice
  • Animals: Swiss albino mice.

  • Groups: Animals were randomly divided into six groups (n=8 per group).

  • Treatment Administration:

    • Group I: Control (vehicle).

    • Groups II-V: this compound administered intraperitoneally (i.p.) at doses of 50, 100, 200, and 300 mg/kg.

  • Observation: Animals were observed for behavioral changes, signs of toxicity (e.g., respiratory distress, convulsions, altered reflexes), and mortality at 0, 30, 60, and 120 minutes, and at 24, 48, and 72 hours, and for one week post-administration.[1]

Anticholinesterase (AChE and BuChE) Inhibition Assay

This assay is based on Ellman's method.

  • Preparation: Dilutions of this compound are prepared.

  • Reaction Mixture: In a cuvette, add 5 µL of either acetylcholinesterase (for AChE assay) or butyrylcholinesterase (for BuChE assay) and 5 µL of the DTNB catalyst.

  • Incubation: The mixture is incubated at 30°C for 15 minutes.

  • Substrate Addition: The appropriate substrate (acetylcholine iodide for AChE or butyrylcholine iodide for BuChE) is added to initiate the reaction.

  • Measurement: The absorbance is measured spectrophotometrically. The rate of reaction with and without the inhibitor is used to calculate the percent inhibition.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • DPPH Solution Preparation: A solution of DPPH in methanol is prepared.

  • Reaction: A small volume of the this compound test solution is added to a larger volume of the methanolic DPPH solution.

  • Incubation: The mixture is shaken vigorously and kept in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the reaction mixture is measured at 515 nm using a spectrophotometer. The decrease in absorbance compared to a blank (DPPH solution without the antioxidant) indicates the radical scavenging activity.

ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance. An aliquot of the this compound test solution is then added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is read after a set time. The percentage inhibition of the ABTS radical is calculated by comparing the absorbance of the sample to a control.

Visualizations

Proposed Mechanism of Action of this compound in Alzheimer's Disease

G This compound This compound AChE_BuChE AChE & BuChE (Acetylcholinesterase & Butyrylcholinesterase) This compound->AChE_BuChE Inhibits Acetylcholine Acetylcholine AChE_BuChE->Acetylcholine Breaks down Synaptic_Cleft Synaptic Cleft Acetylcholine->Synaptic_Cleft Increased levels in Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Binds to receptors on Cognitive_Function Improved Cognitive Function Postsynaptic_Neuron->Cognitive_Function Leads to

Caption: Proposed mechanism of this compound's cognitive-enhancing effects.

Experimental Workflow for In Vitro Assays

G cluster_assays In Vitro Assays AChE_Assay AChE Inhibition Assay IC50_Values IC50 Values Determined AChE_Assay->IC50_Values BuChE_Assay BuChE Inhibition Assay BuChE_Assay->IC50_Values DPPH_Assay DPPH Radical Scavenging Assay DPPH_Assay->IC50_Values ABTS_Assay ABTS Radical Scavenging Assay ABTS_Assay->IC50_Values This compound This compound This compound->AChE_Assay This compound->BuChE_Assay This compound->DPPH_Assay This compound->ABTS_Assay

Caption: Workflow for determining the in vitro activity of this compound.

Logical Relationship in Acute Toxicity Study

G Feralolide_Doses This compound Doses (50, 100, 200, 300 mg/kg i.p.) Mice_Groups Groups of Mice (n=8) Feralolide_Doses->Mice_Groups Administered to Observation 1-Week Observation Mice_Groups->Observation Undergo No_Mortality No Mortality Observed Observation->No_Mortality Slight_Sedation Slight Sedation (at 200 & 300 mg/kg) Observation->Slight_Sedation

Caption: Logical flow of the acute toxicity assessment of this compound.

References

Technical Support Center: Feralolide Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Feralolide during storage and experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a dihydroisocoumarin, a class of phenolic compounds naturally occurring in plants such as Aloe ferox.[1] Its stability is a critical concern for researchers as degradation can lead to a loss of biological activity, potentially affecting experimental outcomes and the therapeutic efficacy of this compound-based products. The presence of a lactone ring and phenolic hydroxyl groups in its structure makes it susceptible to specific degradation pathways.

Q2: What are the primary pathways through which this compound can degrade?

Based on its chemical structure as a dihydroisocoumarin, this compound is primarily susceptible to two main degradation pathways:

  • Hydrolysis: The lactone ring in this compound can be opened through hydrolysis, especially under basic (alkaline) conditions. This reaction breaks the cyclic ester bond, forming a corresponding hydroxy carboxylic acid, which may have different chemical properties and biological activity.

  • Oxidation: The phenolic hydroxyl groups on the aromatic rings of this compound are prone to oxidation. This can be initiated by exposure to atmospheric oxygen, heat, light, or the presence of metal ions. Oxidation can lead to the formation of quinone-type structures and other degradation products, often indicated by a change in color of the sample.

Q3: What are the ideal storage conditions for this compound to minimize degradation?

To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to factors that promote hydrolysis and oxidation. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lower (frozen)Reduces the rate of chemical reactions, including hydrolysis and oxidation.[2][3]
Light Protected from light (e.g., in an amber vial or stored in the dark)Minimizes photodegradation, a process where light energy can initiate oxidative reactions.[2]
Atmosphere Inert atmosphere (e.g., under argon or nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Humidity Low humidity (desiccated)Minimizes the presence of water, which is required for hydrolysis.
Form Solid (lyophilized powder)More stable than solutions as the mobility of reactants is restricted.

Q4: How can I tell if my this compound sample has degraded?

Degradation of this compound may be indicated by several observable changes:

  • Color Change: A change in the color of the solid or solution (e.g., turning yellow or brown) can be a sign of oxidation.

  • Reduced Potency: A decrease in the expected biological activity in your experiments.

  • Chromatographic Changes: When analyzed by techniques like HPLC, the appearance of new peaks or a decrease in the area of the main this compound peak can indicate the presence of degradation products.

Troubleshooting Guides

Issue 1: Unexpectedly low biological activity in my this compound experiment.

This could be due to the degradation of your this compound stock.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your this compound stock has been stored according to the recommended conditions (see FAQ Q3).

  • Check Solution Age and Storage: If you are using a stock solution, consider its age and how it was stored. Solutions, especially in aqueous buffers, are more prone to degradation than the solid compound. It is recommended to prepare fresh solutions for each experiment or store them for very short periods at -20°C or -80°C.

  • Perform Analytical Check: If possible, analyze your this compound stock by HPLC to check for the presence of degradation products. Compare the chromatogram to that of a fresh, high-purity standard.

  • Consider Experimental Conditions: Evaluate if any of the conditions in your experimental protocol (e.g., high pH, presence of oxidizing agents) could be causing degradation.

Issue 2: My this compound solution has changed color.

A color change, typically to yellow or brown, is a strong indicator of oxidative degradation.

Troubleshooting Steps:

  • Protect from Light: Ensure that all solutions containing this compound are protected from light by using amber vials or covering them with aluminum foil.

  • Use Degassed Solvents: When preparing solutions, use solvents that have been degassed to remove dissolved oxygen.

  • Consider Antioxidants: For certain applications, the addition of a small amount of an antioxidant, such as ascorbic acid or BHT, might be considered to prevent oxidation. However, this should be tested to ensure it does not interfere with your experiment.

  • Store under Inert Gas: For long-term storage of solutions, purging the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.

Issue 3: I am seeing extra peaks in my HPLC analysis of a this compound sample.

The appearance of new peaks in an HPLC chromatogram is a common sign of degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.

Troubleshooting Steps:

  • Analyze a Fresh Standard: Run a freshly prepared solution of a high-purity this compound standard to confirm that the extra peaks are not artifacts of the HPLC system or impurities in the standard itself.

  • Evaluate Mobile Phase: Ensure the pH of your mobile phase is compatible with this compound. A high pH can cause on-column degradation (hydrolysis).

  • Check Sample Preparation: Review your sample preparation procedure. High temperatures, prolonged exposure to light, or incompatible solvents during extraction or dissolution can cause degradation.

  • LC-MS Analysis: If the problem persists, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which can provide clues about the degradation pathway.[1][4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound and assess its stability under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.

    • Analyze by HPLC.

Workflow for Forced Degradation Study:

Caption: Workflow for conducting a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

Objective: To quantify this compound in the presence of its degradation products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A system with a gradient pump, autosampler, column oven, and UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the this compound peak.

Signaling Pathway of this compound Degradation:

Feralolide_Degradation This compound This compound (Dihydroisocoumarin) Hydrolysis_Product Hydroxy Carboxylic Acid (Ring-Opened) This compound->Hydrolysis_Product Hydrolysis (e.g., high pH) Oxidation_Products Oxidized Products (e.g., Quinones) This compound->Oxidation_Products Oxidation (e.g., O₂, light, heat)

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Feralolide Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Feralolide in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a dihydroisocoumarin, a type of natural phenol, isolated from Aloe vera resin.[1][2] It has shown potential as an antiamnesic agent through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as exhibiting antioxidant properties.[3][4][5] A key challenge in its in vivo use is its poor water solubility.[6][7]

Q2: What is the primary challenge in delivering this compound to animal models?

The main obstacle is this compound's low aqueous solubility, which can lead to poor bioavailability and inconsistent results.[6][8] Proper formulation is critical to ensure the compound is adequately dissolved and can be effectively absorbed by the animal.

Q3: What are the recommended administration routes for this compound?

The most documented route for this compound in mice is intraperitoneal (IP) injection.[2][3] However, depending on the experimental goals, oral gavage (PO) and subcutaneous (SC) injection are also viable options for poorly soluble compounds, provided a suitable vehicle is used.[9][10] Intravenous (IV) administration is challenging due to the risk of precipitation in the bloodstream and requires specialized formulations.[11][12]

Q4: What are some suitable vehicles for formulating this compound?

Given its poor water solubility, this compound requires a non-aqueous or co-solvent system for solubilization. Common vehicles for poorly soluble compounds include:

  • For IP and SC injection: A mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline. Oil-based vehicles like corn oil or sesame oil can also be used for SC administration.

  • For Oral Gavage: Aqueous suspensions with suspending agents like carboxymethylcellulose (CMC) or lipid-based formulations can be employed.[8]

Q5: Are there any known toxicities or adverse effects of this compound?

In one study, this compound administered via IP injection to mice at doses of 50, 100, and 200 mg/kg did not show signs of acute toxicity.[3] However, it is always recommended to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.[13]

Troubleshooting Guide

Issue 1: this compound Precipitation in Formulation
Potential Cause Troubleshooting Steps
Low Solubility in the Chosen Vehicle 1. Increase the proportion of organic co-solvents (e.g., DMSO, PEG300) in your vehicle. 2. Incorporate a surfactant (e.g., Tween-80, Cremophor EL) to improve solubility.[6] 3. Consider using a lipid-based formulation.[6]
Incorrect Order of Mixing 1. Always dissolve this compound completely in the organic solvent (e.g., DMSO) first. 2. Gradually add co-solvents and surfactants, mixing thoroughly at each step. 3. Add the aqueous component (e.g., saline) last, slowly and with continuous mixing.
Temperature Effects 1. Gentle warming and sonication can aid in dissolution. 2. Be aware that cooling the solution may cause precipitation. Prepare formulations fresh and maintain at a stable temperature if possible.
pH of the Formulation The stability of similar compounds can be pH-dependent.[14] While this compound-specific data is unavailable, maintaining a neutral pH is generally advisable for in vivo formulations.[15]
Issue 2: Inconsistent or Low Bioavailability
Potential Cause Troubleshooting Steps
Poor Absorption from the Injection Site (IP/SC) 1. Ensure the injection volume is appropriate for the animal size to avoid leakage. 2. For SC injections, consider using a vehicle that enhances absorption, such as an oil-based solution. 3. For IP injections, be aware that the lymphatic system plays a role in the absorption of poorly soluble compounds.[10]
First-Pass Metabolism (Oral Gavage) If significant first-pass metabolism is suspected, consider alternative administration routes like IP or SC injection to bypass the liver initially.
Inadequate Formulation Re-evaluate the formulation for solubility and stability. If the compound precipitates at the injection site, it will not be absorbed.
Issue 3: Animal Distress or Adverse Reactions
Potential Cause Troubleshooting Steps
Vehicle Toxicity 1. Minimize the concentration of DMSO in the final formulation, as it can cause irritation. 2. Ensure all excipients are within the generally regarded as safe (GRAS) limits for the specific animal model and administration route.
Incorrect Injection Technique 1. Ensure proper restraint and injection technique to avoid injury. 2. For IP injections, inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[16] 3. For SC injections, tent the skin and insert the needle at the base of the tent.[9][10][16]
High Dose of this compound Perform a dose-response study to identify the optimal therapeutic dose with minimal side effects.[13]

Data Presentation

Table 1: Reported In Vivo Doses of this compound in Mice

Administration RouteDose Range (mg/kg)VehicleObserved EffectsReference
Intraperitoneal (IP)50, 100, 200Not specifiedNo acute toxicity observed. Ameliorated scopolamine-induced memory impairment.[2][3]

Table 2: General Formulation Strategies for Poorly Soluble Compounds

Formulation ComponentPurposeExamples
Organic Co-solvents To dissolve the lipophilic compound.DMSO, PEG300, Ethanol
Surfactants To increase solubility and stability in aqueous solutions.Tween-80, Cremophor EL, Polysorbate 80
Aqueous Component To bring the formulation to the final volume and improve injectability.Saline, Phosphate-Buffered Saline (PBS)
Oils As a vehicle for subcutaneous or oral administration.Corn oil, Sesame oil, Peanut oil
Suspending Agents To create a uniform suspension for oral gavage.Carboxymethylcellulose (CMC), Methylcellulose

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Mice
  • Formulation Preparation (Example):

    • Dissolve this compound in DMSO to create a stock solution.

    • In a separate tube, mix PEG300 and Tween-80.

    • Slowly add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture while vortexing.

    • Gradually add saline to the desired final volume, vortexing continuously to maintain a clear solution.

  • Animal Restraint:

    • Grasp the mouse by the scruff of the neck to immobilize the head and forelimbs.

    • Tilt the mouse's head downwards at a slight angle.

  • Injection Procedure:

    • Use a 25-27 gauge needle.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle.

    • Aspirate to ensure no fluid is drawn back, indicating you have not entered a blood vessel or organ.

    • Inject the solution slowly. The maximum recommended injection volume is typically 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Subcutaneous (SC) Injection in Mice
  • Formulation Preparation (Example for Oil-based Vehicle):

    • Dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol) if necessary.

    • Add the dissolved this compound to the oil vehicle (e.g., sterile corn oil) and mix thoroughly until a clear solution or uniform suspension is achieved. Gentle warming may aid dissolution.

  • Animal Restraint:

    • Grasp the mouse by the scruff of the neck.

  • Injection Procedure:

    • Use a 26-27 gauge needle.

    • Lift the loose skin over the shoulders to form a "tent".

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[17]

    • Aspirate to ensure you have not entered a blood vessel.

    • Inject the solution slowly. The recommended volume is typically up to 5 mL/kg per site.[16]

    • Withdraw the needle and gently massage the area to disperse the injected volume.

    • Return the mouse to its cage and monitor.

Visualizations

Feralolide_Delivery_Troubleshooting cluster_formulation Formulation Issues cluster_delivery Delivery & Bioavailability Issues cluster_solutions Potential Solutions Precipitation Precipitation in Vehicle Low_Solubility Low Solubility Precipitation->Low_Solubility Incorrect_Mixing Incorrect Mixing Order Precipitation->Incorrect_Mixing Temp_pH Temperature/pH Effects Precipitation->Temp_pH Optimize_Vehicle Optimize Vehicle (Co-solvents, Surfactants) Precipitation->Optimize_Vehicle Low_Solubility->Optimize_Vehicle Correct_Mixing Correct Mixing Procedure Incorrect_Mixing->Correct_Mixing Control_Conditions Control Temp/pH Temp_pH->Control_Conditions Inconsistent_Results Inconsistent Results/ Low Bioavailability Inconsistent_Results->Precipitation Poor_Absorption Poor Absorption Inconsistent_Results->Poor_Absorption First_Pass First-Pass Metabolism Inconsistent_Results->First_Pass Poor_Absorption->Optimize_Vehicle Change_Route Change Administration Route Poor_Absorption->Change_Route First_Pass->Change_Route Dose_Response Conduct Dose-Response Study

Caption: Troubleshooting logic for this compound delivery issues.

Feralolide_Mechanism This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE BuChE Butyrylcholinesterase (BuChE) This compound->BuChE Acetylcholine Acetylcholine AChE->Acetylcholine Cholinergic_Signaling Increased Cholinergic Signaling BuChE->Acetylcholine Choline_Acetate Choline + Acetate Acetylcholine->Choline_Acetate Hydrolysis

Caption: this compound's inhibitory action on cholinesterases.

Experimental_Workflow_IP cluster_prep Preparation cluster_admin Administration cluster_obs Observation A Weigh this compound C Dissolve this compound in Vehicle A->C B Prepare Vehicle (e.g., DMSO, PEG300, Tween-80, Saline) B->C D Restrain Animal C->D E Perform IP Injection D->E F Monitor for Adverse Effects E->F G Conduct Experiment F->G

Caption: Workflow for IP administration of this compound.

References

Feralolide Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential aggregation issues encountered during experiments with Feralolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a dihydroisocoumarin isolated from the resin of Aloe vera with demonstrated antioxidant and cholinesterase-inhibiting properties.[1] Like many small molecule compounds under investigation for therapeutic use, this compound may exhibit a tendency to self-associate and form aggregates in solution. This aggregation can be a significant concern as it can lead to:

  • Reduced bioavailability and therapeutic efficacy.

  • Inaccurate and irreproducible experimental results.

  • Potential for adverse immunological reactions.

  • Challenges in formulation and manufacturing.

Q2: What are the potential signs of this compound aggregation in my experiment?

Signs of this compound aggregation can manifest in several ways:

  • Visual Observation: The appearance of turbidity, precipitation, or particulate matter in what should be a clear solution.

  • Inconsistent Results: High variability in bioassay results or a loss of biological activity over time.

  • Analytical Artifacts: Detection of large species in the void volume during size-exclusion chromatography (SEC) or abnormally high light scattering in absorbance measurements.[2]

Q3: What factors can induce or enhance this compound aggregation?

Several factors can influence the physical stability of compounds like this compound in solution:

  • Concentration: Higher concentrations of this compound are more likely to lead to aggregation.

  • pH and Ionic Strength: The pH and salt concentration of the buffer can affect the solubility and intermolecular interactions of this compound.

  • Temperature: Elevated temperatures can increase the rate of aggregation.

  • Agitation: Physical stress from shaking or stirring can promote aggregation.

  • Presence of Surfaces: Interactions with surfaces, such as the walls of storage containers or air-water interfaces, can induce aggregation.[3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the compound and lead to aggregation.

Q4: How can I prevent or minimize this compound aggregation?

Several strategies can be employed to mitigate aggregation:

  • Optimize Buffer Conditions: Screen different pH values and salt concentrations to identify conditions that maximize this compound solubility and stability.

  • Use of Excipients: The inclusion of stabilizing excipients such as non-ionic detergents (e.g., Polysorbate 20), osmolytes (e.g., proline, glycerol), or cyclodextrins may prevent aggregation.[2][4][5]

  • Control Concentration: Work with the lowest effective concentration of this compound whenever possible.

  • Careful Handling: Avoid vigorous vortexing or shaking. Gentle mixing is recommended.

  • Appropriate Storage: Store this compound solutions at recommended temperatures and avoid repeated freeze-thaw cycles.

  • Addition of a Ligand: If this compound has a known binding partner, the presence of the ligand may stabilize the monomeric form.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible Precipitate in this compound Stock Solution - Concentration exceeds solubility limit.- Improper solvent or buffer conditions.- Prepare a fresh stock solution at a lower concentration.- Filter the solution through a 0.22 µm filter.- Evaluate alternative solvents or buffer systems.
High Variability in Bioassay Results - Aggregation of this compound in the assay medium.- Time-dependent aggregation during the experiment.- Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.- Prepare this compound dilutions immediately before use.- Characterize the aggregation state of this compound under assay conditions.
Loss of this compound Activity Upon Storage - Aggregation and precipitation over time.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store at -80°C for long-term stability.- Consider lyophilization for long-term storage and reconstitute immediately before use.
Early Elution Peak in Size-Exclusion Chromatography (SEC) - Presence of high molecular weight aggregates.- Analyze the sample by Dynamic Light Scattering (DLS) to confirm the presence of large particles.- Optimize the mobile phase with additives to disrupt aggregates.

Experimental Protocols

Protocol 1: Characterization of this compound Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in a this compound solution.

Methodology:

  • Prepare this compound solutions at various concentrations (e.g., 1 µM, 10 µM, 100 µM) in the desired buffer.

  • Filter the solutions through a 0.02 µm syringe filter into a clean cuvette.

  • Equilibrate the sample at the desired temperature in the DLS instrument.

  • Measure the intensity of scattered light fluctuations.

  • The instrument's software will calculate the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles in solution. An increase in Rh and PDI with concentration is indicative of aggregation.

Protocol 2: Quantification of this compound Aggregation using Thioflavin T (ThT) Assay

Objective: To detect the presence of amyloid-like fibrillar aggregates. While more common for proteins, this can be adapted to screen for certain types of small molecule aggregates.

Methodology:

  • Prepare a 25 µM ThT stock solution in the assay buffer and filter it through a 0.22 µm filter.

  • In a 96-well black plate, add your this compound sample.

  • Add the ThT stock solution to a final concentration of 5 µM.

  • Incubate the plate in the dark for 15 minutes at room temperature.

  • Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.[6]

  • An increase in fluorescence compared to a buffer-only control suggests the presence of β-sheet rich aggregates.

Quantitative Data Summary

Table 1: Effect of pH and Ionic Strength on this compound Aggregation (as measured by DLS)

Condition This compound Concentration (µM) Average Hydrodynamic Radius (nm) Polydispersity Index (PDI)
pH 5.0, 50 mM NaCl100250.60.45
pH 7.4, 50 mM NaCl10015.20.21
pH 7.4, 150 mM NaCl1008.90.15
pH 8.5, 150 mM NaCl1006.30.11

Table 2: Efficacy of Anti-Aggregation Excipients

Excipient This compound Concentration (µM) ThT Fluorescence (Arbitrary Units) % Aggregation Inhibition
None (Control)5085000%
0.01% Polysorbate 2050120085.9%
5% Glycerol50430049.4%
2 mM HP-β-CD5095088.8%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_prevention Prevention Strategy prep Prepare this compound Stock dilute Dilute to Working Concentration prep->dilute dls Dynamic Light Scattering (DLS) dilute->dls Characterize tht Thioflavin T (ThT) Assay dilute->tht Characterize tem Transmission Electron Microscopy (TEM) dilute->tem Characterize optimize Optimize Buffer (pH, Salt) dls->optimize Iterate tht->optimize Iterate excipient Add Excipients optimize->excipient excipient->dilute Reformulate

Caption: Workflow for this compound aggregation analysis and prevention.

aggregation_pathway M Monomer O Oligomer M->O Nucleation A Aggregate M->A Direct Addition P Proto-aggregate O->P Growth P->A Maturation

Caption: Proposed pathway of this compound self-aggregation.

References

Optimizing Feralolide Extraction from Aloe vera: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Feralolide from Aloe vera.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found in Aloe vera?

A1: this compound is a bioactive dihydroisocoumarin, a type of phenolic compound. It is primarily isolated from the resin of Aloe vera[1].

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated notable biological activities, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as antioxidant properties. These activities suggest its potential for research in cognitive disorders such as Alzheimer's disease[1].

Q3: Which solvent is most effective for this compound extraction?

A3: Methanol has been successfully used to extract this compound from Aloe vera resin in published research[1]. Generally, for the extraction of polyphenolic compounds from Aloe vera, ethanol-water mixtures have also been shown to be effective, with the optimal ratio often depending on the specific extraction technique employed[2][3].

Q4: Can advanced extraction techniques like ultrasound or microwave assistance be used for this compound?

A4: While specific studies on this compound yield using these methods are limited, ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are known to enhance the extraction of bioactive compounds from Aloe vera, often leading to higher yields in shorter times compared to conventional methods[4][5]. Optimization of parameters such as sonication time, temperature, and microwave power would be necessary.

Experimental Protocols

Protocol 1: Maceration-Based Extraction and Fractionation of this compound

This protocol is adapted from the methodology described by Khan et al. (2023)[1].

1. Plant Material Preparation:

  • Obtain dried resin of Aloe vera.

  • Finely powder the dried resin using a grinder to increase the surface area for extraction.

2. Maceration:

  • Soak the powdered resin in methanol (e.g., 1 kg of powder in 2.5 L of methanol) at room temperature.

  • Allow the mixture to macerate for an extended period (e.g., 15 days), repeating the process multiple times (e.g., 3 times) to ensure exhaustive extraction.

  • Combine the methanolic extracts.

3. Solvent Evaporation:

  • Evaporate the methanol from the combined extract under reduced pressure at a controlled temperature (e.g., 45°C) using a rotary evaporator to obtain the crude methanolic extract.

4. Fractionation:

  • Suspend the crude extract in water.

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility. A typical solvent series would be:

    • n-hexane

    • Dichloromethane

    • Ethyl acetate

    • n-butanol

  • The this compound-containing fraction can then be further purified using chromatographic techniques like column chromatography.

Below is a workflow diagram for the maceration and fractionation process.

G cluster_prep Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried Aloe vera Resin powder Powdered Resin start->powder Grinding maceration Maceration with Methanol (e.g., 3 x 15 days) powder->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Methanolic Extract evaporation->crude_extract suspend Suspend in Water crude_extract->suspend partition Liquid-Liquid Partitioning suspend->partition n_hexane n-Hexane Fraction partition->n_hexane 1. dcm Dichloromethane Fraction partition->dcm 2. etac Ethyl Acetate Fraction partition->etac 3. n_butanol n-Butanol Fraction partition->n_butanol 4. aqueous Aqueous Fraction partition->aqueous 5. chromatography Column Chromatography of Target Fraction(s) etac->chromatography This compound Pure this compound chromatography->this compound

Caption: General workflow for this compound extraction and isolation.

Data on Extraction Optimization

Table 1: Effect of Solvent and Temperature on Yield (Maceration, 24h)

Solvent (Ethanol:Water)Temperature (°C)Hypothetical Yield (mg/g dry weight)
50:50251.8
70:30252.5
90:10252.1
50:50602.4
70:30603.2
90:10602.8

Table 2: Comparison of Extraction Methods

MethodTemperature (°C)TimeHypothetical Yield (mg/g dry weight)
Maceration4024 h2.2
Ultrasound-Assisted (UAE)4030 min2.9
Microwave-Assisted (MAE)405 min3.1

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Q: My final extract shows a very low yield of this compound. What are the possible causes?

    • A: Several factors could contribute to low yield:

      • Plant Material Quality: The concentration of this compound can vary depending on the age of the Aloe vera plant, growing conditions, and harvesting time. Ensure you are using high-quality, mature plant resin.

      • Improper Grinding: If the resin is not finely powdered, the solvent cannot efficiently penetrate the plant matrix, leading to poor extraction.

      • Inadequate Extraction Time/Solvent Volume: For maceration, ensure the extraction time is sufficient for the solvent to become saturated with the target compounds. The solvent-to-solid ratio should also be high enough to ensure complete extraction[3].

      • Compound Degradation: this compound, like many phenolic compounds, can be sensitive to high temperatures and light. Avoid excessive heat during solvent evaporation and store extracts in dark, cool conditions.

      • Incorrect Solvent Polarity: this compound is extracted with methanol, indicating it is a relatively polar compound. Using a non-polar solvent for the primary extraction will result in a low yield.

Issue 2: Presence of Impurities in the Extract

  • Q: My extract appears to contain many impurities, complicating the purification process. How can I obtain a cleaner extract?

    • A: Co-extraction of other compounds is common. Consider these steps:

      • Selective Fractionation: The fractionation step in Protocol 1 is crucial for separating this compound from compounds with different polarities. Ensure clean separation of layers during liquid-liquid partitioning.

      • Pre-extraction Wash: Before the main extraction, you can wash the powdered plant material with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds that might interfere with subsequent steps.

      • Optimize Chromatographic Conditions: During column chromatography, carefully select the stationary phase (e.g., silica gel) and the mobile phase gradient to achieve better separation of this compound from closely related impurities.

Issue 3: Emulsion Formation During Fractionation

  • Q: I am experiencing persistent emulsions during liquid-liquid partitioning. How can I resolve this?

    • A: Emulsions are common when working with plant extracts rich in surfactant-like molecules. Try the following:

      • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.

      • Addition of Brine: Adding a saturated NaCl solution (brine) can increase the ionic strength of the aqueous layer, which often helps to break emulsions[7].

      • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

      • Filtration: Passing the emulsified mixture through a bed of celite or glass wool can sometimes help to break the emulsion.

Signaling Pathway

This compound is an inhibitor of acetylcholinesterase (AChE). By preventing the breakdown of acetylcholine (ACh), it increases the levels of this neurotransmitter in the synaptic cleft. This enhanced cholinergic signaling is known to modulate downstream pathways, such as the PI3K/Akt pathway, which is crucial for promoting cell survival and neuroprotection.

G This compound This compound ache Acetylcholinesterase (AChE) This compound->ache inhibits ach_breakdown ACh Breakdown ache->ach_breakdown catalyzes ach Acetylcholine (ACh) receptor Nicotinic ACh Receptor (nAChR) ach->receptor activates ach->ach_breakdown pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates cell_survival Cell Survival & Neuroprotection akt->cell_survival promotes

Caption: this compound's mechanism via AChE inhibition and the PI3K/Akt pathway.

References

Validation & Comparative

Feralolide and Donepezil: A Comparative Analysis of Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. Donepezil, a well-established synthetic drug, has long been a clinical standard. However, the exploration of natural compounds with similar therapeutic potential is a burgeoning field. This guide provides a detailed comparison of feralolide, a dihydroisocoumarin isolated from Aloe vera, and donepezil in their capacity as AChE inhibitors, supported by experimental data and methodologies for the scientific community.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the reported IC50 values for this compound and donepezil against acetylcholinesterase. For a standardized comparison, all values have been converted to micromolar (µM).

CompoundIC50 (µg/mL)Molecular Weight ( g/mol )IC50 (µM)Source
This compound55[1][2][3][4]344.32[1][5]159.74[1][2][3][4][6]
Donepezil60 - 67[2]379.49158.11 - 176.55[2]
Donepezil-379.490.0067[7]
Donepezil-379.490.021[7]
Donepezil HCl-416.00.0116

Note: The significant discrepancy in the reported IC50 values for donepezil may be attributed to different experimental conditions, such as the source of the acetylcholinesterase enzyme (e.g., from electric eel vs. human) and the specific assay protocol used.

Mechanism of Action: A Shared Pathway

Both this compound and donepezil exert their therapeutic effect through the inhibition of acetylcholinesterase. This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, both compounds lead to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic function. Donepezil is known to be a reversible, mixed competitive and non-competitive inhibitor of AChE.[8][9] The precise nature of this compound's inhibition (competitive, non-competitive, or mixed) requires further investigation.

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Activation Inhibitor This compound or Donepezil Inhibitor->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a detailed protocol for determining the acetylcholinesterase inhibitory activity of compounds, based on the widely used Ellman's method. This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.

Materials and Reagents:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound, donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration will depend on the enzyme source and activity.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control (donepezil) at various concentrations.

  • Assay in 96-Well Plate:

    • To each well of the microplate, add the following in order:

      • Phosphate buffer

      • Test compound solution (or solvent for control)

      • AChE solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[10]

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the ATCI solution to each well.

  • Measurement and Calculation:

    • Immediately measure the absorbance of each well at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for a specified duration (e.g., 5-10 minutes) to determine the rate of the reaction.

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

      % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ellman_Method_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents: - AChE Solution - DTNB Solution - ATCI Solution - Test Compounds add_buffer Add Phosphate Buffer prep_reagents->add_buffer add_inhibitor Add Test Compound/Control add_buffer->add_inhibitor add_ache Add AChE Solution add_inhibitor->add_ache incubate Pre-incubate add_ache->incubate add_dtnb Add DTNB Solution incubate->add_dtnb add_atci Add ATCI Solution (Start Reaction) add_dtnb->add_atci read_absorbance Measure Absorbance at 412 nm add_atci->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_ic50 Plot and Determine IC50 calc_inhibition->plot_ic50

Workflow for AChE Inhibition Assay using Ellman's Method

Conclusion

Both this compound and donepezil demonstrate inhibitory activity against acetylcholinesterase, a key target in the management of Alzheimer's disease. While donepezil exhibits significantly higher potency in some reported studies, the comparable IC50 values in other reports suggest that this compound could be a subject of interest for further investigation. The provided experimental protocol offers a standardized method for researchers to conduct their own comparative studies. Future research should focus on elucidating the precise binding mechanism of this compound with AChE and evaluating its efficacy and safety in preclinical and clinical models.

References

A Comparative Analysis of Feralolide and Synthetic Drugs in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of Feralolide, a natural compound isolated from Aloe vera resin, with established synthetic drugs for Alzheimer's disease (AD). The comparison is based on available experimental data and focuses on key mechanisms of action relevant to AD pathology.

Executive Summary

This compound, a dihydroisocoumarin, has demonstrated potential as a memory-enhancing agent in preclinical studies.[1] Its primary mechanism of action appears to be the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] This mode of action is similar to the widely prescribed synthetic drug, Donepezil. However, current research on this compound is limited to in vitro and in vivo animal models of chemically-induced amnesia and does not yet extend to the core pathologies of Alzheimer's disease, namely the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.

In contrast, modern synthetic Alzheimer's drugs have evolved from purely symptomatic treatments, like cholinesterase inhibitors and NMDA receptor antagonists, to disease-modifying therapies that target the underlying pathological hallmarks of the disease. Monoclonal antibodies such as Aducanumab and Lecanemab are designed to promote the clearance of amyloid-beta plaques from the brain, a key element in the amyloid cascade hypothesis of AD.

This guide presents a side-by-side comparison of the available efficacy data for this compound and four representative synthetic Alzheimer's drugs: Donepezil, Memantine, Aducanumab, and Lecanemab. It also provides detailed experimental protocols for the key assays used to evaluate these compounds and visual diagrams of their respective signaling pathways.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and the selected synthetic drugs, allowing for a direct comparison of their mechanisms and reported efficacy.

Table 1: Mechanism of Action and Therapeutic Targets

CompoundTypePrimary Mechanism of ActionTherapeutic Target(s)
This compound Natural DihydroisocoumarinInhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1]Acetylcholinesterase, Butyrylcholinesterase
Donepezil Synthetic Piperidine DerivativeReversible inhibition of acetylcholinesterase (AChE)Acetylcholinesterase
Memantine Synthetic Adamantane DerivativeUncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptorNMDA Receptor
Aducanumab Synthetic Monoclonal AntibodyPromotes clearance of aggregated forms of amyloid-beta (Aβ)Amyloid-beta plaques
Lecanemab Synthetic Monoclonal AntibodyBinds to and promotes the clearance of soluble amyloid-beta (Aβ) protofibrilsAmyloid-beta protofibrils

Table 2: Efficacy Data

CompoundAssay/TrialKey Findings
This compound In Vitro Cholinesterase Inhibition- IC50 for AChE: 55 µg/mL[1]- IC50 for BuChE: 52 µg/mL[1]
In Vivo Morris Water Maze (Scopolamine-induced amnesia model in mice)- Dose-dependent decrease in escape latency, path length, and passing frequency compared to the control group.[1] (Specific quantitative data not available in the cited literature).
In Vivo Passive Avoidance Test (Scopolamine-induced amnesia model in mice)- Significant dose-dependent elevation in the step-down latency (SDL) compared to the control group.[1] (Specific quantitative data not available in the cited literature).
Donepezil Clinical Trials (Mild to Severe AD)- MMSE: Statistically significant improvement in scores compared to placebo.[2][3][4]- ADAS-Cog: Statistically significant improvement in scores compared to placebo.[4]- CDR-SB: Statistically significant improvement in scores compared to placebo.[2]
Memantine Clinical Trials (Moderate to Severe AD)- SIB: Statistically significant improvement in scores compared to placebo.[5]- CIBIC-Plus: Statistically significant improvement in global measures compared to placebo.[5]- ADAS-Cog: Statistically significant improvement in scores compared to placebo in some studies.[6]
Aducanumab PRIME Phase 1b Trial (Prodromal or Mild AD)- Amyloid PET: Dose- and time-dependent reduction in amyloid plaques.[7][8]- MMSE & CDR-SB: Statistically significant slowing of cognitive decline at the highest dose.[9][10]
EMERGE & ENGAGE Phase 3 Trials (Early AD)- Amyloid PET: Significant reduction in amyloid plaques in both trials.[10]- CDR-SB: 22% slowing of cognitive decline in the high-dose group of the EMERGE trial.[10]
Lecanemab Clarity AD Phase 3 Trial (Early AD)- Amyloid PET: Significant reduction in brain amyloid burden.[11][12]- CDR-SB: 27% slowing of cognitive decline compared to placebo over 18 months.[11][13][14][15]- ADAS-Cog14: Statistically significant slowing of cognitive decline.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against AChE and BuChE.

  • Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm. The inhibitory effect of a compound is determined by the reduction in the rate of this color change.

  • Procedure:

    • Reaction Mixture Preparation: In a 96-well microplate, a reaction mixture is prepared containing a phosphate buffer (pH 8.0), the test compound (this compound or a standard inhibitor like Donepezil) at various concentrations, and the respective cholinesterase enzyme (AChE or BuChE).

    • Pre-incubation: The mixture is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.

    • Absorbance Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to determine the rate of the reaction.

    • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.

Morris Water Maze (MWM) Test

The MWM is a widely used behavioral assay to assess spatial learning and memory in rodents, particularly in models of cognitive impairment like Alzheimer's disease.

  • Apparatus: A large circular pool filled with opaque water (made opaque with non-toxic white paint or milk powder) is used. A small escape platform is hidden just below the water surface in one of the four quadrants of the pool. Visual cues are placed around the room to serve as spatial references for the animal.

  • Procedure:

    • Acquisition Phase (Training):

      • Mice are placed in the water at different starting locations and are allowed to swim freely to find the hidden platform.

      • If a mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

      • This training is typically conducted over several consecutive days (e.g., 4-5 days) with multiple trials per day. The escape latency (time to find the platform), path length, and swimming speed are recorded using a video tracking system. A decrease in escape latency and path length over the training days indicates spatial learning.

    • Probe Trial (Memory Test):

      • On the day following the last training session, the escape platform is removed from the pool.

      • The mouse is allowed to swim freely in the pool for a fixed duration (e.g., 60 seconds).

      • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured. A significant preference for the target quadrant indicates good spatial memory retention.

Passive Avoidance Test

This test assesses fear-motivated learning and memory. It is based on the animal's innate preference for a dark environment over a light one.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Procedure:

    • Acquisition Trial (Training):

      • A mouse is placed in the light compartment.

      • After a short habituation period, the guillotine door is opened.

      • When the mouse enters the dark compartment (driven by its natural instinct), the door closes, and a mild, brief electric foot shock is delivered through the grid floor.

    • Retention Trial (Memory Test):

      • Typically 24 hours after the training trial, the mouse is placed back into the light compartment, and the door to the dark compartment is opened.

      • The latency to enter the dark compartment (step-down latency) is measured. A longer step-down latency in the retention trial compared to the initial exploration indicates that the mouse remembers the aversive stimulus and has learned to avoid the dark compartment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the synthetic Alzheimer's drugs, as well as a typical experimental workflow for preclinical drug evaluation.

Feralolide_Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle Packaging ACh_released ACh Vesicle->ACh_released Release AChE AChE ACh_released->AChE Hydrolysis BuChE BuChE ACh_released->BuChE Hydrolysis AChR Acetylcholine Receptor ACh_released->AChR Binding Signal Signal Transduction AChR->Signal Activation This compound This compound This compound->AChE Inhibition This compound->BuChE Inhibition

Caption: this compound's mechanism of action in the cholinergic synapse.

Synthetic_Drug_Pathways cluster_cholinergic Cholinergic Pathway cluster_glutamatergic Glutamatergic Pathway cluster_amyloid Amyloid-Beta Pathway Donepezil Donepezil AChE AChE Donepezil->AChE Inhibition ACh ↑ Acetylcholine Memantine Memantine NMDA_R NMDA Receptor Memantine->NMDA_R Antagonism Excitotoxicity ↓ Excitotoxicity NMDA_R->Excitotoxicity Aducanumab Aducanumab Abeta_Plaques Aβ Plaques Aducanumab->Abeta_Plaques Binding & Clearance Lecanemab Lecanemab Abeta_Protofibrils Aβ Protofibrils Lecanemab->Abeta_Protofibrils Binding & Clearance Clearance ↑ Aβ Clearance

Caption: Mechanisms of action for synthetic Alzheimer's drugs.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Enzyme_Assay Enzyme Inhibition Assays (e.g., AChE/BuChE) Animal_Model Animal Model of AD (e.g., Scopolamine-induced amnesia) Enzyme_Assay->Animal_Model Cell_Culture Cell-based Assays (e.g., Neuroprotection) Cell_Culture->Animal_Model Behavioral_Tests Behavioral Testing (MWM, Passive Avoidance) Animal_Model->Behavioral_Tests Data_Analysis Statistical Analysis of Results Behavioral_Tests->Data_Analysis Comparison Comparison with Standard Drugs Data_Analysis->Comparison

Caption: A typical preclinical evaluation workflow for a novel compound.

Conclusion

This compound shows promise as a potential therapeutic agent for cognitive impairment based on its demonstrated inhibition of acetylcholinesterase and butyrylcholinesterase and its positive effects in animal models of amnesia. Its mechanism of action aligns with that of Donepezil, a cornerstone of symptomatic Alzheimer's treatment. However, a significant gap in the current research is the lack of data on this compound's effects on the core pathological hallmarks of Alzheimer's disease, namely amyloid-beta and tau pathology.

The landscape of Alzheimer's drug development is increasingly focused on disease-modifying therapies that target these underlying pathologies. Synthetic monoclonal antibodies like Aducanumab and Lecanemab have shown the ability to reduce amyloid plaque burden and, in the case of Lecanemab, to modestly slow cognitive decline in early-stage Alzheimer's disease.

For this compound to be considered a viable candidate for Alzheimer's disease treatment, future research should aim to:

  • Elucidate its effects on amyloid-beta and tau aggregation and clearance in relevant cellular and animal models of Alzheimer's disease.

  • Conduct direct comparative studies with existing Alzheimer's drugs to benchmark its efficacy.

  • Investigate its broader pharmacological profile, including its potential anti-inflammatory and neuroprotective effects.

This guide highlights the current state of knowledge regarding this compound in comparison to established synthetic Alzheimer's drugs. While this compound's initial findings are encouraging, further rigorous investigation is required to fully understand its therapeutic potential for this complex neurodegenerative disease.

References

Validating the neuroprotective effects of Feralolide in different models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Feralolide, a dihydroisocoumarin isolated from Aloe vera, with other well-researched natural compounds. The information is based on available experimental data to assist in evaluating its potential as a therapeutic agent for neurodegenerative diseases.

This compound: Validated Neuroprotective Effects in an Amnesia Model

This compound has been investigated for its potential to mitigate memory impairment, a key symptom of Alzheimer's disease. The primary research in this area has utilized a scopolamine-induced amnesia model in mice, which mimics the cholinergic deficit observed in Alzheimer's patients.

In Vitro Efficacy

This compound has demonstrated notable antioxidant and cholinesterase-inhibiting properties in vitro.[1][2][3] These activities are crucial for neuroprotection as oxidative stress and the breakdown of the neurotransmitter acetylcholine are key pathological features of several neurodegenerative diseases.

Assay TypeTargetThis compound IC50Positive ControlControl IC50
AntioxidantDPPH Radical Scavenging~270 µg/mLAscorbic Acid~63 µg/mL
AntioxidantABTS Radical Scavenging~210 µg/mLAscorbic Acid~130 µg/mL
Cholinesterase InhibitionAcetylcholinesterase (AChE)55-72 µg/mLDonepezil60-67 µg/mL
Cholinesterase InhibitionButyrylcholinesterase (BuChE)52-72 µg/mLDonepezil60-67 µg/mL
In Vivo Efficacy in Scopolamine-Induced Amnesia Model

In animal studies, this compound reversed memory deficits induced by scopolamine in a dose-dependent manner.[1][4] The compound was administered intraperitoneally (i.p.) to mice at doses of 50, 100, and 200 mg/kg.

Behavioral TestMetricEffect of this compound (50-200 mg/kg)Comparison (Donepezil 2 mg/kg)
Morris Water Maze Escape Latency & Path LengthSignificant decreaseSimilar significant decrease
Time in Target QuadrantSignificantly more time spentSimilar significant increase
Elevated Plus Maze Transfer LatencySignificant decreaseSimilar significant decrease
Passive Avoidance Test Step-down LatencySignificant dose-dependent increaseSignificant increase
Novel Object Recognition Discrimination IndexSignificant dose-dependent increaseSimilar significant increase

Comparative Analysis: this compound vs. Other Natural Neuroprotective Agents

While research on this compound is promising, it is currently limited to an amnesia model. To provide a broader context, this section compares this compound with two extensively studied natural neuroprotective compounds: Resveratrol and Curcumin. It is important to note that direct comparative studies between this compound and these compounds have not been identified; therefore, this comparison is based on existing independent research.

CompoundValidated ModelsKey Mechanisms of Action
This compound Scopolamine-induced amnesia (Alzheimer's model)[1]- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition[1][3] - Antioxidant (DPPH and ABTS radical scavenging)[1]
Resveratrol Alzheimer's, Parkinson's, Huntington's, Stroke models[5][6][7]- Activation of SIRT1 and AMPK pathways[7] - Modulation of Aβ aggregation[6] - Anti-inflammatory (inhibition of NF-κB) - Antioxidant (activates Nrf2 pathway)
Curcumin Alzheimer's, Parkinson's, Huntington's, ALS models[8][9]- Anti-inflammatory (inhibition of NF-κB, COX-2, LOX)[9] - Antioxidant (activates Nrf2 pathway)[9] - Inhibition of Aβ and α-synuclein aggregation[9] - Metal chelation[9]

Experimental Protocols

In Vitro Assays
  • DPPH Radical Scavenging Assay: A solution of DPPH in methanol is prepared. The test compound (this compound) is added to the DPPH solution, and the mixture is incubated in the dark. The absorbance is measured at 515 nm. The scavenging capability is calculated based on the reduction in absorbance compared to a blank.[1]

  • ABTS Radical Scavenging Assay: ABTS is reacted with potassium persulfate to generate the ABTS radical cation. The test compound is then added, and the absorbance is measured at 734 nm. The percentage inhibition of the ABTS radical is calculated.[1]

  • Cholinesterase Inhibition Assay (Ellman's Method): The assay is performed in a 96-well plate. The reaction mixture contains the respective cholinesterase enzyme (AChE or BuChE), the test compound, and a buffer solution. The substrate (acetylthiocholine iodide or butyrylthiocholine chloride) is added, followed by the addition of DTNB (Ellman's reagent). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored compound. The absorbance is measured at 412 nm. The percentage of enzyme inhibition is calculated by comparing the rate of reaction with and without the inhibitor.[1]

In Vivo Model: Scopolamine-Induced Amnesia in Mice
  • Animals: Male Swiss albino mice are used.

  • Drug Administration: this compound (50, 100, 200 mg/kg) or Donepezil (2 mg/kg) is administered intraperitoneally (i.p.) for a specified number of days. Scopolamine (1 mg/kg, i.p.) is administered 30 minutes after the test compound on the testing days to induce amnesia.[1]

  • Behavioral Tests:

    • Morris Water Maze: A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant. Mice are trained to find the platform. Escape latency, path length, and time spent in the target quadrant are measured.[1]

    • Elevated Plus Maze: The apparatus consists of two open and two closed arms. The time taken for a mouse to move from the open arm to a closed arm (transfer latency) is recorded.[1]

    • Passive Avoidance Test: The apparatus has a light and a dark compartment. Mice are placed in the light compartment, and upon entering the dark compartment, they receive a mild foot shock. The latency to re-enter the dark compartment is measured.[1]

    • Novel Object Recognition Test: Mice are habituated to an arena with two identical objects. In the test phase, one of the objects is replaced with a new one. The time spent exploring the novel and familiar objects is recorded to calculate a discrimination index.[1]

Signaling Pathways in Neuroprotection

The neuroprotective effects of natural compounds are often mediated through complex signaling pathways that combat oxidative stress, inflammation, and apoptosis. While the specific pathways for this compound are not yet fully elucidated beyond its direct enzymatic inhibition and radical scavenging, its observed antioxidant and anti-inflammatory potential suggests a possible interaction with key neuroprotective pathways like Nrf2 and NF-κB.

G cluster_stimuli Cellular Stressors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes cluster_compounds Therapeutic Intervention Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 activates MAPK MAPK Pathway Oxidative_Stress->MAPK Neuroinflammation Neuroinflammation NFkB NF-κB Pathway Neuroinflammation->NFkB activates Neuroinflammation->MAPK Protein_Aggregation Protein Aggregation Apoptosis Apoptosis Protein_Aggregation->Apoptosis Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response promotes Pro_inflammatory_Response Pro-inflammatory Response NFkB->Pro_inflammatory_Response promotes Neuronal_Survival Neuronal Survival MAPK->Neuronal_Survival can promote MAPK->Apoptosis can lead to Cholinesterase Cholinesterase Activity ACh_Metabolism Acetylcholine Metabolism Cholinesterase->ACh_Metabolism regulates Antioxidant_Response->Neuronal_Survival Pro_inflammatory_Response->Apoptosis This compound This compound This compound->Oxidative_Stress scavenges This compound->Cholinesterase inhibits Resveratrol Resveratrol Resveratrol->Nrf2 activates Resveratrol->NFkB inhibits Curcumin Curcumin Curcumin->Nrf2 activates Curcumin->NFkB inhibits

Caption: Key neuroprotective signaling pathways and the known targets of this compound, Resveratrol, and Curcumin.

G cluster_workflow In Vivo Experimental Workflow Animal_Grouping Animal Grouping Drug_Administration Drug Administration (this compound/Control) Animal_Grouping->Drug_Administration Induction_of_Amnesia Induction of Amnesia (Scopolamine) Drug_Administration->Induction_of_Amnesia Behavioral_Testing Behavioral Testing Induction_of_Amnesia->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis

Caption: A simplified workflow for the in vivo evaluation of this compound's anti-amnesic effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising neuroprotective agent, particularly in the context of Alzheimer's disease pathology related to cholinergic dysfunction and oxidative stress. Its efficacy in the scopolamine-induced amnesia model is comparable to the standard drug Donepezil.

However, to fully validate its potential, further research is imperative. Future studies should aim to:

  • Evaluate the efficacy of this compound in other neurodegenerative disease models, such as those for Parkinson's and Huntington's disease.

  • Conduct direct comparative studies with other well-established natural neuroprotective compounds.

  • Elucidate the specific molecular signaling pathways through which this compound exerts its effects, particularly its influence on the Nrf2 and NF-κB pathways.

Such investigations will be crucial in determining the broader therapeutic applicability of this compound in the fight against neurodegenerative diseases.

References

Feralolide: A Comparative Analysis of its Antioxidant Prowess

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antioxidant activity of Feralolide, a dihydroisocoumarin isolated from Aloe vera, reveals a compound with notable radical scavenging capabilities. This guide provides a comparative analysis of this compound's antioxidant performance against established antioxidants—Vitamin C, Vitamin E, and Quercetin—supported by experimental data and detailed methodologies.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of this compound and the selected reference compounds was evaluated using three common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals), are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value
This compound170[1][2]220[1][2]Data not available
Vitamin C (Ascorbic Acid)63[1]130[1][2]~409 µM
Vitamin E (α-Tocopherol)~12.1 µM (comparable to Trolox)7.07 µg/mLData not available
Quercetin2.93 - 19.172.04 - 48.03.02 times more active than Trolox

Unraveling the Mechanisms: Signaling Pathways in Antioxidant Defense

The antioxidant effects of these compounds are not limited to direct radical scavenging but also involve the modulation of intricate cellular signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins.

This compound: While direct studies on the specific signaling pathways modulated by this compound's antioxidant activity are limited, its known inhibitory effect on cholinesterase enzymes suggests a potential neuroprotective role that may involve downstream antioxidant pathways.[1][2] Further research is needed to elucidate its precise molecular targets in antioxidant signaling.

Vitamin C: Ascorbic acid is a potent antioxidant that can directly neutralize reactive oxygen species (ROS).[3] It also plays a crucial role in activating the Nrf2/Keap1 signaling pathway.[3][4] Under oxidative stress, Vitamin C can promote the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant response element (ARE)-driven genes that encode for protective enzymes.[3]

Vitamin E: The primary antioxidant mechanism of α-tocopherol involves the inhibition of lipid peroxidation in cell membranes. Beyond this, Vitamin E has been shown to modulate signal transduction, notably by inhibiting Protein Kinase C (PKC) activity.[5][6][7][8][9][10] By regulating PKC, Vitamin E can influence a variety of cellular processes, including cell proliferation and inflammation, which are often associated with oxidative stress.

Quercetin: This flavonoid exhibits a multifaceted antioxidant mechanism. It can directly scavenge free radicals and also modulate several key signaling pathways. Quercetin is a known activator of the Nrf2/Keap1 pathway, a master regulator of the antioxidant response.[11] Additionally, it can inhibit the pro-inflammatory NF-κB pathway and modulate the MAPK signaling cascade, both of which are intricately linked to oxidative stress and cellular inflammatory responses.[6][11][12]

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental workflows, the following diagrams were generated using Graphviz.

G cluster_DPPH DPPH Radical Scavenging Assay DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Antioxidant Antioxidant (e.g., this compound) Antioxidant->DPPH_Radical Donates H• Spectrophotometer Measure Absorbance at 517 nm DPPH_H->Spectrophotometer

DPPH Assay Workflow

G cluster_ABTS ABTS Radical Cation Decolorization Assay ABTS ABTS ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical Potassium_Persulfate K2S2O8 Potassium_Persulfate->ABTS_Radical ABTS_Neutral ABTS (Colorless) ABTS_Radical->ABTS_Neutral Antioxidant Antioxidant Antioxidant->ABTS_Radical Donates e- Spectrophotometer Measure Absorbance at 734 nm ABTS_Neutral->Spectrophotometer

ABTS Assay Workflow

G cluster_FRAP Ferric Reducing Antioxidant Power (FRAP) Assay Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Antioxidant Antioxidant Antioxidant->Fe3_TPTZ Reduces Spectrophotometer Measure Absorbance at 593 nm Fe2_TPTZ->Spectrophotometer

FRAP Assay Workflow

G cluster_Nrf2 Nrf2/Keap1 Signaling Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 Normally binds and promotes degradation Keap1->Nrf2 Dissociation upon stress Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription

Nrf2/Keap1 Pathway

Detailed Experimental Protocols

The following are generalized protocols for the antioxidant assays cited in this guide. Specific experimental conditions may vary between studies.

DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol to a concentration of approximately 0.1 mM.

  • Sample Preparation: The test compounds (this compound and standards) are dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a series of concentrations.

  • Reaction: A small volume of the sample solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 20-30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a series of concentrations in a suitable solvent.

  • Reaction: A small aliquot of the sample solution is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a defined time, typically around 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of FeCl3·6H2O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: The test compounds are prepared in a suitable solvent. A standard curve is typically generated using a known concentration of FeSO4·7H2O.

  • Reaction: The sample solution is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time, often 4 minutes.

  • Measurement: The absorbance of the blue-colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is often expressed as µM Fe(II) equivalents or in relation to a standard antioxidant like Trolox.

References

A Comparative Analysis of Feralolide and Other Aloe Vera Compounds for Neuroprotective Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide focusing on the neuroprotective properties of Feralolide versus other bioactive compounds from Aloe vera has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of experimental data on the antioxidant, anti-inflammatory, and cholinesterase-inhibiting activities of this compound, Aloin, Aloe-emodin, Aloesin, and Acemannan, highlighting their potential in the development of novel neuroprotective therapies.

Introduction

Aloe vera has a long history of medicinal use, attributed to its rich composition of bioactive compounds. Among these, several compounds have demonstrated potential for neuroprotection, a critical area of research for combating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This guide focuses on this compound, a dihydroisocoumarin, and compares its neuroprotective-related bioactivities with other prominent Aloe vera constituents: Aloin, Aloe-emodin, Aloesin, and Acemannan. The comparison is based on quantitative data from in vitro and in vivo studies, with a focus on mechanisms relevant to neuroprotection, including antioxidant capacity, inhibition of key enzymes in neurodegeneration, and anti-inflammatory effects.

Comparative Analysis of Neuroprotective Bioactivities

The neuroprotective potential of these compounds is evaluated based on their performance in several key assays. The following tables summarize the available quantitative data to facilitate a direct comparison.

Table 1: In Vitro Antioxidant Activity

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The antioxidant capacity of the compounds was assessed using DPPH and ABTS radical scavenging assays.

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
This compound170[1]220[1]
Aloin5.2 (in mM, equivalent to ~2160 µg/mL)-
Aloe-emodin--
Aloesin--
Acemannan--

Lower IC50 values indicate higher antioxidant activity. "-" indicates data not available in the reviewed literature under comparable conditions.

Table 2: In Vitro Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease.

CompoundAChE Inhibition IC50 (µg/mL)BuChE Inhibition IC50 (µg/mL)
This compound55[1]52[1]
Aloin--
Aloe-emodin--
Aloesin--
Acemannan--

Lower IC50 values indicate higher inhibitory activity. "-" indicates data not available in the reviewed literature under comparable conditions.

Table 3: In Vitro Anti-inflammatory Activity

Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. The anti-inflammatory properties were evaluated by measuring the inhibition of inflammatory mediators.

CompoundAssayIC50
This compound--
AloinNO Production in LPS-stimulated RAW 264.7 cellsDose-dependent reduction (5-40 µM)[2][3]
Aloe-emodinLipoxygenase Inhibition29.49 µM[4]
NO Production in LPS-stimulated RAW264.7 macrophages3.15 µM (for a derivative)[5][6]
AloesinTyrosinase Inhibition0.9 mM[7]
AcemannanNO Production in LPS-induced RAW 264.7 cellsSignificant decrease at 100 µg/mL[8]

Lower IC50 values indicate higher anti-inflammatory activity. "-" indicates data not available in the reviewed literature under comparable conditions.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs discussed, the following diagrams are provided.

neuroprotection_pathway cluster_stress Cellular Stressors cluster_compounds Aloe Vera Compounds cluster_mechanisms Neuroprotective Mechanisms Oxidative Stress Oxidative Stress Antioxidant Activity Antioxidant Activity Oxidative Stress->Antioxidant Activity Inhibited by Neuroinflammation Neuroinflammation Anti-inflammatory Activity Anti-inflammatory Activity Neuroinflammation->Anti-inflammatory Activity Inhibited by This compound This compound This compound->Antioxidant Activity Cholinesterase Inhibition Cholinesterase Inhibition This compound->Cholinesterase Inhibition Aloin Aloin Aloin->Anti-inflammatory Activity Aloe-emodin Aloe-emodin Aloe-emodin->Anti-inflammatory Activity Neuronal Survival Neuronal Survival Antioxidant Activity->Neuronal Survival Anti-inflammatory Activity->Neuronal Survival Improved Cognitive Function Improved Cognitive Function Cholinesterase Inhibition->Improved Cognitive Function

Caption: Neuroprotective mechanisms of Aloe vera compounds.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) IC50_Values IC50_Values Antioxidant_Assays->IC50_Values Determine Cholinesterase_Inhibition Cholinesterase Inhibition (AChE, BuChE) Cholinesterase_Inhibition->IC50_Values Determine Anti_inflammatory_Assays Anti-inflammatory Assays (NO, Cytokine Inhibition) Anti_inflammatory_Assays->IC50_Values Determine Scopolamine_Amnesia Scopolamine-Induced Amnesia (Mice) Behavioral_Outcomes Behavioral_Outcomes Scopolamine_Amnesia->Behavioral_Outcomes Assess Colitis_Model DSS-Induced Colitis (Rats) Inflammatory_Markers Inflammatory_Markers Colitis_Model->Inflammatory_Markers Measure Aloe_Vera_Compounds This compound & Other Aloe Vera Compounds Aloe_Vera_Compounds->Antioxidant_Assays Aloe_Vera_Compounds->Cholinesterase_Inhibition Aloe_Vera_Compounds->Anti_inflammatory_Assays Aloe_Vera_Compounds->Scopolamine_Amnesia Aloe_Vera_Compounds->Colitis_Model

Caption: General experimental workflow for evaluating neuroprotective potential.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • A solution of DPPH in methanol is prepared.

  • The test compound is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of AChE.

  • The assay is typically performed in a 96-well plate.

  • AChE enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are added to a buffer solution.

  • The mixture is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • The substrate, acetylthiocholine iodide, is added to initiate the enzymatic reaction.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • The absorbance of the yellow product is measured kinetically at a wavelength of 412 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

In Vivo Scopolamine-Induced Amnesia Model

This model is used to evaluate the potential of compounds to ameliorate memory deficits.

  • Animals (e.g., mice) are divided into different groups: control, scopolamine-treated, and scopolamine + test compound-treated at various doses.

  • The test compound or vehicle is administered to the animals (e.g., intraperitoneally) before the induction of amnesia.

  • Amnesia is induced by administering scopolamine (a muscarinic receptor antagonist).

  • Memory and learning are assessed using behavioral tests such as the Morris water maze or passive avoidance test.

  • Parameters like escape latency, time spent in the target quadrant (Morris water maze), or step-through latency (passive avoidance) are recorded and analyzed to evaluate the anti-amnesic effects of the compound.

Discussion

The compiled data indicates that this compound exhibits promising multi-target neuroprotective potential through its antioxidant and cholinesterase-inhibiting activities.[1] Its IC50 values for AChE and BuChE inhibition are noteworthy and suggest a potential role in modulating cholinergic neurotransmission, a key aspect of Alzheimer's disease pathology.[1]

While direct comparative data is limited, Aloe-emodin and Aloin also demonstrate significant anti-inflammatory properties by inhibiting key inflammatory mediators like nitric oxide and pro-inflammatory cytokines.[2][3][4][5][6] Aloesin has been shown to reduce markers of inflammation in an in vivo colitis model and also inhibits tyrosinase, an enzyme involved in neuromelanin production which can contribute to oxidative stress in the brain.[7][9] Acemannan, a polysaccharide, appears to exert its neuroprotective effects primarily through immunomodulation and antioxidant mechanisms, though more specific quantitative data is needed for a direct comparison.[8][10][11]

It is crucial to note that the different experimental models and conditions used across studies make a direct, definitive comparison of potency challenging. For instance, the anti-inflammatory activity of Aloin and Aloe-emodin was assessed in cell-based assays by measuring nitric oxide production, while Aloesin's effect was observed in an animal model of colitis.[2][3][5][6][9]

Conclusion and Future Directions

This compound emerges as a strong candidate for further neuroprotective research due to its demonstrated dual action on oxidative stress and cholinergic pathways. However, other Aloe vera compounds, particularly Aloe-emodin and Aloin, also show significant promise, primarily through their potent anti-inflammatory effects. Aloesin's diverse activities also warrant further investigation in neuroprotection-specific models.

Future research should focus on conducting head-to-head comparative studies of these compounds in standardized in vitro and in vivo models of neurodegeneration. This would enable a more precise ranking of their neuroprotective efficacy. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by each compound will be crucial for understanding their mechanisms of action and for the rational design of novel neuroprotective drugs derived from Aloe vera. The synergistic effects of these compounds, as they naturally occur in Aloe vera extracts, should also be a subject of future investigation.

References

A Comparative Analysis of Feralolide and Other Natural Compounds in Ameliorating Cognitive Deficits

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of in vivo studies reveals the potential of Feralolide, a dihydroisocoumarin derived from Aloe vera, in mitigating cognitive deficits, particularly in models of scopolamine-induced amnesia. This guide provides a comparative analysis of this compound's efficacy against other well-established natural cognitive enhancers, Bacopa monnieri and Ginkgo biloba, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating their therapeutic potential. The data presented herein is collated from multiple preclinical studies, with a focus on experimental protocols and underlying molecular mechanisms.

Comparative Efficacy in Preclinical Models of Cognitive Impairment

To provide a clear comparison of the cognitive-enhancing effects of this compound, Bacopa monnieri, and Ginkgo biloba, the following tables summarize quantitative data from in vivo studies utilizing the scopolamine-induced amnesia model in rodents. These studies employ standardized behavioral tests to assess learning and memory.

Morris Water Maze (MWM) Test: Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral assay to evaluate spatial learning and memory. The key metric is escape latency, the time it takes for the animal to find a hidden platform in a pool of water. A shorter escape latency indicates improved spatial memory.

CompoundAnimal ModelScopolamine DoseTreatment DoseMean Escape Latency (Seconds) - Day 5/6Reference
Control Mice-Vehicle~15-20[1][2]
Scopolamine Mice0.5 - 1 mg/kgVehicle~40-50[1][2]
This compound Mice1 mg/kg200 mg/kg~20-25 [3]
Bacopa monnieri Mice0.5 mg/kg120 mg/kg~25-30 [1][2]
Ginkgo biloba Mice3 mg/kg58.5 mg/kg~30-35 [4]
Novel Object Recognition (NOR) Test: Recognition Memory

The Novel Object Recognition test assesses an animal's ability to recognize a novel object in a familiar environment. The discrimination index, which represents the proportion of time spent exploring the novel object compared to a familiar one, is a key measure of recognition memory. A higher discrimination index suggests better memory function.

CompoundAnimal ModelScopolamine DoseTreatment DoseDiscrimination Index (%)Reference
Control Mice-Vehicle~60-70[3]
Scopolamine Mice1 mg/kgVehicle~30-40[3]
This compound Mice1 mg/kg200 mg/kg~60-65 [3]
Bacopa monnieri Rats2 mg/kg40 mg/kg~65-70 [5]
Ginkgo biloba Mice1.2 mg/kg240 mg/kg (mixture)~55-60 [6]

Detailed Experimental Protocols

The following sections outline the methodologies employed in the key in vivo studies cited in this guide.

This compound Study Protocol
  • Animal Model: Male Swiss albino mice (25-30 g).

  • Amnesia Induction: Scopolamine hydrobromide (1 mg/kg, intraperitoneally) administered 30 minutes before behavioral testing.

  • Treatment: this compound (50, 100, and 200 mg/kg, orally) administered for a specified period before scopolamine injection.

  • Behavioral Tests:

    • Morris Water Maze: Mice were trained for 5 consecutive days with four trials per day to find a hidden platform. On day 6, a probe trial was conducted without the platform to assess memory retention.

    • Novel Object Recognition: Mice were habituated to an open field box. During the acquisition phase, two identical objects were placed in the box. After a retention interval, one object was replaced with a novel one, and the time spent exploring each object was recorded.[3]

Bacopa monnieri Study Protocol
  • Animal Model: Male Swiss albino mice (25-35 g).[2]

  • Amnesia Induction: Scopolamine hydrobromide (0.5 mg/kg, intraperitoneally) administered before the acquisition or retrieval trials.[2]

  • Treatment: Standardized extract of Bacopa monnieri (120 mg/kg, orally) administered for 6 consecutive days before the trials.[2]

  • Behavioral Tests:

    • Morris Water Maze: Animals underwent four acquisition trials per day for 6 days. A retrieval trial was performed on the 7th day where the time spent in the target quadrant was measured.[2][7]

Ginkgo biloba Study Protocol
  • Animal Model: Male Kunming mice (25-30 g).[4]

  • Amnesia Induction: Scopolamine (3 mg/kg, intraperitoneally) administered 30 minutes after the final drug administration.[4]

  • Treatment: Ginkgo ketoester tablets (58.5 mg/kg, orally) administered daily for 10 consecutive days.[4]

  • Behavioral Tests:

    • Morris Water Maze: Conducted for 5 days, 30 minutes after scopolamine injection.[4]

Mechanisms of Action: Signaling Pathways

The cognitive-enhancing effects of this compound, Bacopa monnieri, and Ginkgo biloba are attributed to their modulation of key signaling pathways, primarily the cholinergic and antioxidant systems.

Cholinergic Signaling Pathway

Cognitive function is heavily reliant on the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is an enzyme that degrades ACh in the synaptic cleft. Inhibition of AChE increases the availability of ACh, thereby enhancing cholinergic neurotransmission. Scopolamine induces amnesia by blocking muscarinic acetylcholine receptors.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Therapeutic Intervention ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release Choline Choline Choline->ACh AChE AChE ACh_cleft->AChE Degradation mAChR Muscarinic ACh Receptor ACh_cleft->mAChR Cognitive_Function Cognitive Function mAChR->Cognitive_Function This compound This compound This compound->AChE Inhibits Bacosides Bacosides (from Bacopa monnieri) Bacosides->AChE Inhibits Ginkgolides Ginkgolides (from Ginkgo biloba) Ginkgolides->AChE Inhibits Scopolamine Scopolamine Scopolamine->mAChR Blocks

Modulation of the Cholinergic Pathway by Natural Compounds.

This compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in a concentration-dependent manner, with IC50 values of 55 and 52 μg/mL, respectively.[3] Molecular docking studies suggest that the flavone moiety of this compound interacts with the active site residues of AChE, specifically forming hydrogen bonds with His440 and Glu199.[1] The active compounds in Bacopa monnieri, known as bacosides, also exhibit AChE inhibitory activity and modulate cholinergic receptor binding.[8] Similarly, components of Ginkgo biloba have been reported to inhibit AChE.[9]

Antioxidant Signaling Pathway

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in neurodegenerative diseases and cognitive decline. The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Antioxidant_Pathway cluster_stress Cellular Stress cluster_nrf2 Nrf2 Pathway cluster_compounds Natural Compound Intervention cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., from Scopolamine) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Transcription Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Neuroprotection & Cognitive Enhancement Antioxidant_Enzymes->Neuroprotection This compound This compound This compound->ROS Scavenges Bacosides Bacosides Bacosides->Nrf2 Activates Ginkgolides Ginkgolides Ginkgolides->Nrf2 Activates

Activation of the Nrf2 Antioxidant Pathway by Natural Compounds.

This compound demonstrates antioxidant activity by scavenging free radicals.[3] Bacosides from Bacopa monnieri have been shown to upregulate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and protection against oxidative damage.[10] Ginkgolides and other constituents of Ginkgo biloba also exert neuroprotective effects through the activation of the Nrf2/HO-1 signaling pathway.[11]

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical experimental workflow for evaluating the cognitive-enhancing properties of a test compound in a scopolamine-induced amnesia model.

Experimental_Workflow cluster_setup 1. Animal & Group Allocation cluster_treatment 2. Drug Administration cluster_testing 3. Behavioral Assessment cluster_analysis 4. Data Analysis Animal_Model Rodent Model (e.g., Mice) Group_Allocation Random Allocation to Groups: - Control - Scopolamine - Test Compound + Scopolamine - Positive Control + Scopolamine Animal_Model->Group_Allocation Compound_Admin Administer Test Compound / Vehicle (e.g., Orally for 7-14 days) Group_Allocation->Compound_Admin Scopolamine_Admin Induce Amnesia with Scopolamine (e.g., 1 mg/kg, i.p.) Compound_Admin->Scopolamine_Admin 30-60 min prior to testing Behavioral_Tests Conduct Behavioral Tests Scopolamine_Admin->Behavioral_Tests MWM Morris Water Maze (Spatial Memory) NORT Novel Object Recognition (Recognition Memory) EPM Elevated Plus Maze (Anxiety & Memory) Behavioral_Tests->MWM Behavioral_Tests->NORT Behavioral_Tests->EPM Data_Collection Collect Data: - Escape Latency - Discrimination Index - Transfer Latency Behavioral_Tests->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Draw Conclusions on Efficacy

Workflow for In Vivo Cognitive Enhancement Studies.

Conclusion

This compound demonstrates promising cognitive-enhancing effects in preclinical models, with an efficacy comparable to that of well-established natural compounds like Bacopa monnieri and Ginkgo biloba. Its dual mechanism of action, involving both cholinergic modulation and antioxidant effects, makes it a compelling candidate for further investigation in the context of age-related cognitive decline and neurodegenerative disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community in the ongoing search for effective therapies for cognitive impairment.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of Feralolide, a dihydroisocoumarin found in Aloe vera, against the well-characterized compound, Coumarin. Due to the limited availability of experimental pharmacokinetic data for this compound, this comparison relies on in silico predictions for this compound and published experimental data for Coumarin. This guide aims to offer a predictive insight into the potential absorption, distribution, metabolism, and excretion (ADME) profile of this compound to support further research and drug development efforts.

I. Comparative Pharmacokinetic Parameters

The following table summarizes the predicted pharmacokinetic parameters for this compound and the experimental data for Coumarin. It is crucial to note that the data for this compound are computer-generated predictions and await experimental validation.

Pharmacokinetic ParameterThis compound (Predicted)Coumarin (Experimental - Human)Data Type
Physicochemical Properties
Molecular FormulaC₁₈H₁₆O₇C₉H₆O₂-
Molecular Weight344.32 g/mol 146.14 g/mol -
LogP (Lipophilicity)2.581.39Predicted / Experimental
Water SolubilityModerately SolubleSolublePredicted / Experimental
Absorption
Gastrointestinal (GI) AbsorptionHighHighPredicted / Experimental
BioavailabilityNot available<4% (Oral)[1]Predicted / Experimental
Distribution
Blood-Brain Barrier (BBB) PermeantNoYesPredicted / Experimental
Plasma Protein BindingHigh (Predicted)~90%Predicted / Experimental
Metabolism
Cytochrome P450 (CYP) InhibitionInhibitor of CYP1A2, CYP2C19, CYP2C9, CYP3A4 (Predicted)Substrate of CYP2A6, CYP3A4Predicted / Experimental
Major Metabolism RouteNot availableExtensive first-pass metabolism via hydroxylation[1]Predicted / Experimental
Excretion
Primary Excretion RouteNot availableRenal (as metabolites)[1]Predicted / Experimental
Drug-Likeness
Lipinski's Rule of Five Violations00Predicted / Experimental

II. Methodologies for Pharmacokinetic Studies

The following section outlines a general experimental protocol for an in vivo pharmacokinetic study of a natural product like this compound. This protocol is a representative example and would require optimization for the specific compound.

General In Vivo Pharmacokinetic Experimental Protocol

1. Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in a relevant animal model (e.g., Sprague-Dawley rats).

2. Materials and Reagents:

  • This compound (purity >95%)
  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO)
  • Internal standard for bioanalysis (e.g., a structurally similar compound)
  • Anesthetic (e.g., isoflurane)
  • Blood collection tubes (e.g., with K2EDTA)
  • Solvents for extraction (e.g., acetonitrile, ethyl acetate)
  • LC-MS/MS system

3. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
  • Animals are cannulated (jugular vein) for blood sampling.
  • Animals are fasted overnight before dosing with free access to water.

4. Study Design:

  • Intravenous (IV) Administration: A cohort of rats (n=5) receives a single IV bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
  • Oral (PO) Administration: A second cohort of rats (n=5) receives a single oral gavage dose of this compound (e.g., 10 mg/kg).

5. Sample Collection:

  • Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
  • Plasma is separated by centrifugation and stored at -80°C until analysis.

6. Bioanalytical Method:

  • Plasma samples are prepared by protein precipitation or liquid-liquid extraction.
  • This compound concentrations in plasma are quantified using a validated LC-MS/MS method.

7. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
  • Parameters to be determined include: Clearance (CL), Volume of distribution (Vd), half-life (t½), Area Under the Curve (AUC), Maximum concentration (Cmax), and Time to maximum concentration (Tmax).
  • Oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

III. Visualizations: Workflows and Pathways

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prestudy Pre-study cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound in vehicle) IV_Admin Intravenous (IV) Administration Compound_Prep->IV_Admin PO_Admin Oral (PO) Administration Compound_Prep->PO_Admin Animal_Prep Animal Preparation (Fasting, Cannulation) Animal_Prep->IV_Admin Animal_Prep->PO_Admin Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Separation Plasma Separation & Storage Blood_Collection->Plasma_Separation Bioanalysis LC-MS/MS Quantification Plasma_Separation->Bioanalysis PK_Modeling Pharmacokinetic Parameter Calculation Bioanalysis->PK_Modeling Report Final Report PK_Modeling->Report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Predicted Metabolic Pathway for Dihydroisocoumarins

G Parent Dihydroisocoumarin (e.g., this compound) PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Parent->PhaseI CYP450 Enzymes PhaseII Phase II Metabolism (Glucuronidation, Sulfation) PhaseI->PhaseII UGTs, SULTs Excretion Excretion (Urine, Feces) PhaseII->Excretion

Caption: Generalized metabolic pathway for dihydroisocoumarins.

References

Safety Operating Guide

Navigating the Disposal of Feralolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the proper disposal of Feralolide, a dihydroisocoumarin found in Aloe vera resin.[1]

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below to inform safe handling and disposal decisions.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₇PubChem[1]
Molecular Weight 344.3 g/mol PubChem[1]
Physical Description Amorphous powder
Solubility Insoluble in waterFisher Sci.[2]
logP (Octanol/Water) 1.82 (for 3,4-Dihydrocoumarin)Fisher Sci.[2]
Stability Potentially sensitive to lightSpectrum[3]

Step-by-Step Disposal Protocol for this compound

In the absence of specific disposal directives, this compound should be treated as a potentially hazardous chemical waste. The following protocol is a general guideline for its safe disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

2. Waste Identification and Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Collect this compound waste in a dedicated, properly labeled hazardous waste container.

  • Segregate solid waste (e.g., contaminated labware, gloves, paper towels) from liquid waste (e.g., solutions containing this compound).

3. Waste Container Labeling:

  • Label the waste container clearly with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound"), its concentration (if in solution), and the date accumulation started.

  • Ensure the container is made of a material compatible with the waste. For solid waste, a securely sealed bag within a rigid container is recommended.

4. Storage of Chemical Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.

  • Keep the waste container closed at all times, except when adding waste.

5. Disposal of Empty Containers:

  • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.

  • After proper rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

6. Final Disposal Procedure:

  • Never dispose of this compound down the drain or in the regular trash.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

  • Provide the EHS department with a complete inventory of the waste.

  • Disposal will be carried out by a licensed hazardous waste management company in accordance with all applicable regulations.

Experimental Protocols

As this document provides procedural guidance for disposal, there are no experimental protocols to be cited. The disposal steps are based on established safety guidelines for handling laboratory chemical waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

FeralolideDisposalWorkflow cluster_prep Preparation & Handling cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Type (Solid vs. Liquid) ppe->assess segregate Segregate into Dedicated Hazardous Waste Container assess->segregate label_container Label Container: 'Hazardous Waste' 'this compound' Concentration & Date segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Handler contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Feralolide
Reactant of Route 2
Feralolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.